Product packaging for Isopropyl Stearate(Cat. No.:CAS No. 112-10-7)

Isopropyl Stearate

Cat. No.: B089787
CAS No.: 112-10-7
M. Wt: 326.6 g/mol
InChI Key: ZPWFUIUNWDIYCJ-UHFFFAOYSA-N
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Description

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O2 B089787 Isopropyl Stearate CAS No. 112-10-7

Properties

IUPAC Name

propan-2-yl octadecanoate
Source PubChem
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InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWFUIUNWDIYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051579
Record name Isopropyl octadecanoate
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Molecular Weight

326.6 g/mol
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CAS No.

112-10-7
Record name Isopropyl stearate
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Record name Isopropyl stearate
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Record name Octadecanoic acid, 1-methylethyl ester
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Record name Isopropyl octadecanoate
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Record name Isopropyl stearate
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Record name ISOPROPYL STEARATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Stearate for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl stearate, the ester of isopropyl alcohol and stearic acid, is a versatile excipient widely employed in the pharmaceutical, cosmetic, and personal care industries. Its primary functions include acting as an emollient, lubricant, and solubilizing agent.[1][2] In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound serves as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin barrier.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and application.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a valuable resource for formulation development and research.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical Name propan-2-yl octadecanoate[1][3]
CAS Number 112-10-7
Molecular Formula C₂₁H₄₂O₂
Molecular Weight 326.56 g/mol
Appearance Colorless to light yellow, oily liquid
Melting Point 28 °C
Boiling Point 368.2 °C at 760 mmHg
Density 0.861 g/cm³
Refractive Index 1.4325 (estimate)
Flash Point 179.3 °C
Vapor Pressure 1.3E-05 mmHg at 25°C

Table 2: Solubility and Partitioning Behavior of this compound

PropertyDescriptionReferences
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, and other nonpolar solvents.
LogP (Octanol-Water Partition Coefficient) 9.291 (estimated)

Table 3: Other Relevant Physicochemical Parameters

PropertyValueReferences
Surface Tension 30.3 dyne/cm
Viscosity Low viscosity liquid
Topological Polar Surface Area 26.3 Ų

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting the behavior of a substance in biological systems. The shake-flask method is a standard approach for its experimental determination.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in 1-octanol (pre-saturated with water).

  • Phase Partitioning:

    • In a separatory funnel, add a known volume of the octanol stock solution and a known volume of water (pre-saturated with octanol).

    • Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the octanol and water phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the gravimetric method.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Separation: Allow any undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining this compound residue.

  • Calculation: The solubility is expressed as the mass of the dissolved solute per volume of the solvent (e.g., g/L or mg/mL).

Determination of Viscosity

The viscosity of this compound can be measured using a rotational viscometer.

Methodology:

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

    • Calibrate the viscometer using a standard fluid of known viscosity.

    • Ensure the sample cup and spindle are clean and dry.

  • Sample Preparation: Place a sufficient volume of this compound into the sample cup, ensuring the spindle will be immersed to the correct level.

  • Measurement:

    • Lower the spindle into the sample and allow the temperature to equilibrate to the desired measurement temperature.

    • Start the rotation of the spindle at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).

Determination of Surface Tension

The surface tension of this compound can be determined using a tensiometer with the Du Noüy ring or Wilhelmy plate method.

Methodology:

  • Instrument Setup:

    • Clean the platinum ring or plate thoroughly with a suitable solvent and then by flaming to ensure no contaminants are present.

    • Calibrate the tensiometer.

  • Sample Preparation: Place the this compound sample in a clean vessel on the instrument's platform.

  • Measurement:

    • Immerse the ring or plate into the liquid.

    • Slowly raise the platform, causing the ring or plate to be pulled through the liquid's surface.

    • The instrument measures the force required to pull the ring or plate through the surface, from which the surface tension is calculated in dynes/cm or mN/m.

Mandatory Visualizations

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the chemical synthesis of this compound through the acid-catalyzed esterification of stearic acid and isopropyl alcohol.

G Stearic Acid Stearic Acid Reaction Vessel Reaction Vessel Stearic Acid->Reaction Vessel Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Reaction Vessel Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Vessel This compound This compound Reaction Vessel->this compound Water Water Reaction Vessel->Water

Caption: Synthesis of this compound.

Role of this compound in Topical Drug Delivery

This workflow demonstrates the function of this compound as a penetration enhancer in a topical drug formulation.

G cluster_formulation Topical Formulation API API Application to Skin Application to Skin API->Application to Skin This compound This compound This compound->Application to Skin Other Excipients Other Excipients Other Excipients->Application to Skin Stratum Corneum Stratum Corneum Application to Skin->Stratum Corneum Viable Epidermis/Dermis Viable Epidermis/Dermis Stratum Corneum->Viable Epidermis/Dermis Enhanced Permeation Systemic Circulation Systemic Circulation Viable Epidermis/Dermis->Systemic Circulation

Caption: this compound as a Penetration Enhancer.

References

Isopropyl Stearate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Isopropyl Stearate for Researchers and Drug Development Professionals

Core Substance Identification

This compound is the ester of isopropyl alcohol and stearic acid. It is a popular ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, lubricant, and moisturizer. Its ability to form a non-greasy film on the skin helps to reduce water loss and improve skin texture.

Table 1: Core Identification and Molecular Properties of this compound

IdentifierValueSource(s)
CAS Number 112-10-7[1]
Molecular Formula C₂₁H₄₂O₂[1][2]
Molecular Weight 326.56 g/mol [1]
IUPAC Name propan-2-yl octadecanoate[1]
Synonyms Isopropyl octadecanoate, Stearic acid, isopropyl ester

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for formulation development and application. It is a colorless liquid with a faint odor, and it is insoluble in water but soluble in organic solvents like ethanol and ether.

Table 2: Physicochemical Data of this compound

PropertyValueSource(s)
Density 0.861 g/cm³
Boiling Point 368.2°C at 760 mmHg
Melting Point 28°C
Flash Point 179.3°C
Vapor Pressure 1.3E-05 mmHg at 25°C
Refractive Index 1.445
LogP (Octanol/Water Partition Coefficient) 7.19950

Experimental Protocols

Synthesis of this compound

3.1.1. Chemical Synthesis via Esterification

A common method for preparing this compound is through the direct esterification of stearic acid with isopropyl alcohol, often using an acid catalyst.

  • Materials: Stearic acid, Isopropyl alcohol, p-toluenesulfonic acid (catalyst), Sodium carbonate solution, Nitrogen gas.

  • Equipment: Reaction kettle with heating, stirring, thermometer, reflux condenser, and distillation setup.

  • Procedure:

    • Add stearic acid and isopropyl alcohol to the reaction kettle.

    • Under stirring, add the p-toluenesulfonic acid catalyst.

    • Gradually heat the mixture to the reaction temperature (e.g., 85°C) and reflux for a specified time (e.g., 12 hours).

    • After the reaction, transfer the mixture to a distillation kettle.

    • Under a nitrogen flow and elevated temperature (e.g., 90°C), distill off excess isopropanol and the water generated during the reaction.

    • Cool the crude product to approximately 50°C.

    • Neutralize the remaining catalyst with a sodium carbonate solution.

    • Wash the product with water, then dehydrate under vacuum at an elevated temperature (e.g., 95°C).

    • Cool and filter to obtain the final this compound product.

3.1.2. Enzymatic Synthesis

An alternative "green" method involves enzymatic synthesis, which avoids harsh conditions and catalysts.

  • Materials: Stearic acid, Isopropyl alcohol, Lipase enzyme (e.g., from Candida antarctica).

  • Equipment: Temperature-controlled shaker/reactor.

  • Procedure:

    • Combine stearic acid and isopropyl alcohol in a desired molar ratio (e.g., 1:2).

    • Add the lipase enzyme at a specific loading (e.g., 3% w/w).

    • Incubate the mixture at an optimal temperature (e.g., 70°C) with agitation (e.g., 200 rpm) in a solvent-free system.

    • Monitor the reaction for conversion of stearic acid.

    • Once maximum conversion is achieved, the enzyme can be separated for reuse, and the product purified.

In Vitro Skin Permeation Study

To evaluate the effect of this compound as a penetration enhancer or as a component of a topical formulation, an in vitro skin permeation study using Franz diffusion cells is a standard method.

  • Materials: Excised skin (e.g., rat or human), this compound formulation, Phosphate-buffered saline (PBS) as receptor fluid, model drug.

  • Equipment: Franz diffusion cells, circulating water bath, HPLC for analysis.

  • Procedure:

    • Mount excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with PBS and maintain the temperature at 32 ± 2°C using a circulating water bath.

    • Allow the skin to equilibrate.

    • Apply the this compound formulation containing the model drug to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), collect samples from the receptor fluid.

    • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.

Visualized Workflows and Pathways

G Chemical Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product stearic_acid Stearic Acid esterification Esterification (Heating & Reflux) stearic_acid->esterification isopropanol Isopropyl Alcohol isopropanol->esterification catalyst p-Toluenesulfonic Acid catalyst->esterification distillation Distillation (Remove Water & Excess Alcohol) esterification->distillation Crude Product neutralization Neutralization (with Sodium Carbonate) distillation->neutralization washing Water Washing neutralization->washing dehydration Dehydration (Vacuum) washing->dehydration filtration Filtration dehydration->filtration product This compound filtration->product

Caption: Chemical synthesis workflow for this compound.

G In Vitro Skin Permeation Study Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis & Outcome franz_cell Franz Diffusion Cell mounting Mount Skin on Cell franz_cell->mounting skin_prep Excised Skin Preparation skin_prep->mounting receptor_fluid Receptor Fluid (PBS) receptor_fluid->mounting equilibration Equilibration at 32°C mounting->equilibration application Apply Formulation to Skin equilibration->application sampling Sample Receptor Fluid at Intervals application->sampling hplc HPLC Analysis of Samples sampling->hplc calculation Calculate Drug Permeation & Flux hplc->calculation result Permeation Profile calculation->result

Caption: Workflow for an in vitro skin permeation study.

Safety and Regulatory Information

This compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating. It is reported to be mildly toxic by ingestion and can be a skin irritant in its undiluted form. When heated to decomposition, it may emit acrid smoke and irritating vapors. For drug development professionals, it is important to consider these factors in formulation and to ensure that the final product is non-irritating.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Stearate from Stearic Acid and Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl stearate, an ester widely used as an emollient in cosmetics, personal care products, and as a lubricant and plasticizer in various industrial applications.[1][2][3] The synthesis is primarily achieved through the esterification of stearic acid with isopropyl alcohol. This document details the prevalent synthesis methodologies, including traditional acid-catalyzed esterification and greener enzymatic routes. It presents quantitative data, detailed experimental protocols, and visual representations of the reaction pathway and experimental workflow to aid researchers and professionals in the development and optimization of this synthesis.

Reaction Overview

This compound (C21H42O2) is synthesized by the reaction of stearic acid (a long-chain saturated fatty acid) with isopropyl alcohol.[1][4] This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of a catalyst to form an ester and water. The equilibrium of this reversible reaction is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.

Two primary catalytic methods are employed for this synthesis: acid catalysis and enzymatic catalysis.

  • Acid-Catalyzed Esterification: This is the most established and widely used method for industrial production. It typically involves the use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TSA). The reaction is generally carried out at elevated temperatures.

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts and is considered a more environmentally friendly or "green" alternative. Enzymatic synthesis offers high selectivity and milder reaction conditions, often performed in solvent-free systems to minimize environmental impact.

Quantitative Data Presentation

The efficiency and outcome of the this compound synthesis are highly dependent on the reaction parameters. The following tables summarize the key quantitative data from various reported methodologies.

Table 1: Acid-Catalyzed Synthesis of this compound

CatalystMolar Ratio (Stearic Acid:Isopropyl Alcohol)Temperature (°C)Reaction Time (hours)Yield (%)Reference
p-Toluenesulfonic acid1:1 to 1:3.580795
Sulfuric Acid1:15 (Stearic Acid:1-Butanol)*65Not Specified99
Acid Activated Indian BentoniteNot SpecifiedHeating813

Note: Data for 1-butanol is included to provide context on the esterification of stearic acid with a similar short-chain alcohol.

Table 2: Enzymatic Synthesis of this compound

EnzymeMolar Ratio (Stearic Acid:Isopropyl Alcohol)Temperature (°C)Enzyme Loading (% w/w)Agitation Speed (rpm)Reaction Time (min)Conversion (%)Reference
Lipase1:270320018093.89

Experimental Protocols

This section provides detailed methodologies for the two primary synthesis routes.

3.1. Acid-Catalyzed Esterification using p-Toluenesulfonic Acid

This protocol is based on a common laboratory and industrial method for synthesizing this compound.

Materials:

  • Stearic Acid

  • Isopropyl Alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (drying agent)

Equipment:

  • Reactor with a heating unit, electric stirrer, thermometer, and a reflux condenser with a water-oil separator (e.g., Dean-Stark apparatus).

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Esterification:

    • Charge the reactor with stearic acid and isopropyl alcohol in a molar ratio between 1:1 and 1:3.5.

    • Add p-toluenesulfonic acid as the catalyst.

    • Heat the mixture to 80°C under reflux conditions with continuous stirring.

    • Continuously remove the water formed during the reaction using the water-oil separator to drive the equilibrium towards the product.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically run for 7 hours.

  • Water Washing and Neutralization:

    • After the reaction is complete, cool the mixture.

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted stearic acid.

    • Wash the organic layer with brine to remove residual aqueous solution.

  • Refining:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropyl alcohol.

    • For a high-purity product, perform vacuum distillation to isolate the this compound.

3.2. Enzymatic Esterification using Lipase

This protocol describes a solvent-free enzymatic synthesis of this compound, which is an environmentally friendly alternative.

Materials:

  • Stearic Acid

  • Isopropyl Alcohol

  • Immobilized Lipase (e.g., from Candida antarctica)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer and temperature control.

  • Filtration apparatus.

Procedure:

  • Enzymatic Reaction:

    • Add stearic acid and isopropyl alcohol to the reactor in a 1:2 molar ratio.

    • Add the immobilized lipase at a loading of 3% (w/w) of the total reactants.

    • Heat the reaction mixture to 70°C with constant agitation at 200 rpm.

    • The reaction is typically carried out for 180 minutes to achieve maximum conversion.

    • Monitor the reaction by taking samples periodically and analyzing the conversion of stearic acid.

  • Product Isolation:

    • After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

    • The resulting product is a high-purity this compound. Further purification steps like washing may not be necessary due to the high selectivity of the enzyme, which minimizes byproduct formation.

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis of this compound.

Chemical_Reaction_Pathway SA Stearic Acid (C18H36O2) Intermediate Protonated Intermediate SA->Intermediate + H+ IPA Isopropyl Alcohol (C3H8O) IPA->Intermediate Catalyst Acid or Enzyme Catalyst Catalyst->Intermediate IPS This compound (C21H42O2) Intermediate->IPS - H+ Water Water (H2O) Intermediate->Water

Caption: Fischer esterification of stearic acid and isopropyl alcohol.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Mix Stearic Acid, Isopropyl Alcohol, and Catalyst Reaction 2. Heat and Stir (e.g., 70-80°C) Reactants->Reaction Esterification Neutralization 3. Neutralize and Wash (for Acid Catalysis) Reaction->Neutralization Crude Product Drying 4. Dry Organic Phase Neutralization->Drying Evaporation 5. Evaporate Excess Alcohol Drying->Evaporation Distillation 6. Vacuum Distillation (Optional) Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from stearic acid and isopropyl alcohol can be effectively achieved through both acid-catalyzed and enzymatic methods. The choice of method depends on factors such as desired purity, environmental considerations, and production scale. Acid catalysis remains a robust and high-yielding method for large-scale production, while enzymatic synthesis offers a greener alternative with milder conditions and high selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to select and optimize the synthesis of this compound for their specific applications.

References

Spectroscopic Profile of Isopropyl Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropyl stearate, a widely used excipient and emollient in the pharmaceutical and cosmetic industries. This document details the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of this compound, presented in a clear and structured format to facilitate its use in research, quality control, and formulation development.

Chemical Structure and Properties

This compound is the ester of isopropyl alcohol and stearic acid. Its chemical structure is characterized by a long C18 saturated fatty acid chain attached to an isopropyl group.

  • IUPAC Name: propan-2-yl octadecanoate[1]

  • CAS Number: 112-10-7[1][2][3]

  • Molecular Formula: C₂₁H₄₂O₂[1]

  • Molecular Weight: 326.56 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of the ester functional group.

Data Presentation: IR Spectrum of this compound
Wavenumber (cm⁻¹)AssignmentIntensity
~2925C-H stretch (alkane)Strong
~2855C-H stretch (alkane)Strong
~1738C=O stretch (ester)Strong
~1465C-H bend (alkane)Medium
~1377C-H bend (isopropyl)Medium
~1170C-O stretch (ester)Strong
~1110C-O stretch (ester)Strong

Note: The peak positions are approximate and can vary slightly based on the experimental conditions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A typical experimental protocol for obtaining the FTIR spectrum of liquid this compound is as follows:

  • Sample Preparation: A small drop of neat this compound is placed directly onto the surface of a potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed on top to create a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Mode: Transmittance or Absorbance.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing prep1 Place a drop of this compound on a KBr plate prep2 Cover with a second KBr plate to form a thin film prep1->prep2 analysis1 Place KBr plates in spectrometer prep2->analysis1 analysis2 Acquire background spectrum (empty plates) analysis3 Acquire sample spectrum analysis2->analysis3 proc1 Subtract background from sample spectrum analysis3->proc1 proc2 Generate IR Spectrum (Transmittance vs. Wavenumber) proc1->proc2

Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound.

Data Presentation: ¹H NMR Spectrum of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~4.98Septet1H-CH(CH₃)₂~6.3
~2.25Triplet2H-CH₂-C=O~7.5
~1.60Quintet2H-CH₂-CH₂-C=O~7.5
~1.25Multiplet28H-(CH₂)₁₄--
~1.21Doublet6H-CH(CH₃)₂~6.3
~0.88Triplet3H-CH₃~6.9

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0 ppm and can be influenced by the solvent used.

Data Presentation: ¹³C NMR Spectrum of this compound
Chemical Shift (δ, ppm)Assignment
~173.3C=O
~67.5-CH(CH₃)₂
~34.5-CH₂-C=O
~31.9-(CH₂)n-
~29.7 - ~29.1-(CH₂)n-
~25.0-CH₂-CH₂-C=O
~22.7-CH₂-CH₃
~21.8-CH(CH₃)₂
~14.1-CH₃

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:

  • Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used. PubChem notes that a Varian A-60 was used for some historical data.

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing prep1 Dissolve this compound in deuterated solvent (e.g., CDCl3) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 analysis1 Insert sample into spectrometer prep3->analysis1 analysis2 Lock, tune, and shim analysis1->analysis2 analysis3 Acquire FID analysis2->analysis3 proc1 Fourier Transform analysis3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectrum proc2->proc3

Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile molecules like this compound.

Data Presentation: Mass Spectrum of this compound (Electron Ionization)
m/zRelative Intensity (%)Assignment
326< 5[M]⁺ (Molecular Ion)
284~15[M - C₃H₆]⁺ (McLafferty rearrangement)
267~10[M - OC₃H₇]⁺
102~20[C₅H₁₀O₂]⁺
88~30[C₄H₈O₂]⁺
60~25[C₃H₈O]⁺
43100[C₃H₇]⁺ (Base Peak)
41~40[C₃H₅]⁺

Note: The relative intensities are approximate and can vary between instruments. The NIST WebBook and PubChem provide mass spectral data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A standard protocol for the GC-MS analysis of this compound is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_processing Data Processing prep1 Dilute this compound in a volatile solvent gc1 Inject sample into GC prep1->gc1 gc2 Separation on capillary column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass analysis ms1->ms2 ms3 Detection ms2->ms3 proc1 Generate Mass Spectrum (Intensity vs. m/z) ms3->proc1

Experimental workflow for GC-MS analysis of this compound.

References

Isopropyl Stearate as a phase change material for thermal energy storage

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isopropyl Stearate as a Phase Change Material for Thermal Energy Storage

Introduction

This compound (IPS) is an ester of isopropanol and stearic acid, emerging as a significant organic Phase Change Material (PCM) for thermal energy storage (TES) applications. PCMs are substances that absorb and release substantial amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (typically between solid and liquid states). This property makes them highly effective for maintaining stable temperatures in various applications.

For researchers, scientists, and drug development professionals, this compound is particularly relevant for applications within the cold-cool temperature range (2–15 °C), such as in the development of advanced cold chain logistics and the thermal regulation of sensitive pharmaceutical products.[1][2] Its organic nature offers advantages like chemical stability, non-corrosiveness, and predictable melting behavior. However, like many organic PCMs, pure this compound can exhibit low thermal conductivity and may require encapsulation or integration into a supporting matrix to prevent leakage in its liquid phase. This guide provides a comprehensive overview of its thermophysical properties, experimental characterization protocols, and the development of composite materials to enhance its performance.

Thermophysical Properties of this compound

The thermal performance of a PCM is primarily defined by its thermophysical properties. The following table summarizes the key quantitative data for this compound, both in its pure form and as part of a composite material.

PropertyPure this compoundIPS/Expanded Graphite (EG) Composite (10:1.25 ratio)UnitCitations
Melting Point 288.5 - 9.5°C[3][4][5],
Latent Heat of Fusion Not specified in searches172.25 ± 2.05J/g
Density 0.861Not specified in searchesg/mL
Decomposition Temperature Not specified in searches188°C
Thermal Cycling Stability Not specified in searchesStable over 250 cyclesCycles

Experimental Protocols for PCM Characterization

The evaluation of this compound as a viable PCM involves a series of standardized experimental procedures to determine its thermal properties and long-term reliability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. It is the primary method for determining the melting point and latent heat of fusion of PCMs.

  • Principle of Operation: A DSC instrument compares the heat flow to a sample against the heat flow to an inert reference material as both are subjected to a controlled temperature program. When the sample undergoes a phase transition, it absorbs or releases heat, creating a difference in heat flow that is detected and quantified.

  • Instrumentation: A differential scanning calorimeter, calibrated with a standard material like indium, is used for analysis.

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) is placed into an aluminum DSC pan, which is then hermetically sealed to prevent any mass loss during heating.

  • Test Method: The sample and reference pans are heated and cooled at a constant, predefined rate (e.g., 1–20 K·min⁻¹). The resulting data is plotted as heat flow versus temperature. The peak of the endothermic or exothermic curve indicates the phase transition temperature, and the area under the peak corresponds to the latent heat of fusion.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition temperature of the PCM. This is crucial for determining the maximum operating temperature the material can withstand without degrading.

  • Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Test Method: A sample of the PCM is heated in a TGA instrument at a constant rate. The instrument records the sample's mass continuously. A significant drop in mass indicates decomposition. The temperature at which this mass loss begins is considered the onset of decomposition. For IPS/EG composites, the decomposition temperature was found to be 188 °C, which is well above its typical operating range.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis is used to verify the chemical compatibility and stability of the PCM when it is combined with a supporting matrix, such as expanded graphite (EG).

  • Principle of Operation: FT-IR spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation.

  • Test Method: An FT-IR spectrum of the pure this compound is taken and compared with the spectrum of the IPS/EG composite. If no new peaks appear and existing peaks do not shift significantly, it confirms that no chemical reaction has occurred between the PCM and the supporting material, indicating good chemical compatibility.

Thermal Cycling Stability Test

This test evaluates the long-term reliability and durability of the PCM by subjecting it to repeated melting and freezing cycles.

  • Principle of Operation: The PCM's thermal properties (melting point and latent heat of fusion) are measured before and after a large number of thermal cycles to check for any degradation in performance.

  • Test Method: The PCM sample is placed in a thermal cycler or a setup with two thermostatic baths and repeatedly heated and cooled through its phase transition range. After a predetermined number of cycles (e.g., 250 cycles for the IPS/EG composite), the sample's thermal properties are re-analyzed using DSC. A minimal change in the melting temperature and latent heat of fusion indicates good thermal reliability.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for characterizing this compound and the logical relationship in the creation of a shape-stabilized PCM composite.

G cluster_0 PCM Characterization Workflow A Sample Preparation (this compound) B Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat A->B C Thermogravimetric Analysis (TGA) - Thermal Stability - Decomposition Temp. A->C D Thermal Cycling Test (e.g., 250+ cycles) B->D F Data Analysis & Evaluation C->F E Post-Cycling DSC Analysis D->E E->F

Experimental workflow for PCM characterization.

G cluster_1 Shape-Stabilized PCM Composite Formulation PCM Phase Change Material (this compound) Process Melt Impregnation PCM->Process Matrix Supporting Matrix (Expanded Graphite) Matrix->Process Composite Shape-Stabilized PCM Composite (IPS/EG) Process->Composite Prop1 Prevents Leakage Composite->Prop1 Prop2 Enhanced Thermal Conductivity Composite->Prop2

Logical relationship for composite PCM formulation.

References

Isopropyl Stearate as an Emollient in Topical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl stearate, the ester of isopropyl alcohol and stearic acid, is a widely utilized emollient in topical formulations, including creams, lotions, and ointments. Its primary function is to soften and smooth the skin by forming a semi-occlusive film that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This technical guide provides an in-depth overview of the core attributes of this compound, including its physicochemical properties, role in topical drug delivery, and the experimental methodologies used to evaluate its performance.

Physicochemical Properties of this compound

The efficacy and sensory characteristics of this compound in a topical formulation are largely dictated by its physical and chemical properties. A summary of these key parameters is presented in Table 1.

PropertyValueReference
Chemical Name Propan-2-yl octadecanoate
CAS Number 112-10-7
Molecular Formula C21H42O2
Molecular Weight 326.57 g/mol
Appearance Colorless to light yellow, oily liquid[1]
Viscosity (at 25°C) ~10 cP[2][3][4][5]
Melting Point 12-14 °C
Boiling Point 225 °C at 10 mmHg
Solubility Insoluble in water; soluble in alcohol, ether, chloroform, and oils.
Spreadability Good
Occlusivity Semi-occlusive

Table 1: Physicochemical Properties of this compound

Role in Topical Formulations

As an emollient, this compound imparts several key benefits to topical formulations:

  • Moisturization: By forming a thin, non-greasy film on the skin's surface, this compound helps to prevent moisture loss, thereby increasing skin hydration.

  • Enhanced Spreadability: Its low viscosity contributes to the ease of application and uniform distribution of topical products on the skin.

  • Improved Texture and Feel: this compound provides a smooth, silky, and non-greasy feel to formulations, enhancing the user's sensory experience.

  • Solvent and Co-emulsifier: It can act as a solvent for certain active pharmaceutical ingredients (APIs) and aid in the stability of emulsions.

  • Penetration Enhancement: this compound can act as a penetration enhancer, facilitating the delivery of APIs through the stratum corneum. This is achieved by temporarily disrupting the ordered lipid structure of the skin barrier.

Experimental Protocols

The evaluation of this compound's performance as an emollient involves a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

In Vitro Skin Permeation Study

This protocol is designed to assess the potential of this compound to enhance the penetration of an active pharmaceutical ingredient (API) through the skin.

Experimental Workflow for In Vitro Skin Permeation

G prep Skin Membrane Preparation (e.g., excised human or animal skin) mount Mounting Skin in Franz Diffusion Cell prep->mount formulation Formulation Application (API in this compound vehicle) mount->formulation sampling Receptor Fluid Sampling (at predetermined time intervals) formulation->sampling analysis API Quantification (e.g., HPLC) sampling->analysis data Data Analysis (Flux, Permeability Coefficient) analysis->data

Caption: Workflow for in vitro skin permeation study using a Franz diffusion cell.

Methodology:

  • Skin Membrane Preparation: Full-thickness skin from a suitable source (e.g., human cadaver, pig ear) is carefully excised and dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32°C ± 1°C. The receptor fluid is continuously stirred.

  • Formulation Application: A known quantity (e.g., 5-10 mg/cm²) of the formulation containing the API and this compound is applied evenly to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the flux by the initial concentration of the API in the donor chamber.

In Vitro Occlusivity Test

This method evaluates the ability of this compound to reduce water evaporation from a surface, providing an indication of its moisturizing efficacy.

Experimental Workflow for In Vitro Occlusivity

G prep Prepare Beakers with Water cover Cover Beakers with Filter Paper prep->cover apply Apply this compound to Filter Paper cover->apply incubate Incubate at Controlled Temperature and Humidity apply->incubate weigh Weigh Beakers at Time 0 and 24h incubate->weigh calculate Calculate Occlusion Factor weigh->calculate

Caption: Workflow for the in vitro occlusivity test.

Methodology:

  • Preparation: A beaker is filled with a known volume of water (e.g., 10 mL).

  • Membrane Application: The opening of the beaker is sealed with a filter paper of a defined pore size.

  • Sample Application: A standardized amount of this compound (e.g., 100 mg) is evenly spread over the surface of the filter paper. A control beaker with no substance on the filter paper is also prepared.

  • Incubation: The beakers are placed in a controlled environment (e.g., 37°C and 40-60% relative humidity) for 24 hours.

  • Measurement: The initial and final weights of the beakers are recorded.

  • Calculation: The water loss from each beaker is calculated. The occlusion factor (F) is determined using the following formula: F = [(A - B) / A] x 100 Where A is the water loss from the control beaker and B is the water loss from the beaker with this compound. A higher F value indicates greater occlusivity.

Sensory Panel Evaluation

This protocol assesses the subjective sensory attributes of a topical formulation containing this compound.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists are trained to identify and quantify specific sensory attributes of topical products.

  • Product Application: A standardized amount of the formulation is applied to a designated area of the forearm of each panelist.

  • Attribute Evaluation: Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, 1 minute after, and 5 minutes after). These attributes may include:

    • Spreadability: Ease of spreading on the skin.

    • Greasiness: The perception of an oily residue.

    • Stickiness: The degree of tackiness on the skin.

    • Shine: The glossiness of the skin after application.

    • Softness: The perceived smoothness of the skin.

    • Residue: The amount of product remaining on the skin.

  • Data Collection: Panelists rate the intensity of each attribute on a visual analog scale (e.g., from 0 to 100).

  • Statistical Analysis: The data are statistically analyzed to determine the sensory profile of the formulation.

Potential Signaling Pathways in Skin Barrier Enhancement

While direct evidence for the specific signaling pathways modulated by this compound is limited, its emollient and penetration-enhancing properties suggest potential interactions with key cellular processes involved in skin barrier homeostasis. These are likely influenced by its constituent molecules, stearic acid and isopropyl alcohol.

Hypothesized Influence on Keratinocyte Differentiation and Lipid Synthesis

Emollients, in general, are known to support the integrity of the stratum corneum. Stearic acid, a key component of this compound, is a saturated fatty acid that can be incorporated into cellular lipids. It is hypothesized that this compound may influence the expression of genes involved in keratinocyte differentiation and the synthesis of essential barrier lipids, such as ceramides.

Hypothesized Signaling Cascade for Skin Barrier Enhancement

G cluster_0 Epidermal Layer cluster_1 Cellular Level (Keratinocyte) IPS This compound SC Stratum Corneum IPS->SC Improves Barrier Function Stearic_Acid Stearic Acid SC->Stearic_Acid Hydrolysis PPAR PPARs (?) Stearic_Acid->PPAR Ceramide Ceramide Synthesis (?) PPAR->Ceramide Differentiation Keratinocyte Differentiation (e.g., Filaggrin, Loricrin) (?) PPAR->Differentiation

Caption: Hypothesized influence of this compound on keratinocyte signaling.

It is plausible that upon penetration into the stratum corneum and subsequent enzymatic hydrolysis, the released stearic acid could act as a signaling molecule or a substrate for the synthesis of complex lipids. For instance, fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and keratinocyte differentiation. Activation of PPARs can lead to an upregulation of enzymes involved in ceramide synthesis and the expression of structural proteins like filaggrin and loricrin, thereby strengthening the skin barrier.

Potential Immunomodulatory Effects

The components of this compound may also exert subtle immunomodulatory effects. Stearic acid has been shown to induce the expression of CD11c in macrophages through epidermal fatty acid-binding protein (E-FABP) and the retinoic acid receptor (RAR) pathway. Isopropyl alcohol has been reported to have immunomodulatory properties, including the impairment of signaling pathways involving NFAT, AP-1, ERK, c-Fos, and JunB. While the direct relevance of these findings to the topical application of this compound as an emollient requires further investigation, they suggest that its components have the potential to interact with immune signaling cascades in the skin.

Safety and Regulatory Status

This compound has a long history of safe use in cosmetic and pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration when formulated to be non-irritating. It is generally considered to be non-sensitizing and has a low potential for skin irritation in the concentrations typically used in topical formulations.

Conclusion

This compound is a versatile and effective emollient with a well-established safety profile. Its favorable physicochemical properties, including low viscosity and good spreadability, make it a valuable ingredient for optimizing the sensory characteristics and performance of topical formulations. Furthermore, its ability to enhance skin hydration and potentially modulate skin barrier function at a cellular level underscores its importance in the development of dermatological and cosmetic products. Further research into the specific molecular interactions of this compound with skin signaling pathways will provide a more complete understanding of its mechanism of action and may open new avenues for its application in advanced topical therapies.

References

Isopropyl Stearate: A Technical Guide to its Application as an Insulating Liquid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Isopropyl Stearate's potential as a biodegradable and high-performance insulating liquid. As the demand for environmentally friendly and reliable dielectric fluids grows, synthetic esters like this compound are emerging as viable alternatives to traditional mineral oils in various high-voltage applications. This document details the key electrical, physical, and thermal properties of this compound, outlines standardized experimental protocols for its evaluation, and presents a comparative analysis with other insulating liquids. The information herein is intended to support researchers and professionals in the development and application of advanced dielectric fluids.

Introduction

The reliability and longevity of high-voltage electrical equipment, such as transformers and capacitors, are critically dependent on the performance of the insulating liquid. For decades, mineral oils have been the industry standard. However, their poor biodegradability and potential environmental risks have driven the search for sustainable alternatives.[1] Natural and synthetic esters are at the forefront of this new generation of dielectric fluids, offering high fire points, excellent dielectric properties, and enhanced biodegradability.[2][3]

This compound, a monoester synthesized from isopropanol and stearic acid, presents a promising option due to its low viscosity and favorable dielectric strength.[4] This guide explores the fundamental characteristics of this compound as an insulating liquid, providing a comprehensive overview for its consideration in research and development.

Synthesis of this compound

The synthesis of this compound for use as an insulating liquid is typically achieved through the esterification of stearic acid with isopropyl alcohol. This reaction is often catalyzed by an acid catalyst, such as p-toluenesulfonic acid, to enhance the reaction rate and yield. The process involves heating the reactants and removing the water byproduct to drive the reaction to completion. Subsequent purification steps, including washing and vacuum distillation, are crucial to remove unreacted starting materials and the catalyst, ensuring the final product meets the stringent purity requirements for a dielectric fluid.[5]

Synthesis_of_Isopropyl_Stearate cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Stearic_Acid Stearic Acid Mixing Mixing with Acid Catalyst Stearic_Acid->Mixing Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Mixing Heating Heating and Reflux Mixing->Heating Water_Removal Water Removal (Azeotropic Distillation) Heating->Water_Removal Washing Neutralization and Washing Water_Removal->Washing Distillation Vacuum Distillation Washing->Distillation Product High-Purity This compound Distillation->Product

Synthesis of this compound

Quantitative Data

The performance of an insulating liquid is determined by a range of physical, electrical, and thermal properties. The following tables summarize the key quantitative data for this compound, with comparisons to the ASTM D6871 standard for natural ester insulating fluids and typical values for other dielectric liquids where direct data for this compound is unavailable.

Table 1: Physical Properties of this compound

PropertyThis compoundASTM D6871-17 LimitTest Method
Density (g/cm³ at 20°C) 0.853ReportASTM D1298
Kinematic Viscosity (cSt at 40°C) 7.91≤ 50ASTM D445
Kinematic Viscosity (cSt at 100°C) 2.65≤ 15ASTM D445
Flash Point (°C) >150≥ 145ASTM D92
Pour Point (°C) -≤ -10ASTM D97

Table 2: Electrical Properties of this compound

PropertyThis compoundASTM D6871-17 LimitTest Method
Breakdown Voltage (kV, 2mm gap) 46.8≥ 35ASTM D1816
Dielectric Constant (Relative Permittivity at 60 Hz, 25°C) ~3.1*ReportASTM D924
Dissipation Factor (%, 60 Hz, 25°C) -≤ 0.05ASTM D924

Table 3: Thermal Properties of this compound

PropertyThis compoundTypical Value for Synthetic EstersTest Method
Thermal Conductivity (W/m·K at 60°C) -~0.141ASTM D2717

Experimental Protocols

The evaluation of this compound as an insulating liquid requires standardized testing procedures to ensure accurate and reproducible results. The following section details the methodologies for key experiments based on ASTM standards.

Breakdown Voltage (ASTM D1816)

The AC breakdown voltage test determines the voltage at which the insulating liquid fails electrically.

  • Apparatus: A high-voltage AC power supply with a variable transformer, a test cell containing two electrodes (VDE or sphere-gap), and a voltage measuring device.

  • Procedure:

    • The test cell and electrodes are thoroughly cleaned and dried.

    • The gap between the electrodes is set to a specified distance (e.g., 2 mm).

    • The test cell is filled with the this compound sample, ensuring no air bubbles are present.

    • A voltage is applied to the electrodes and increased at a uniform rate (e.g., 0.5 kV/s or 2 kV/s) until breakdown occurs, which is indicated by a sustained arc between the electrodes.

    • The voltage at which breakdown occurs is recorded.

    • The test is repeated multiple times (typically 5-6) with a waiting period between each breakdown to allow for the dissipation of any generated gas bubbles.

    • The average of the breakdown voltages is reported.

Kinematic Viscosity (ASTM D445)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for its cooling performance.

  • Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timer.

  • Procedure:

    • The viscometer is cleaned and dried.

    • The this compound sample is introduced into the viscometer.

    • The viscometer is placed in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allowed to thermally equilibrate.

    • The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Dielectric Constant and Dissipation Factor (ASTM D924)

The dielectric constant (relative permittivity) indicates the ability of the liquid to store electrical energy, while the dissipation factor measures the dielectric losses.

  • Apparatus: A three-terminal test cell, a capacitance bridge, a stable AC voltage source, and a temperature-controlled chamber.

  • Procedure:

    • The test cell is meticulously cleaned and its capacitance is measured when empty (C₀).

    • The cell is then filled with the this compound sample, and the capacitance (Cₓ) and dissipation factor (Dₓ) are measured at a specified frequency (e.g., 60 Hz) and temperature (e.g., 25°C).

    • The dielectric constant (εᵣ) is calculated as the ratio of the capacitance of the cell filled with the sample to the capacitance of the empty cell (εᵣ = Cₓ / C₀).

    • The dissipation factor is read directly from the measuring instrument.

Thermal Conductivity (ASTM D2717)

Thermal conductivity measures the ability of the liquid to conduct heat, a crucial property for cooling applications.

  • Apparatus: A thermal conductivity cell (typically a transient hot wire apparatus), a power supply, a resistance measuring device, and a constant temperature bath.

  • Procedure:

    • The thermal conductivity cell, containing a thin platinum wire, is filled with the this compound sample.

    • The cell is placed in a constant temperature bath to reach thermal equilibrium.

    • A known electrical current is passed through the platinum wire for a short duration, causing its temperature to rise.

    • The rate of temperature rise of the wire is precisely measured by monitoring its electrical resistance.

    • The thermal conductivity of the liquid is calculated from the rate of temperature rise of the wire and the heat input.

Experimental and Evaluation Workflow

A systematic workflow is essential for the comprehensive evaluation of a new insulating liquid like this compound. This involves a series of tests to characterize its properties and assess its performance and compatibility.

Evaluation_Workflow cluster_synthesis 1. Sample Preparation cluster_physicochemical 2. Physicochemical Characterization cluster_electrical 3. Electrical Property Testing cluster_thermal 4. Thermal Analysis cluster_aging 5. Performance and Compatibility Synthesis Synthesis and Purification of this compound Viscosity Viscosity (ASTM D445) Synthesis->Viscosity Density Density (ASTM D1298) Synthesis->Density Flash_Point Flash & Pour Point (ASTM D92/D97) Synthesis->Flash_Point BDV Breakdown Voltage (ASTM D1816) Synthesis->BDV Dielectric_Constant Dielectric Constant & Dissipation Factor (ASTM D924) Synthesis->Dielectric_Constant Thermal_Conductivity Thermal Conductivity (ASTM D2717) Synthesis->Thermal_Conductivity Decision Performance Evaluation and Application Assessment Viscosity->Decision Density->Decision Flash_Point->Decision BDV->Decision Dielectric_Constant->Decision Thermal_Conductivity->Decision Oxidation_Stability Oxidation Stability Material_Compatibility Material Compatibility Decision->Oxidation_Stability Decision->Material_Compatibility

General Evaluation Workflow

Discussion and Conclusion

The preliminary data indicates that this compound possesses several desirable characteristics for an insulating liquid. Its breakdown voltage is significantly higher than the minimum requirement specified in ASTM D6871, suggesting excellent dielectric strength. The kinematic viscosity is well within the acceptable range, indicating good cooling potential.

However, a complete assessment requires further investigation. The water content of the synthesized this compound in the cited study was noted to be higher than the standard, highlighting the critical importance of the purification process. Furthermore, comprehensive data on its thermal conductivity and dissipation factor are needed for a thorough evaluation.

References

Methodological & Application

Characterization of Isopropyl Stearate: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

[Date]: November 26, 2025

[Application Note & Protocol]: ANPS-2025-1126

Introduction

Isopropyl Stearate (IPS) is the ester of isopropyl alcohol and stearic acid, widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, lubricant, and solvent.[1] Its chemical formula is C21H42O2, with a molecular weight of approximately 326.6 g/mol .[2] The purity and identity of this compound are critical for ensuring product quality, safety, and performance. This document provides a detailed overview of the key analytical techniques for the comprehensive characterization of this compound, including experimental protocols, data interpretation, and quantitative analysis. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It provides information on the purity of the sample and allows for the identification of potential impurities.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable for the analysis of fatty acid esters.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Detector: Mass Spectrometer (Electron Ionization - EI mode).

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration is 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase to 300 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/minute.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValueReference
Retention Time (min) 15-20 (typical on a 30m 5% phenyl-methylpolysiloxane column)General Knowledge
Molecular Ion (M+) (m/z) 326[2]
Key Fragment Ions (m/z) 284, 267, 88, 43[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve (1 mg/mL) Sample->Dissolve Solvent Hexane/Ethyl Acetate Solvent->Dissolve GC_Injection GC Injection Dissolve->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (m/z 40-500) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Library_Search Library Search & Interpretation Chromatogram->Library_Search Mass_Spectrum->Library_Search Identification Identification & Purity Assessment Library_Search->Identification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of this compound, especially for analyzing non-volatile impurities. A reversed-phase method is typically employed.

Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).

  • Detector: RID or ELSD.

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. A typical concentration is 5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Run Time: 15 minutes.

  • Detector Settings:

    • RID: Maintain at a stable temperature (e.g., 35 °C).

    • ELSD: Nebulizer temperature: 40 °C; Evaporator temperature: 60 °C; Gas flow: 1.5 L/min.

Data Presentation

Table 2: HPLC Data for this compound

ParameterValueReference
Retention Time (min) 5-10 (typical on a C18 column with Acetonitrile:Isopropanol)General Knowledge
Limit of Detection (LOD) Dependent on detector (ng range for ELSD)General Knowledge
Limit of Quantitation (LOQ) Dependent on detector (ng to µg range for ELSD)General Knowledge

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve (5 mg/mL) Sample->Dissolve Mobile_Phase Mobile Phase (ACN:IPA) Mobile_Phase->Dissolve HPLC_Injection HPLC Injection Dissolve->HPLC_Injection Separation Reversed-Phase Separation (C18) HPLC_Injection->Separation Detection Detection (RID/ELSD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification & Purity Assessment Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, confirming the identity of this compound.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration ModeReference
2925-2850C-H (alkane)Stretching
1735C=O (ester)Stretching
1465C-H (alkane)Bending
1170C-O (ester)Stretching

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample This compound (liquid) Apply_Sample Apply Sample to Crystal Sample->Apply_Sample ATR_Crystal Clean ATR Crystal ATR_Crystal->Apply_Sample Sample_Scan Sample Scan (4000-400 cm⁻¹) Apply_Sample->Sample_Scan Background_Scan Background Scan Background_Scan->Sample_Scan FTIR_Spectrum FTIR Spectrum Sample_Scan->FTIR_Spectrum Peak_Identification Peak Identification FTIR_Spectrum->Peak_Identification Functional_Group_Analysis Functional Group Analysis Peak_Identification->Functional_Group_Analysis

Caption: Workflow for the FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 128 or more scans, relaxation delay of 2-5 seconds.

Data Presentation

Table 4: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~4.9Septet1H-CH- (isopropyl)
~2.2Triplet2H-CH₂-C=O
~1.5Multiplet2H-CH₂-CH₂-C=O
~1.2Singlet30H-(CH₂)₁₅-
~1.1Doublet6H-CH(CH₃)₂
~0.8Triplet3H-CH₃ (stearate)
¹³C NMR Chemical Shift (ppm) Assignment
~173C=O (ester)
~67-CH- (isopropyl)
~34-CH₂-C=O
~22-32-(CH₂)₁₅-
~21-CH(CH₃)₂
~14-CH₃ (stearate)

(Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.)

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in NMR Tube Sample->Dissolve Deuterated_Solvent CDCl₃ with TMS Deuterated_Solvent->Dissolve Place_in_Spectrometer Place in Spectrometer Dissolve->Place_in_Spectrometer Acquire_1H_NMR Acquire ¹H NMR Spectrum Place_in_Spectrometer->Acquire_1H_NMR Acquire_13C_NMR Acquire ¹³C NMR Spectrum Place_in_Spectrometer->Acquire_13C_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H_NMR->Process_Spectra Acquire_13C_NMR->Process_Spectra Peak_Integration Peak Integration & Chemical Shift Referencing Process_Spectra->Peak_Integration Structure_Elucidation Structure Elucidation & Confirmation Peak_Integration->Structure_Elucidation

References

Application Note: Quantitative Analysis of Isopropyl Stearate in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Isopropyl Stearate in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common emollient, thickening agent, and lubricant in topical creams and lotions.[1] The described protocol involves a liquid-liquid extraction (LLE) for sample preparation, followed by GC-MS analysis. This method provides high selectivity and sensitivity for the accurate quantification of this compound, ensuring product quality and consistency in the cosmetic and pharmaceutical industries.

Introduction

This compound (C₂₁H₄₂O₂) is the ester of isopropyl alcohol and stearic acid.[2] Its emollient properties make it a widely used ingredient in a variety of personal care products.[1] Accurate determination of its concentration in final formulations is critical for quality control and to ensure the product meets its design specifications. Gas Chromatography-Mass Spectrometry is an ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound from complex cosmetic matrices.[3][4] This application note provides a detailed experimental protocol, instrumental parameters, and data presentation for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from a cosmetic cream or lotion.

Reagents and Materials:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Methyl Heptadecanoate or a similar compound not present in the sample matrix.

  • Hexane (GC grade)

  • Isopropanol (GC grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic product into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add 5 mL of hexane and 2 mL of isopropanol to the centrifuge tube. Vortex vigorously for 2 minutes to ensure thorough mixing and breakdown of the cosmetic matrix.

  • Phase Separation: Add 5 mL of a 5% NaCl aqueous solution to the tube. Vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration and Transfer: Filter the dried hexane extract through a 0.45 µm syringe filter directly into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for different instruments.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature: 150 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
SIM Ions (Quant/Qual)m/z 43 (Quantifier), m/z 284, m/z 102 (Qualifiers)

Data Presentation

Qualitative Analysis

The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a pure standard. The mass spectrum of this compound is characterized by key fragment ions. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.

Quantitative Analysis

Quantification is achieved using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

Table 2: Calibration Standards for this compound Analysis

Standard LevelThis compound Conc. (µg/mL)Internal Standard Conc. (µg/mL)Peak Area Ratio (Analyte/IS)
110500.21
225500.52
350501.05
4100502.11
5250505.24
65005010.48

Table 3: Quantitative Results for this compound in a Cosmetic Cream

Sample IDSample Weight (g)Peak Area Ratio (Analyte/IS)Calculated Conc. in Extract (µg/mL)Amount in Product (% w/w)
Cream A1.023.15150.20.74
Cream B0.984.20200.51.02
Cream C1.052.58123.10.59

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Cosmetic Sample spike Spike with Internal Standard weigh->spike extract Liquid-Liquid Extraction (Hexane/Isopropanol) spike->extract separate Phase Separation (Centrifugation) extract->separate collect Collect & Dry Organic Layer separate->collect filter_transfer Filter into GC Vial collect->filter_transfer inject Inject Sample into GC-MS filter_transfer->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Qualitative Analysis (Retention Time & Mass Spectrum) detect_ms->identify quantify Quantitative Analysis (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound in cosmetic formulations. The sample preparation protocol is straightforward and effective in isolating the analyte from a complex matrix. The use of an internal standard ensures high precision and accuracy in the quantification. This method is well-suited for routine quality control in manufacturing environments as well as for research and development of new cosmetic products.

References

High-performance liquid chromatography (HPLC) method for Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Isopropyl Stearate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method is designed to be robust and suitable for various applications, including quality control, formulation development, and stability studies.

Introduction

This compound is an ester of isopropyl alcohol and stearic acid, widely used as an emollient, thickening agent, and lubricant in cosmetics, personal care products, and pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for ensuring product quality, consistency, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the analysis of this non-volatile compound. This application note details a reversed-phase HPLC method coupled with UV detection, a common and accessible technique in most analytical laboratories.

Experimental Protocol

A reversed-phase HPLC method was developed for the quantification of this compound. The following protocol outlines the instrumentation, reagents, and chromatographic conditions.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of fatty acid esters.[1]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm PTFE or nylon)[2]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: WaterB: AcetonitrileGradient elution is recommended for optimal separation. A typical gradient could be: 0-15 min: 80% to 100% B; 15-20 min: hold at 100% B.[1]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30°C
Detector UV at 210 nm (Note: For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used).
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution can be further diluted to prepare working standards for calibration.

Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, accurately weigh a portion of the sample expected to contain about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add a suitable solvent such as acetonitrile to dissolve the sample, using sonication if necessary. Dilute to the mark with the solvent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the HPLC method for this compound, based on typical performance for similar compounds.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area< 2.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~1 µg/g
Limit of Quantification (LOQ)~3 µg/g
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample and Standard Preparation E Inject Samples and Standards A->E B HPLC System Setup (Column, Mobile Phase, etc.) C System Suitability Test (Inject Standard) B->C D System Ready? C->D D->E Yes I Troubleshoot System D->I No F Data Acquisition E->F G Data Processing (Peak Integration, Calibration Curve) F->G H Quantification of this compound G->H I->B

Caption: Workflow for this compound analysis by HPLC.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound in various samples. The protocol is straightforward and utilizes common instrumentation, making it accessible for most analytical laboratories. For enhanced sensitivity, alternative detectors like ELSD or MS can be employed. The provided quantitative data serves as a benchmark for method validation and performance evaluation.

References

Application Notes and Protocols for Isopropyl Stearate as a Laboratory Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isopropyl Stearate in a Laboratory Context

This compound (IPS) is the ester of isopropyl alcohol and stearic acid.[1] It is a clear, colorless to pale yellow, oily liquid with low viscosity.[2][3] Its chemical and physical properties, particularly its nonpolar nature, make it a relevant solvent for specific laboratory applications, primarily in the solubilization of lipophilic and hydrophobic compounds.[1][4]

Key Applications:

  • Solubilizing Agent: For poorly water-soluble drugs and compounds in formulation development.

  • Vehicle in Topical and Transdermal Formulations: Due to its emollient properties and ability to act as a skin penetration enhancer.

  • Component in Nanoparticle Formulations: Can be used as a lipid matrix in the preparation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

  • Non-aqueous Solvent for Chemical Reactions: In organic synthesis where a nonpolar, non-aqueous environment is required.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental design.

PropertyValueReferences
Molecular Formula C₂₁H₄₂O₂
Molecular Weight 326.56 g/mol
Appearance Clear, colorless to pale yellow liquid
Melting Point ~10 °C
Boiling Point ~343 °C
Density ~0.853 g/cm³
Solubility Practically insoluble in water; miscible with ethanol and fatty oils. High solubility in nonpolar organic solvents.
CAS Number 112-10-7

Application: Solubility Determination of Lipophilic Compounds

This compound's excellent ability to dissolve nonpolar compounds makes it a suitable solvent for determining the solubility of lipophilic active pharmaceutical ingredients (APIs) and research compounds.

Factors Influencing Solubility in this compound

The solubility of a compound in this compound is governed by several factors, as illustrated in the diagram below. Understanding these relationships is crucial for predicting and optimizing solubility.

cluster_solute Solute Properties cluster_solvent Solvent Properties (this compound) cluster_conditions Experimental Conditions solute_polarity Polarity solubility Solubility of Compound in this compound solute_polarity->solubility 'Like dissolves like' (nonpolar solutes are more soluble) solute_mw Molecular Weight solute_mw->solubility Higher MW can decrease solubility solute_mp Melting Point solute_mp->solubility Higher MP can indicate stronger crystal lattice energy, decreasing solubility solvent_polarity Nonpolar Nature solvent_polarity->solubility solvent_structure Long Hydrocarbon Chain solvent_structure->solubility temperature Temperature temperature->solubility Increased temperature generally increases solubility pressure Pressure (minor effect) pressure->solubility purity Purity of Solute & Solvent purity->solubility

Caption: Factors influencing the solubility of a compound in this compound.

Protocol for Determining the Solubility of a Compound in this compound

This protocol is adapted from the gravimetric method for determining the solubility of stearic acid and can be applied to other solid compounds.

Materials:

  • Compound of interest (solute)

  • This compound (solvent)

  • Analytical balance (accurate to 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials or test tubes with screw caps

  • Syringe filters (Teflon or other solvent-resistant material)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Workflow for Solubility Determination:

start Start step1 Add excess solid compound to a known volume of this compound in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours to ensure saturation. step1->step2 step3 Allow the solution to settle, separating the undissolved solid. step2->step3 step4 Withdraw a known volume of the supernatant using a syringe and filter it to remove any remaining solid particles. step3->step4 step5 Transfer the clear filtrate to a pre-weighed evaporating dish. step4->step5 step6 Evaporate the solvent (this compound) under vacuum or in a fume hood at an elevated temperature. step5->step6 step7 Dry the residue to a constant weight in a vacuum desiccator. step6->step7 step8 Weigh the dish with the dried residue. step7->step8 step9 Calculate the solubility (e.g., in mg/mL). step8->step9 end End step9->end

Caption: Experimental workflow for determining the solubility of a solid compound in this compound.

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of this compound.

  • Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Allow the suspension to stand at the same temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-resistant filter.

  • Dispense the filtered solution into a pre-weighed evaporating dish.

  • Evaporate the this compound. This can be done in a fume hood, possibly assisted by a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting/decomposition point of the solute.

  • Once the solvent is fully evaporated, place the dish in a vacuum desiccator until a constant weight is achieved.

  • Weigh the dish containing the dried solute.

  • Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant taken

Representative Solubility Data
CompoundSolventSolubilityReference(s)
TestosteroneEthanol1 g in 5 mL
TestosteroneVegetable OilsSoluble
IbuprofenEthanol~60 mg/mL
IbuprofenIsopropanolLower than in Ethanol
KetoprofenEthanol~20 mg/mL
KetoprofenIsopropanolLower than in Ethanol

Note: The solubility of nonpolar compounds like testosterone is expected to be favorable in this compound, a fatty acid ester similar to vegetable oils.

Application: this compound as a Vehicle in In Vitro Cell-Based Assays

The use of this compound as a direct solvent in aqueous cell culture media is challenging due to its immiscibility with water. However, it may be used in the preparation of lipid-based formulations (e.g., nanoemulsions, SLNs) that are then introduced to cell cultures. When considering this compound as a component of a vehicle for delivering a hydrophobic compound to cells, it is crucial to first assess its own cytotoxicity.

Protocol for Assessing the Cytotoxicity of this compound using an MTT Assay

This protocol outlines a method to determine the potential toxic effects of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest in culture

  • Complete cell culture medium

  • This compound, sterile-filtered

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Workflow for Cytotoxicity Assessment:

start Start step1 Seed cells in a 96-well plate and incubate for 24 hours to allow attachment. start->step1 step2 Prepare serial dilutions of this compound in complete medium. (May require a co-solvent like DMSO at a low, non-toxic concentration). step1->step2 step3 Remove old medium from cells and add the prepared dilutions of this compound. Include vehicle control (medium with co-solvent) and untreated control. step2->step3 step4 Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). step3->step4 step5 Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals form. step4->step5 step6 Remove the medium containing MTT and add solubilization solution to dissolve the formazan crystals. step5->step6 step7 Read the absorbance at 570 nm using a plate reader. step6->step7 step8 Calculate cell viability as a percentage of the untreated control. step7->step8 end End step8->end

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Preparation of Test Solutions:

    • Due to the immiscibility of this compound in aqueous media, a stock solution in a solvent like DMSO may be necessary. Prepare a high-concentration stock of this compound in DMSO.

    • Create a series of dilutions of the this compound stock solution in complete cell culture medium. Ensure the final concentration of DMSO is consistent across all wells and is below a known non-toxic level (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add 100 µL of the prepared dilutions of this compound to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for a period relevant to the planned drug exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve to determine the concentration at which this compound exhibits significant toxicity.

Safety and Handling

This compound is considered to be of low toxicity but requires appropriate handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and standard operating procedures. Researchers should always consult the relevant Safety Data Sheets (SDS) and perform their own risk assessments before using any chemical.

References

Application Notes: Formulation of Isopropyl Stearate-Based Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isopropyl stearate (IPS) is an ester of isopropyl alcohol and stearic acid. It is widely utilized in topical and transdermal formulations as an emollient, lubricant, and non-greasy moisturizer. Its primary functions in drug delivery include acting as the oil phase in emulsion-based systems, solubilizing lipophilic active pharmaceutical ingredients (APIs), and enhancing skin penetration. The properties of IPS, such as its ability to reduce the resistance of the stratum corneum, make it an excellent candidate for advanced topical delivery systems like microemulsions, nanoemulsions, and solid lipid nanoparticles, which aim to improve drug stability, solubility, and bioavailability.[1][2][3]

This compound-Based Delivery Systems: Formulation Data

The versatility of this compound allows for its incorporation into various advanced delivery systems. The choice of system depends on the physicochemical properties of the API and the desired therapeutic outcome.

Microemulsions (MEs)

Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant, often with a cosurfactant.[4][5] They form spontaneously and can enhance the solubilization and skin permeation of both hydrophilic and lipophilic drugs.

Table 1: Example Composition of an this compound-Based Microemulsion

ComponentRoleExample Agent(s)Concentration Range (% w/w)
Oil PhaseAPI Solvent, Penetration EnhancerThis compound5 - 20%
SurfactantEmulsifier, StabilizerTween® 80, Cremophor® RH4030 - 60%
CosurfactantInterfacial Stabilizer, Fluidity EnhancerEthanol, Propylene Glycol, Transcutol®10 - 30%
Aqueous PhaseContinuous/Dispersed PhasePurified Water, Phosphate Buffer10 - 40%
Active IngredientTherapeutic Agente.g., Ketoprofen, Insulin0.5 - 5%
Nanoemulsions (NEs)

Nanoemulsions are kinetically stable, non-equilibrium systems of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm. Unlike microemulsions, their formation requires high-energy input. They are valued for their high surface area, which can improve drug absorption and efficacy.

Table 2: Example Composition of an this compound-Based Nanoemulsion

ComponentRoleExample Agent(s)Concentration Range (% w/w)
Oil PhaseCore Component, API CarrierThis compound10 - 25%
SurfactantEmulsifierPolysorbate 80 (Tween® 80), Lecithin5 - 20%
CosurfactantStabilizerIsopropyl Alcohol, Ethanol5 - 15%
Aqueous PhaseContinuous PhasePurified Water40 - 80%
Active IngredientTherapeutic Agente.g., Heparinoid, Chrysin0.1 - 2%
Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of solid lipid nanoparticles (SLNs) composed of a blend of solid and liquid lipids. This blend creates an imperfect crystal lattice, which increases drug loading capacity and reduces drug expulsion during storage compared to SLNs. This compound can serve as the liquid lipid component.

Table 3: Example Composition of an this compound-Based NLC

ComponentRoleExample Agent(s)Concentration Range (% w/w)
Solid LipidMatrix FormerGlyceryl Monostearate, Cetyl Palmitate5 - 15%
Liquid LipidCrystal Lattice Modifier, SolubilizerThis compound1 - 5%
Surfactant(s)StabilizerPoloxamer 188, Tween® 80, Lecithin1 - 5%
Aqueous PhaseDispersion MediumPurified Water70 - 90%
Active IngredientTherapeutic Agente.g., Vitamin A, Deferoxamine0.1 - 5%

Experimental Protocols

The following protocols outline the standard procedures for the formulation and characterization of this compound-based topical delivery systems.

G cluster_0 Formulation Stage cluster_1 Characterization Stage cluster_2 Evaluation F1 Component Selection (IPS, API, Surfactants) F2 System Preparation (e.g., Homogenization) F1->F2 Mix C1 Particle Size & Zeta Potential (DLS) F2->C1 Analyze Formulation C2 Encapsulation Efficiency (Separation + HPLC) F2->C2 Analyze Formulation C3 In Vitro Release Test (IVRT) F2->C3 Analyze Formulation C4 Ex Vivo Permeation (Franz Cell) F2->C4 Analyze Formulation E1 Data Analysis C1->E1 Collect Data C2->E1 Collect Data C3->E1 Collect Data C4->E1 Collect Data E2 Stability & Efficacy Assessment E1->E2

Caption: General experimental workflow for topical delivery systems.
Protocol: Preparation of Nanoemulsion via High-Pressure Homogenization

  • Preparation of Phases:

    • Oil Phase: Dissolve the lipophilic API in this compound at room temperature. Gentle heating (40-60°C) may be applied if necessary to ensure complete dissolution.

    • Aqueous Phase: Dissolve the surfactant(s) and any water-soluble components in purified water.

  • Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-speed mechanical stirrer (e.g., 5000-8000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling: Immediately cool the resulting nanoemulsion to room temperature in a water bath to ensure stability.

  • Storage: Store the final nanoemulsion in a sealed container at 4°C for further characterization.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

This protocol uses Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Sample Preparation: Dilute the formulation (e.g., nanoemulsion or NLC suspension) approximately 100-fold with deionized water to avoid multiple scattering effects. The final sample should be transparent or translucent.

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.

  • Particle Size & PDI Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument and perform the measurement.

    • Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 indicates a narrow and homogenous size distribution.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specific folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. Values greater than |30| mV generally indicate good colloidal stability.

  • Replicates: Perform all measurements in triplicate and report the mean ± standard deviation.

Protocol: Determination of Encapsulation Efficiency (%EE)

This protocol describes the indirect method, which involves separating the unencapsulated drug from the formulation.

  • Separation of Free Drug:

    • Transfer a known volume (e.g., 1 mL) of the formulation into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. The unencapsulated ("free") drug will pass through the filter into the ultrafiltrate.

  • Quantification of Free Drug:

    • Collect the ultrafiltrate.

    • Quantify the concentration of the free drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Quantification of Total Drug:

    • Take the same initial volume (1 mL) of the original, uncentrifuged formulation.

    • Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol, acetonitrile) and vortexing vigorously.

    • Quantify the total drug concentration in this disrupted sample using the same analytical method.

  • Calculation:

    • Calculate the Encapsulation Efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol: In Vitro Release Testing (IVRT) Using Franz Diffusion Cells

IVRT is used to assess the rate at which the API is released from the formulation.

  • Apparatus Setup:

    • Assemble the Franz diffusion cells. The apparatus consists of a donor compartment and a larger receptor compartment, separated by a membrane.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a small percentage of ethanol to maintain sink conditions for lipophilic drugs). Ensure no air bubbles are trapped beneath the membrane.

    • Place a magnetic stir bar in the receptor compartment and place the entire assembly on a magnetic stirrer with a water jacket to maintain a constant temperature, typically 32 ± 1°C to mimic skin surface temperature.

  • Membrane Mounting:

    • Use a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) that does not act as a rate-limiting barrier to diffusion.

    • Mount the membrane securely between the donor and receptor compartments.

  • Sample Application:

    • Apply a finite dose (a precisely weighed amount, e.g., 200-300 mg) of the this compound-based formulation evenly onto the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

Drug Absorption Pathways and Mechanisms

Topical formulations deliver drugs into the skin via several routes. The small droplet size and excipients in nano-formulations can significantly enhance penetration through these pathways.

G cluster_paths cluster_appendageal Formulation Topical Formulation (on Skin Surface) SC Stratum Corneum Formulation->SC Partitioning Follicle Hair Follicle Formulation->Follicle Transappendageal Route SC->invis1 Intercellular Route (through lipids) SC->invis2 Transcellular Route (through cells) VE Viable Epidermis Dermis Dermis VE->Dermis Circulation Systemic Circulation Dermis->Circulation Uptake invis1->VE invis2->VE Follicle->Dermis

References

Enzymatic Synthesis of Isopropyl Stearate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of isopropyl stearate, a widely used emollient in the cosmetic and pharmaceutical industries. The synthesis is achieved through the esterification of stearic acid and isopropanol, catalyzed by a lipase in a solvent-free system. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions and yielding a high-purity product.

Introduction

This compound is a fatty acid ester known for its emollient, moisturizing, and lubricating properties. Its synthesis via enzymatic catalysis, particularly using lipases, has gained significant attention due to the high specificity of enzymes, which minimizes byproduct formation and simplifies downstream processing. Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media, making them ideal for the synthesis of esters like this compound. The use of immobilized lipases further enhances the economic feasibility of the process by allowing for enzyme reuse over multiple cycles.

This application note details the optimization of reaction parameters and provides a step-by-step protocol for the synthesis and analysis of this compound.

Experimental Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize the quantitative data derived from optimization studies.

Table 1: Effect of Reaction Parameters on this compound Synthesis

ParameterOptimal ValueConversion/YieldReference
Enzyme Loading3% (w/w)93.89% conversion[1]
Temperature70°C93.89% conversion[1]
Molar Ratio (Acid:Alcohol)1:293.89% conversion[1]
Agitation Speed200 rpm93.89% conversion[1]

Table 2: Comparison of Different Lipase Catalysts for Ester Synthesis

Lipase SourceProductConversion/YieldReference
Immobilized Bacillus cereus LipaseIsopropyl Acetate97% conversion[2]
Immobilized KDN Lipase (Rhizopus oryzae)Isopropyl Myristate66.62% yield
Candida rugosa LipaseAlkyl Stearates>90% conversion
Novozym 435 (Candida antarctica lipase B)Isopropyl Laurate91% conversion

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Materials and Reagents
  • Stearic Acid (analytical grade)

  • Isopropanol (analytical grade)

  • Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

  • Hexane (for recovery, analytical grade)

  • Ethanol (for titration, analytical grade)

  • Diethyl Ether (for titration, analytical grade)

  • Phenolphthalein indicator

  • Standardized Sodium Hydroxide (NaOH) solution (for titration)

  • Molecular Sieves (3Å, for water removal, optional)

Synthesis of this compound
  • Reactant Preparation : Accurately weigh stearic acid and isopropanol to achieve the desired molar ratio (e.g., 1:2) and add them to a reaction vessel. For a typical lab-scale reaction, you can start with 10g of stearic acid.

  • Enzyme Addition : Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total weight of the reactants (e.g., 3% w/w).

  • Reaction Setup : Place the reaction vessel in a temperature-controlled shaker or incubator set to the optimal temperature (e.g., 70°C) and agitation speed (e.g., 200 rpm). If a solvent-free system is not desired, a suitable organic solvent like n-heptane can be used.

  • Reaction Monitoring : At regular intervals, withdraw small aliquots of the reaction mixture to monitor the progress. The conversion can be determined by measuring the residual fatty acid concentration via titration.

  • Titration Procedure :

    • Withdraw a known mass of the reaction mixture.

    • Dissolve the sample in a suitable solvent mixture (e.g., ethanol/diethyl ether).

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution against a standardized solution of NaOH until a persistent pink color is observed.

    • The consumption of stearic acid is calculated based on the volume of NaOH solution used.

  • Reaction Termination : Once the reaction has reached the desired conversion (or the fatty acid concentration becomes constant), stop the reaction by filtering out the immobilized lipase. The recovered lipase can be washed with a suitable solvent (e.g., hexane) and reused for subsequent batches.

  • Product Purification :

    • The crude product can be purified to remove any remaining unreacted stearic acid.

    • Wash the product with a dilute solution of sodium bicarbonate to neutralize and remove residual acid, followed by washing with distilled water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate any solvent used under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

experimental_workflow reactant_prep Reactant Preparation (Stearic Acid + Isopropanol) enzyme_add Enzyme Addition (Immobilized Lipase) reactant_prep->enzyme_add reaction Esterification Reaction (Controlled Temperature & Agitation) enzyme_add->reaction monitoring Reaction Monitoring (Titration) reaction->monitoring termination Reaction Termination (Enzyme Filtration) reaction->termination purification Product Purification termination->purification final_product This compound purification->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Reaction Parameters

The success of the synthesis is dependent on the interplay of several key parameters.

parameter_relationship synthesis This compound Synthesis temp Temperature synthesis->temp ratio Molar Ratio synthesis->ratio enzyme Enzyme Load synthesis->enzyme agitation Agitation synthesis->agitation

References

Application Note and Protocol for Determining the Purity of Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Stearate is an ester of isopropyl alcohol and stearic acid, widely used as an emollient, lubricant, and solvent in cosmetics, personal care products, and pharmaceutical formulations.[1][2][3][4] The purity of this compound is a critical quality attribute that can impact the safety, efficacy, and stability of the final product. This document provides detailed protocols for determining the purity of this compound using three common analytical techniques: Saponification Titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Potential Impurities

The manufacturing process of this compound, typically through the esterification of stearic acid with isopropyl alcohol, may result in several potential impurities.[5] These can include:

  • Unreacted Starting Materials: Stearic acid and Isopropyl alcohol.

  • By-products: Isopropyl p-toluenesulfonate (if p-toluenesulfonic acid is used as a catalyst).

  • Related Esters: Esters of other fatty acids present in the stearic acid raw material.

Analytical Methods for Purity Determination

This section details the protocols for three distinct methods to assess the purity of this compound.

Saponification Titration

This classic wet chemistry method determines the ester content by saponification, a process where the ester is hydrolyzed by an alkali. The purity is calculated based on the amount of alkali consumed.

Experimental Protocol:

  • Preparation of Reagents:

    • 0.5 M Ethanolic Potassium Hydroxide (KOH)

    • 0.5 M Hydrochloric Acid (HCl)

    • Phenolphthalein solution

    • Neutralized Ethanol (95%): Boil to expel CO2 and neutralize with 0.1 M ethanolic KOH to a faint pink endpoint with phenolphthalein.

  • Sample Preparation:

    • Accurately weigh approximately 2 g of the this compound sample into a flask.

    • Dissolve the sample in 5 ml of neutralized ethanol.

    • Neutralize any free acid in the sample with 0.1 M ethanolic KOH using phenolphthalein as an indicator until a faint pink color persists.

  • Saponification:

    • Add a precise volume (e.g., 25.0 ml) of 0.5 M ethanolic potassium hydroxide to the neutralized sample solution.

    • Attach a reflux condenser and boil the mixture on a water bath for 1 hour to ensure complete saponification.

  • Titration:

    • After cooling, add 20 ml of water and a few drops of phenolphthalein solution.

    • Titrate the excess (unreacted) potassium hydroxide with 0.5 M hydrochloric acid until the pink color disappears.

  • Blank Determination:

    • Perform a blank titration using the same volume of 0.5 M ethanolic potassium hydroxide but without the this compound sample.

  • Calculation of Purity:

    • The difference in the volume of 0.5 M HCl used for the blank and the sample titrations corresponds to the amount of potassium hydroxide consumed for saponification.

    • Calculate the purity of this compound based on its molecular weight (326.56 g/mol ).

Workflow for Saponification Titration:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents sample Weigh & Dissolve Sample titrate_blank Titrate Blank add_koh Add Ethanolic KOH sample->add_koh reflux Reflux for 1 hour add_koh->reflux titrate_sample Titrate with HCl reflux->titrate_sample calculate Calculate Purity titrate_sample->calculate titrate_blank->calculate

Caption: Workflow for determining this compound purity by saponification titration.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, it can be used to determine the purity and to quantify related impurities.

Experimental Protocol (Proposed):

This protocol is based on general methods for analyzing fatty acid esters and impurities in related products.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Capillary Column: A non-polar or mid-polar column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 250 °C at 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a standard solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent like hexane or isopropanol.

    • Sample Solution: Prepare the this compound sample at the same concentration as the standard solution.

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by the area normalization method, assuming all components have a similar response factor with an FID. For higher accuracy, determine the relative response factors of known impurities.

Workflow for GC Analysis:

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standard Prepare Standard inject Inject into GC prep_standard->inject prep_sample Prepare Sample prep_sample->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standard Prepare Standard inject Inject into HPLC prep_standard->inject prep_sample Prepare Sample prep_sample->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

References

Application of Isopropyl Stearate in Transdermal Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isopropyl stearate, a fatty acid ester, is utilized in topical and transdermal formulations as an emollient and a potential penetration enhancer. While extensive quantitative data and specific protocols for this compound in transdermal drug delivery are not as widely published as for its shorter-chain analogs, isopropyl myristate (IPM) and isopropyl palmitate (IPP), its physicochemical properties suggest a similar mechanism of action. This compound is a polar emollient that is readily absorbed into the skin.[1] This document provides a comprehensive guide to the application of this compound in transdermal drug delivery research, with comparative data from closely related enhancers to inform experimental design.

The primary mechanism by which isopropyl esters are thought to enhance skin permeation is by disrupting the highly organized lipid structure of the stratum corneum.[2][3] This can occur through lipid fluidization and the creation of more permeable pathways for drug molecules. Some research suggests that this compound can induce an orthorhombic packing of the stratum corneum lipids, a state that is associated with optimal barrier function.[4] However, the practical effect of this on drug penetration requires further investigation for specific active pharmaceutical ingredients (APIs).

When formulating with this compound, it is crucial to consider its concentration, as this can significantly impact both the permeation enhancement and the physical properties of the formulation, such as the adhesiveness and viscosity of transdermal patches.

Quantitative Data Summary

The following tables summarize quantitative data for the closely related penetration enhancers, isopropyl myristate (IPM) and isopropyl palmitate (IPP), which can serve as a valuable reference for initiating studies with this compound.

Table 1: Permeation Enhancement of Various Drugs with Isopropyl Myristate (IPM)

DrugFormulation DetailsSkin ModelFlux (µg/cm²/h)Enhancement RatioReference
MeloxicamTransdermal patch with 1-10% (w/w) IPMSynthetic Nitrocellulose Membrane83.789Not Reported[2]
KetoconazoleGel with 5% (w/w) IPMRabbit SkinNot Reported~11
EstradiolSaturated solution in IPA/IPM mixturesHuman EpidermisNot ReportedNot Reported
PaclitaxelSaturated solution in EtOH/IPM (1:1)Rat Skin13.42Not Reported

Table 2: Effect of Isopropyl Palmitate (IPP) Concentration on Drug Release

DrugFormulation DetailsPressure-Sensitive Adhesive (PSA)IPP Concentration (%)Drug Release (%)Reference
ZolmitriptanTransdermal patchNot Specified24.8
ZolmitriptanTransdermal patchNot Specified511.5
ZolmitriptanTransdermal patchNot Specified1016.0
ZolmitriptanTransdermal patchNot Specified1215.1
ZolmitriptanTransdermal patchNot Specified1514.8

Experimental Protocols

Protocol 1: Preparation of a Drug-in-Adhesive Transdermal Patch

This protocol describes the preparation of a matrix-style transdermal patch using the solvent casting evaporation technique.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Pressure-Sensitive Adhesive (PSA) solution (e.g., DURO-TAK® series)

  • This compound

  • Solvent (e.g., ethyl acetate, methanol)

  • Backing membrane (e.g., Scotchpak™ 9733)

  • Release liner (e.g., fluoropolymer-coated polyester film)

Procedure:

  • Drug-Adhesive Mixture Preparation:

    • Accurately weigh the required amounts of the API, this compound, and PSA solution.

    • In a glass beaker, dissolve the API and this compound in a suitable solvent.

    • Slowly add the PSA solution to the drug solution while stirring continuously with a magnetic stirrer until a homogeneous mixture is obtained.

  • Casting:

    • Carefully pour the homogeneous mixture onto a release liner spread evenly on a horizontal surface.

    • Use a casting knife or a film applicator to spread the mixture to a uniform thickness.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24 hours.

    • Subsequently, place the cast film in a hot air oven at a controlled temperature (e.g., 40-60°C) for a specified duration to remove any residual solvent.

  • Lamination and Cutting:

    • Laminate the dried drug-in-adhesive film with a backing membrane.

    • Cut the laminated patch into the desired size and shape (e.g., circular patches of a specific surface area).

  • Storage:

    • Store the prepared patches in a desiccator until further evaluation.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of an API from a transdermal formulation through an excised skin sample.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, with a solubility enhancer if needed)

  • Test formulation (containing API and this compound)

  • Control formulation (containing API without this compound)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Skin Preparation:

    • Excise the full-thickness skin from the abdominal region of the animal model.

    • Remove any subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

    • Fill the receptor compartment with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring there are no air bubbles under the skin.

    • Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath.

    • Stir the receptor medium continuously with a magnetic stir bar.

  • Dosing:

    • Apply a known quantity of the test and control formulations onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method like HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) using the following equations:

      • Kp = Jss / Cd (where Cd is the initial drug concentration in the donor compartment)

      • ER = Jss (with enhancer) / Jss (without enhancer)

Visualizations

G cluster_0 Mechanism of Permeation Enhancement IPS This compound SC Stratum Corneum Lipids IPS->SC Intercalates into Disruption Disruption of Lipid Bilayer SC->Disruption Leads to Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation Facilitates G cluster_1 In Vitro Permeation Study Workflow Prep Skin Membrane Preparation Mount Mounting in Franz Cell Prep->Mount Dose Formulation Application Mount->Dose Sample Receptor Fluid Sampling Dose->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis (Flux, ER) Analyze->Data

References

Application Note: Viscosity Evaluation of Isopropyl Stearate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isopropyl Stearate is a widely utilized emollient and lubricant in topical pharmaceutical and cosmetic formulations, known for its non-greasy feel and ability to improve spreadability.[1][2] The viscosity of these formulations is a critical quality attribute that influences product performance, stability, and user experience.[3][4] This document provides a detailed methodology for evaluating the viscosity of formulations containing this compound, with a focus on the use of rotational viscometers. Protocols for sample preparation, instrumentation, and data analysis are presented, along with illustrative data on how this compound concentration can influence the rheological properties of a formulation.

Introduction

The measurement and control of viscosity are paramount in the development of semi-solid dosage forms such as creams, lotions, and ointments.[4] Viscosity, a measure of a fluid's resistance to flow, directly impacts a product's ease of application, absorption, and physical stability. For formulations containing this compound, an ester known for its low intrinsic viscosity, understanding its effect on the final product's rheology is crucial for formulation optimization.

This application note outlines a comprehensive approach to characterizing the viscosity of this compound formulations. The primary method described is rotational viscometry, a versatile and accurate technique for analyzing the flow behavior of non-Newtonian fluids commonly encountered in pharmaceutical and cosmetic products.

Data Presentation

The following tables summarize the impact of an isopropyl ester (a close chemical relative to this compound) on the viscosity of an oil-in-water (O/W) emulsion. This data illustrates the significant influence of the ester on the formulation's rheological properties, even when its own viscosity is low.

Table 1: Viscosity of O/W Emulsions with Varying Concentrations of Isopropyl Palmitate vs. Paraffinum Liquidum

Lipid Component (Concentration)EmulsifiersInitial Viscosity (mPa·s)
5% Isopropyl Palmitate2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol7300
5% Paraffinum Liquidum2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol1600
10% Isopropyl Palmitate2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol9000
10% Paraffinum Liquidum2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol3700
15% Isopropyl Palmitate2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol>10000
15% Paraffinum Liquidum2.4% Glyceryl Stearate Citrate, 0.8% Sorbitan Stearate, 1.5% Cetearyl Alcohol5200

Data adapted from a study on Isopropyl Palmitate, a structurally similar ester to this compound.

Table 2: Viscosity of Isopropyl Myristate Emulsions with Varying Glycerol Content

Isopropyl Myristate (% w/w)Polysorbate 80 (% w/w)Glycerol (% w/w)Water (% w/w)Viscosity (mPa·s)
20.05.07.567.53.5
20.05.015.060.04.5
20.05.022.552.56.9
20.05.030.045.09.3
20.05.037.537.515.1
20.05.045.030.027.9
20.05.052.522.559.0
20.05.060.015.0178.9
20.05.067.57.5351.7

This table illustrates the influence of a co-solvent and humectant (glycerol) on the viscosity of an emulsion containing an isopropyl ester.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Brookfield-type Rotational Viscometer

This protocol details the procedure for measuring the apparent viscosity of semi-solid formulations containing this compound.

1. Instrumentation and Materials:

  • Brookfield-type Rotational Viscometer (e.g., DV-E, DV1, or equivalent) with a set of spindles (e.g., T-bar spindles for creams, disc or cylindrical spindles for lotions).

  • Temperature-controlled water bath or sample chamber.

  • Wide-mouth beakers (e.g., 250 mL).

  • Spatula.

  • Certified viscosity standards for calibration.

2. Instrument Calibration and Setup:

  • Calibrate the viscometer according to the manufacturer's guidelines using certified viscosity standards.

  • Ensure the viscometer is level.

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% of the full scale for accurate measurements.

3. Sample Preparation:

  • Ensure the formulation is homogeneous and free of air bubbles. If the sample has been recently prepared, allow it to equilibrate at room temperature for at least 24 hours to ensure uniform dispersion.

  • Carefully transfer the sample into a wide-mouth beaker, avoiding the introduction of air.

  • Place the beaker in a temperature-controlled environment (e.g., 25 ± 0.5°C) and allow the sample to thermally equilibrate for at least 15 minutes.

4. Viscosity Measurement:

  • Attach the selected spindle to the viscometer.

  • Slowly immerse the spindle into the center of the sample until it reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.

  • Start the spindle rotation at the predetermined speed.

  • Allow the reading on the viscometer display to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

  • For a comprehensive analysis, repeat the measurement at various rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.

  • Perform at least three replicate measurements for each sample to ensure reproducibility.

5. Data Recording and Analysis:

  • Record the viscosity, torque percentage, spindle number, rotational speed, and sample temperature for each measurement.

  • Calculate the mean and standard deviation of the replicate measurements.

  • Plot viscosity as a function of shear rate (or rotational speed) to create a rheogram, which provides insight into the flow behavior of the formulation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Homogenize Homogenize Formulation Equilibrate_24h Equilibrate for 24h Homogenize->Equilibrate_24h No_Air_Bubbles Ensure No Air Bubbles Equilibrate_24h->No_Air_Bubbles Transfer Transfer to Beaker No_Air_Bubbles->Transfer Temp_Equilibrate Temperature Equilibration (25°C) Transfer->Temp_Equilibrate Select_Spindle Select Spindle & Speed Temp_Equilibrate->Select_Spindle Immerse_Spindle Immerse Spindle Select_Spindle->Immerse_Spindle Start_Rotation Start Rotation Immerse_Spindle->Start_Rotation Stabilize Allow Reading to Stabilize Start_Rotation->Stabilize Record Record Viscosity (cP or mPa·s) Stabilize->Record Replicate Repeat for Reproducibility Record->Replicate Vary_Speed Vary Rotational Speed Record->Vary_Speed Plot Plot Viscosity vs. Shear Rate Vary_Speed->Plot

Caption: Experimental workflow for viscosity measurement.

Logical_Relationship IPS_Conc This compound Concentration Formulation_Viscosity Formulation Viscosity IPS_Conc->Formulation_Viscosity influences Product_Performance Product Performance Formulation_Viscosity->Product_Performance Stability Stability Product_Performance->Stability Spreadability Spreadability Product_Performance->Spreadability User_Experience User Experience Product_Performance->User_Experience

Caption: Influence of this compound on formulation properties.

References

Troubleshooting & Optimization

Common impurities in commercially available Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available Isopropyl Stearate.

Common Impurities in Commercially Available this compound

This compound is synthesized by the esterification of stearic acid with isopropyl alcohol.[1][2] Due to the manufacturing process, commercial grades of this compound may contain residual amounts of starting materials and by-products. The most common impurities include:

  • Unreacted Stearic Acid: Residual stearic acid from the initial esterification reaction.

  • Unreacted Isopropyl Alcohol: Remaining isopropyl alcohol that did not react.[3]

  • Other Fatty Acid Esters: Commercial stearic acid can be a mixture of fatty acids, leading to the presence of other isopropyl esters (e.g., isopropyl palmitate).

  • Catalyst Residues: Depending on the synthesis process, trace amounts of the catalyst used may remain.

The purity of research-grade this compound is typically greater than 99%.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels of commercially available this compound?

A1: Research-grade this compound generally has a purity of over 99%.[4] It's important to consult the certificate of analysis (CoA) provided by the supplier for the specific purity and impurity profile of the lot you are using.

Q2: Can impurities in this compound affect my formulation's stability?

A2: Yes, impurities can significantly impact formulation stability. For instance, residual stearic acid can alter the crystalline structure of fats in a formulation and affect emulsion stability. Unreacted isopropyl alcohol can act as a solvent and may lead to skin irritation.

Q3: Are there health risks associated with impurities in this compound?

A3: While this compound itself is considered safe for cosmetic use, certain impurities can pose health risks. For example, residual solvents like benzene, which can be a contaminant in raw materials, are carcinogenic. It is crucial to use high-purity grades of this compound in pharmaceutical and cosmetic applications.

Q4: How can I identify the impurities in my batch of this compound?

A4: The most effective way to identify and quantify impurities is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This method can separate volatile and semi-volatile compounds and provide information about their molecular weight and structure, allowing for precise identification and quantification.

Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to the purity of the reagents. This guide provides solutions to common problems encountered when using this compound.

Problem Probable Cause Recommended Solution
Grainy or Crystalline Texture in a Balm or Cream Presence of unreacted stearic acid, which can crystallize upon cooling. This is more likely if the formulation cools too slowly.Heat the product to fully melt all components and then cool it rapidly to prevent the differential crystallization of fatty acids. Consider incorporating a stabilizing oil to disrupt crystal formation.
Emulsion Separation or Instability Excess stearic acid can disrupt the emulsifier system and lead to coalescence of the oil phase.Review the emulsifier concentration and type. An increased concentration of a suitable emulsifier may be needed. Consider using a grade of this compound with a lower acid value.
Unexpected Change in Viscosity Residual isopropyl alcohol can act as a thinning agent, reducing the overall viscosity of the formulation.Use a grade of this compound with specified low levels of residual solvents. If necessary, adjust the concentration of thickening agents in your formulation.
Skin Irritation or Sensitization Residual solvents, such as isopropyl alcohol, can cause skin dryness and irritation.Always use high-purity this compound for topical applications. Check the supplier's specifications for residual solvent content.
Off-Odor in the Final Product Can be caused by the oxidation of impurities or the presence of residual starting materials.Use fresh, high-purity this compound. Store it in a cool, dark, and dry place. Consider adding an antioxidant to your formulation.

Analytical Methodologies

Accurate identification and quantification of impurities are critical for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Experimental Protocol: GC-MS Analysis of Impurities in this compound

Objective: To identify and quantify volatile and semi-volatile impurities in a sample of this compound.

Materials:

  • This compound sample

  • Hexane (or other suitable solvent), analytical grade

  • Internal standard (e.g., deuterated fatty acid ester)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 1 mL of hexane to dissolve the sample.

    • Add a known amount of the internal standard.

    • Cap the vial and vortex to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector, operated in split mode.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 30-550.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and to the analysis of pure standards of potential impurities (stearic acid, isopropyl alcohol).

    • Quantify the impurities by comparing their peak areas to the peak area of the internal standard.

Summary of Common Impurities

Impurity Typical Specification Limit Potential Impact on Experiments
Unreacted Stearic Acid < 0.5% (as Acid Value)Can lead to grainy texture and emulsion instability.
Unreacted Isopropyl Alcohol < 0.1%May cause skin irritation and reduce formulation viscosity.
Other Fatty Acid Esters Varies depending on the gradeMay alter the physical properties (e.g., melting point, feel) of the final product.
Water < 0.1%Can affect the stability of anhydrous formulations and promote microbial growth.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Hexane weigh->dissolve add_is Add Internal Standard dissolve->add_is vortex Vortex to Mix add_is->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Internal Standard) identify->quantify report Generate Report quantify->report

GC-MS Experimental Workflow for Impurity Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Unexpected Experimental Outcome impurity Impurity in This compound problem->impurity Could be formulation Formulation Issue problem->formulation process Processing Error problem->process analyze Analyze Purity (GC-MS) impurity->analyze reformulate Adjust Formulation formulation->reformulate optimize Optimize Process (e.g., cooling rate) process->optimize change_grade Use Higher Purity Grade analyze->change_grade

Troubleshooting Logic for this compound Issues.

References

Degradation pathways of Isopropyl Stearate under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Isopropyl Stearate under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research and development?

This compound is the ester of isopropyl alcohol and stearic acid. It is a colorless liquid with emollient and moisturizing properties. In the pharmaceutical and cosmetic industries, it is widely used as an excipient in topical formulations, a solvent, and a lubricant in the manufacturing of tablets and capsules.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis, oxidation, and thermal decomposition.

  • Hydrolysis: The ester bond in this compound is susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This reaction yields stearic acid and isopropyl alcohol.

  • Oxidation: Although stearic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidative degradation can still occur. This process can be initiated by heat, light, and the presence of metal ions, leading to the formation of hydroperoxides which can further decompose into smaller molecules like aldehydes and ketones.

  • Thermal Degradation: At elevated temperatures, this compound can undergo complex thermal decomposition reactions, which may involve radical mechanisms, leading to a variety of breakdown products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Q3: What are the visible signs of this compound degradation?

While degradation may not always be visible, some signs can include a change in physical appearance (e.g., color change, cloudiness), a change in odor, or the precipitation of stearic acid in liquid formulations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are required for the definitive identification and quantification of degradation products.

Q4: How can I minimize the degradation of this compound during storage and experiments?

To minimize degradation, this compound should be stored in a cool, dry, and dark place in well-sealed containers to protect it from moisture, light, and oxygen. For long-term storage, refrigeration and the use of an inert atmosphere (e.g., nitrogen or argon) are advisable. During experiments, it is crucial to control temperature, exposure to light, and the pH of the medium.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Degradation of this compound.1. Identify the primary degradation pathway by conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions. 2. Characterize the unknown peaks using techniques like mass spectrometry (MS).
Changes in formulation pH over time Hydrolysis of this compound leading to the formation of stearic acid.1. Incorporate buffering agents in the formulation to maintain a stable pH. 2. Evaluate the impact of different pH values on the stability of the formulation.
Inconsistent results in bioassays or formulations Degradation of this compound affecting its physical and chemical properties.1. Verify the purity of the this compound using a validated stability-indicating analytical method before use. 2. If degradation is confirmed, use a fresh batch of the material.
No degradation observed under stress conditions The stress conditions are too mild or the analytical method is not stability-indicating.1. Increase the intensity or duration of the stress conditions (e.g., higher temperature, stronger acid/base concentration). 2. Ensure the analytical method is capable of separating the parent compound from its potential degradation products.
Complete degradation of the sample The stress conditions are too harsh.Reduce the intensity or duration of the stress conditions to achieve partial degradation (typically 5-20%), which is more informative for understanding degradation pathways.

Data Presentation

Stress Condition Conditions Assay of this compound (%) Major Degradation Product(s) Total Degradation (%)
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours92.5Stearic Acid, Isopropyl Alcohol7.5
Base Hydrolysis 0.1 N NaOH at 60°C for 12 hours85.2Stearic Acid, Isopropyl Alcohol14.8
Oxidative 6% H₂O₂ at room temp for 24 hours97.8Various oxidative byproducts2.2
Thermal 80°C for 7 days98.5Various thermal byproducts1.5
Photolytic ICH Q1B conditions99.1Various photolytic byproducts0.9

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and isopropanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N sodium hydroxide before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals, cool, and neutralize with an equivalent amount of 0.1 N hydrochloric acid before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals for analysis.

  • Thermal Degradation: Place a known quantity of solid this compound in a thermostatically controlled oven at 80°C. Withdraw samples at appropriate time intervals, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary hydrolytic degradation product, stearic acid.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 60% B

    • 20 min: 100% B

    • 25 min: 100% B

    • 25.1 min: 60% B

    • 30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation for HPLC: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and isopropanol. Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation IsopropylStearate This compound StearicAcid Stearic Acid IsopropylStearate->StearicAcid + H2O (Acid/Base) IsopropylAlcohol Isopropyl Alcohol IsopropylStearate->IsopropylAlcohol + H2O (Acid/Base) OxidativeProducts Aldehydes, Ketones, Smaller Carboxylic Acids IsopropylStearate->OxidativeProducts + [O] (Heat, Light, Metal Ions) ThermalProducts Various Thermal Byproducts IsopropylStearate->ThermalProducts Heat PhotolyticProducts Various Photolytic Byproducts IsopropylStearate->PhotolyticProducts Light (UV)

Caption: Degradation pathways of this compound under stress.

ExperimentalWorkflow start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution, Filtration) stress->sample_prep analysis Analytical Testing (HPLC, GC-MS) sample_prep->analysis data_analysis Data Analysis (Identify & Quantify Degradants) analysis->data_analysis end End: Report Degradation Profile data_analysis->end

Caption: Workflow for forced degradation studies of this compound.

TroubleshootingLogic issue Issue Encountered: Unexpected Analytical Results check_degradation Is degradation suspected? issue->check_degradation forced_degradation Perform Forced Degradation Studies check_degradation->forced_degradation Yes check_method Is the analytical method stability-indicating? check_degradation->check_method No identify_pathway Identify Primary Degradation Pathway forced_degradation->identify_pathway characterize_products Characterize Degradation Products (e.g., MS) identify_pathway->characterize_products optimize_conditions Optimize Storage/ Experimental Conditions characterize_products->optimize_conditions reanalyze Re-analyze Samples optimize_conditions->reanalyze validate_method Develop/Validate Stability-Indicating Method check_method->validate_method No check_method->reanalyze Yes validate_method->reanalyze

Preventing hydrolysis and oxidation of Isopropyl Stearate in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the hydrolysis and oxidation of Isopropyl Stearate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in cosmetic and pharmaceutical formulations?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the ester bond of this compound can break, yielding stearic acid and isopropyl alcohol. This reaction is catalyzed by acidic or basic conditions.

  • Oxidation: Although stearic acid is a saturated fatty acid and less prone to oxidation than unsaturated fatty acids, oxidation can still occur. This process is accelerated by exposure to oxygen, heat, light, and the presence of metal ions, leading to the formation of byproducts like aldehydes and ketones, which can cause changes in odor and color.

Q2: What are the typical signs of this compound degradation in a formulation?

A2: Degradation of this compound can manifest in several ways:

  • Changes in Odor: The development of a rancid or off-odor is a common indicator of oxidation.

  • Changes in pH: Hydrolysis of this compound produces stearic acid, which can lead to a decrease in the pH of the formulation.

  • Phase Separation: In emulsions, the degradation of the ester can disrupt the stability of the formulation, leading to phase separation.

  • Changes in Viscosity: The breakdown of this compound can alter the rheological properties of the formulation, resulting in a change in viscosity.

  • Discoloration: The formulation may develop a yellowish tint, which can be a sign of oxidation.

Q3: How can I prevent the hydrolysis of this compound in my formulation?

A3: To minimize hydrolysis, consider the following strategies:

  • pH Control: Maintain the pH of aqueous formulations in the range of 5-7, as both acidic and alkaline conditions accelerate ester hydrolysis.[1][2] The rate of hydrolysis increases significantly at pH levels below 5 and above 10.[1]

  • Buffering Agents: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.

  • Water Activity: In anhydrous or low-water formulations, minimize the exposure to atmospheric moisture during manufacturing and storage.

Q4: What are the recommended methods to prevent the oxidation of this compound?

A4: To prevent oxidation, the following measures are recommended:

  • Use of Antioxidants: Incorporate oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) into the oil phase of your formulation.[3][4] BHT is often used at concentrations between 0.0001% and 0.5%, while typical use concentrations of BHT across a wide spectrum of cosmetic products are 0.0002 – 0.8%.

  • Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation reactions.

  • Light Protection: Store the formulation in opaque or UV-protective packaging to prevent photo-oxidation.

  • Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize exposure to oxygen.

Troubleshooting Guides

Issue 1: Decrease in pH and Phase Separation Observed in an O/W Emulsion During Stability Testing.

Possible Cause: Hydrolysis of this compound.

Troubleshooting Steps:

  • Confirm Hydrolysis: Analyze the formulation for the presence of stearic acid and isopropyl alcohol using the HPLC-UV method outlined in the "Experimental Protocols" section. An increase in the concentration of these degradation products over time confirms hydrolysis.

  • Verify Formulation pH: Measure the pH of the formulation at the beginning and throughout the stability study. A downward trend in pH is indicative of acid formation from hydrolysis.

  • Corrective Actions:

    • Adjust pH: If the initial pH of the formulation is outside the optimal range of 5-7, adjust it accordingly.

    • Incorporate a Buffer: Add a suitable buffering agent (e.g., citrate or phosphate buffer) to maintain a stable pH.

    • Evaluate Emulsifier System: Ensure the emulsifier system is robust enough to handle minor changes in the oil phase composition resulting from any potential degradation.

Troubleshooting Workflow for this compound Degradation

Caption: A logical workflow to identify and address the root cause of this compound degradation.

Issue 2: Development of a Rancid Odor in an Anhydrous Formulation.

Possible Cause: Oxidation of this compound.

Troubleshooting Steps:

  • Confirm Oxidation: While direct measurement of oxidation byproducts can be complex, a sensory panel evaluation for rancid odor is a primary indicator. Peroxide value testing can also be performed on the oil phase to quantify the extent of initial oxidation.

  • Review Formulation Components: Identify any potential pro-oxidants in the formulation, such as metal ions from raw materials.

  • Corrective Actions:

    • Incorporate Antioxidants: Add an effective oil-soluble antioxidant. Refer to the "Data Presentation" section for a comparison of BHT and Tocopherol.

    • Add a Chelating Agent: If metal ion contamination is suspected, include a chelating agent like EDTA.

    • Improve Packaging: Use packaging that minimizes exposure to light and air. Consider airless pumps or containers with nitrogen headspace.

Data Presentation

Table 1: Impact of pH and Temperature on this compound Hydrolysis in an O/W Emulsion (Illustrative Data)
pHTemperature% this compound Degraded (after 3 months)
440°C8%
540°C2%
740°C<1%
840°C3%
750°C5%

This table illustrates the expected trend of increased hydrolysis at non-neutral pH and higher temperatures.

Table 2: Efficacy of Antioxidants in Preventing this compound Oxidation (Illustrative Data)
AntioxidantConcentration (% w/w)Peroxide Value (meq/kg) after 1 month at 45°C
None (Control)05.2
BHT0.051.1
BHT0.10.5
Tocopherol0.11.8
Tocopherol0.20.9

This table provides an illustrative comparison of the effectiveness of BHT and Tocopherol in preventing the oxidation of this compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This method is designed for the simultaneous quantification of this compound, stearic acid, and the qualitative monitoring of isopropyl alcohol in an O/W emulsion.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound, Stearic Acid, and Isopropyl Alcohol reference standards.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or other suitable acid for pH adjustment).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-15 min: Gradient to 100% B

    • 15-25 min: 100% B

    • 25-26 min: Gradient to 60% B

    • 26-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • UV Detection: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1g of the emulsion into a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and isopropanol) to dissolve the oil phase and precipitate the water-soluble excipients.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Inject the prepared sample, a standard solution of this compound and Stearic Acid, and a blank (extraction solvent) into the HPLC system.

  • Identify the peaks based on the retention times of the standards. Isopropyl alcohol will have a very early retention time and may be difficult to quantify with this method but can be qualitatively monitored.

  • Quantify the amount of this compound and Stearic Acid using a calibration curve prepared from the reference standards.

Experimental Workflow for HPLC-UV Analysis

G HPLC-UV Analysis Workflow for this compound Stability start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_setup HPLC System Setup (Column, Mobile Phase, Detector) sample_prep->hplc_setup injection Inject Sample and Standards hplc_setup->injection data_acquisition Data Acquisition (Chromatogram Generation) injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Report Results (% Degradation) quantification->report G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation isopropyl_stearate1 This compound stearic_acid Stearic Acid isopropyl_stearate1->stearic_acid + H2O (Acid/Base Catalyzed) isopropyl_alcohol Isopropyl Alcohol isopropyl_stearate1->isopropyl_alcohol + H2O (Acid/Base Catalyzed) isopropyl_stearate2 This compound oxidation_products Oxidation Byproducts (Aldehydes, Ketones) isopropyl_stearate2->oxidation_products + O2 (Heat, Light, Metal Ions)

References

Troubleshooting crystallization issues in Isopropyl Stearate-based creams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues in Isopropyl Stearate (IPS)-based cream formulations.

Troubleshooting Guides

Issue: My cream has developed a grainy or gritty texture.

This is a common issue often caused by the crystallization of this compound or other high-melting point ingredients in the formulation.

Answer:

A grainy texture typically indicates that components of the oil phase, such as this compound, have solidified into crystalline structures within the cream. This can be due to a variety of factors including temperature fluctuations during storage, or improper processing parameters during manufacturing.

Initial Verification Steps:

  • Microscopic Examination: Use a polarized light microscope to examine a thin smear of your cream. Crystalline structures will appear as bright, birefringent particles against a dark background.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to identify the melting point of the crystals. A thermal event corresponding to the melting point of this compound (approximately 10°C) can confirm its crystallization.

Troubleshooting Workflow:

Troubleshooting_Graininess start Grainy Texture Observed check_crystals Confirm presence of crystals (Polarized Light Microscopy) start->check_crystals identify_crystals Identify crystals (DSC Analysis) check_crystals->identify_crystals ips_crystals Crystals are this compound identify_crystals->ips_crystals review_formulation Review Formulation: - IPS Concentration - Oil Phase Composition - Emulsifier System ips_crystals->review_formulation Yes other_crystals Crystals are another component (e.g., fatty alcohol, wax) ips_crystals->other_crystals No adjust_concentration Adjust IPS Concentration: - Reduce concentration - See Table 1 for solubility review_formulation->adjust_concentration adjust_oil_phase Modify Oil Phase: - Add a co-solvent - See Table 1 for solubility review_formulation->adjust_oil_phase adjust_emulsifier Optimize Emulsifier System: - Check HLB - Consider non-ionic emulsifiers review_formulation->adjust_emulsifier review_process Review Process: - Cooling Rate - Homogenization adjust_cooling Optimize Cooling Process: - Implement rapid cooling - See Protocol 4 review_process->adjust_cooling adjust_homogenization Adjust Homogenization: - Ensure proper droplet size review_process->adjust_homogenization reformulate_other Reformulate to address crystallization of other components other_crystals->reformulate_other

Caption: Troubleshooting workflow for addressing grainy texture in creams.

Corrective Actions:

  • Formulation Review:

    • This compound Concentration: While this compound can be used in a wide range of concentrations (from less than 0.1% to 50.0%), higher concentrations may increase the likelihood of crystallization, especially at lower storage temperatures.[1] Consider reducing the concentration of IPS or ensuring it remains below its saturation point in the oil phase at the intended storage temperature.

    • Oil Phase Composition: this compound is soluble in non-polar solvents, and its solubility generally increases with temperature.[2] The addition of a co-solvent can help to keep it solubilized. Refer to the solubility data in Table 1. Fatty alcohols, while often used as thickeners and stabilizers, can sometimes influence the crystallization behavior of esters in the formulation.[1]

    • Emulsifier System: The choice of emulsifier can impact the stability of the oil droplets and the overall formulation. Non-ionic emulsifiers are generally less likely to cause irritation and are stable over a wide pH range.[3] An improper Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system can lead to emulsion instability, which may promote crystallization.

  • Process Optimization:

    • Cooling Rate: A slow cooling rate during the manufacturing process can allow for the formation of larger, more noticeable crystals. Rapid cooling ("shock cooling") of the cream after emulsification can help to create smaller, less perceptible crystals, resulting in a smoother texture.

    • Homogenization: Inadequate homogenization can result in larger oil droplets, which may be more prone to instability and subsequent crystallization. Ensure your homogenization process is optimized to produce a fine and uniform droplet size.

Issue: My cream has separated into layers.

Answer:

Phase separation in an oil-in-water (O/W) cream indicates a breakdown of the emulsion. This can be due to a number of factors, including an inappropriate emulsifier system, improper processing, or changes in the formulation over time.

Troubleshooting Steps:

  • Verify Emulsifier System: Ensure the HLB of your emulsifier blend is appropriate for the oils in your formulation.

  • Evaluate Processing Parameters:

    • Homogenization: Insufficient shear during emulsification can lead to large oil droplets that are more prone to coalescence.

    • Temperature Control: Ensure both the oil and water phases are at the same temperature (typically 70-75°C) before emulsification.

  • Assess Stability: Conduct accelerated stability testing, such as freeze-thaw cycles, to identify potential long-term instability issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in a cream formulation?

While specific concentrations are formulation-dependent, for the related Isopropyl Isostearate, a use level of 1-5% is often recommended.[4] However, isopropyl esters in general have been reported in cosmetic formulations at concentrations ranging from less than 0.1% to as high as 50.0%. It is crucial to determine the optimal concentration for your specific formulation based on stability testing.

Q2: How does temperature affect the solubility of this compound?

The solubility of this compound in non-polar solvents increases with temperature. Therefore, creams are more susceptible to crystallization when stored at lower temperatures.

Q3: Can the type of emulsifier influence the crystallization of this compound?

Yes, the emulsifier system plays a critical role in the overall stability of the emulsion. While non-ionic emulsifiers are often preferred for their stability and low irritation potential, the interaction between the emulsifier and other components of the oil phase can influence crystallization. Some studies suggest that emulsifiers can either promote or retard the crystallization of fats and esters depending on their chemical structure and interaction with the crystalline material.

Q4: What is the role of fatty alcohols in preventing or causing crystallization?

Fatty alcohols like cetyl alcohol and stearyl alcohol are often used as thickeners and co-emulsifiers to improve the consistency and stability of creams. They can contribute to the formation of a liquid crystalline network that stabilizes the emulsion. However, their own potential to crystallize or interact with other crystallizing components like this compound needs to be considered during formulation development.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Solubility in Common Cosmetic Oils

PropertyValue
INCI Name This compound
CAS Number 112-10-7
Molecular Formula C₂₁H₄₂O₂
Appearance Colorless liquid
Melting Point ~10 °C
Solubility in Water Insoluble
Solubility in Ethanol Soluble
Solubility in Mineral Oil Soluble
Solubility in Caprylic/Capric Triglyceride Soluble
Solubility in Dimethicone Limited data available, generally considered miscible with some silicones

Experimental Protocols

Protocol 1: Polarized Light Microscopy (PLM) for Crystal Detection

Objective: To visually identify the presence of crystalline structures in a cream formulation.

Methodology:

  • Sample Preparation: Place a small drop of the cream on a clean microscope slide. Gently place a coverslip over the drop and press lightly to create a thin, even layer.

  • Microscope Setup:

    • Set up a light microscope with two polarizing filters (a polarizer and an analyzer).

    • Position the polarizer below the condenser and the analyzer in the optical path between the objective and the eyepiece.

    • Rotate the analyzer to the "crossed polars" position (90° to the polarizer), which should result in a dark field of view without a sample.

  • Observation:

    • Place the prepared slide on the microscope stage.

    • Focus on the sample under low power and then switch to higher magnifications.

    • Crystalline materials, being birefringent, will appear as bright objects against the dark background. Amorphous or liquid components will remain dark.

    • Rotate the stage to observe any changes in brightness of the particles, which is characteristic of anisotropic crystals.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting and crystallization behavior of the cream and identify the presence of this compound crystals.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the cream into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program:

      • Heating Scan: Ramp from a low temperature (e.g., -20°C) to a temperature above the melting points of all components (e.g., 80°C) at a controlled rate (e.g., 5-10°C/min). This will show the melting endotherms of any crystalline components.

      • Cooling Scan: Cool the sample from the high temperature back to the low temperature at a controlled rate. This will show the crystallization exotherms.

  • Data Analysis:

    • Analyze the resulting thermogram. An endothermic peak around 10°C on the heating scan would be indicative of the melting of this compound crystals.

    • The area under the melting peak can be used to quantify the amount of crystalline material.

DSC_Workflow start Prepare Cream Sample (5-10 mg in DSC pan) setup Set DSC Temperature Program: - Heating Scan (-20°C to 80°C) - Cooling Scan (80°C to -20°C) start->setup run Run DSC Analysis setup->run analyze Analyze Thermogram run->analyze peak Observe Endothermic Peak around 10°C? analyze->peak ips_confirmed IPS Crystallization Confirmed peak->ips_confirmed Yes no_ips No IPS Crystallization Detected peak->no_ips No

Caption: Workflow for DSC analysis of cream for crystallization.

Protocol 3: Rheological Analysis for Cream Stability

Objective: To assess the viscoelastic properties and stability of the cream formulation.

Methodology:

  • Sample Preparation: Carefully apply the cream sample to the plate of the rheometer, ensuring no air bubbles are trapped.

  • Instrument Setup: Use a rheometer with a temperature-controlled plate.

  • Measurement:

    • Oscillatory Stress Sweep: Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress. This provides information about the cream's structure at rest.

    • Frequency Sweep: Conduct a frequency sweep within the LVER to understand the time-dependent behavior of the cream.

    • Temperature Sweep: Perform a temperature ramp to observe changes in viscosity and viscoelastic moduli with temperature, which can indicate potential phase transitions or instability.

  • Data Analysis:

    • A stable cream will typically exhibit a G' value higher than G'' in the LVER, indicating a more solid-like structure.

    • Changes in rheological parameters over time or after stress (e.g., temperature cycling) can indicate instability.

Protocol 4: Controlled Cooling Rate Experiment

Objective: To evaluate the effect of cooling rate on the texture of the cream.

Methodology:

  • Preparation: Prepare two identical batches of the cream, heated to the same initial temperature (e.g., 75°C).

  • Cooling:

    • Batch A (Slow Cooling): Allow the cream to cool to room temperature gradually on a countertop, with gentle stirring.

    • Batch B (Rapid Cooling): Place the container of cream in an ice bath and stir continuously until it reaches room temperature.

  • Evaluation: After 24 hours, evaluate the texture of both batches visually and sensorially for any signs of graininess. Further analysis can be performed using the microscopy and DSC protocols described above.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of isopropyl stearate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success and achieve higher yields.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction shows very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion can stem from several factors. Here is a systematic troubleshooting approach:

  • Enzyme Inactivity: The lipase may be denatured or inactive.

    • Solution: Verify the enzyme's storage conditions and expiration date. It is also recommended to test the enzyme's activity using a standard assay.[1]

  • Inadequate Reaction Conditions: The temperature, pH, or solvent environment may not be optimal for the enzyme.

    • Solution: Ensure the reaction temperature is within the optimal range for your specific lipase, typically between 40°C and 70°C.[2] The microenvironment of the enzyme is critical, and water activity plays a crucial role in lipase function.[2]

  • Poor Substrate Solubility: Stearic acid or isopropyl alcohol may not be sufficiently soluble in the reaction medium.

    • Solution: If using a solvent, select one in which both substrates are reasonably soluble. Alternatively, consider a solvent-free system, which can simplify downstream processing, especially if the reactants are liquid at the reaction temperature.[3][4]

  • Mass Transfer Limitations: In cases using an immobilized enzyme, the diffusion of substrates to the enzyme's active site might be hindered.

    • Solution: Increase the agitation speed to reduce external mass transfer limitations. Using smaller enzyme support particles can help decrease internal mass transfer limitations.

Q2: The reaction starts well, but the rate of this compound formation decreases significantly over time. What is the likely cause?

A2: A declining reaction rate is a common observation and can be attributed to the following:

  • Product Inhibition: As this compound accumulates, it can bind to the enzyme's active site, inhibiting further reaction.

    • Solution: Consider implementing in-situ product removal techniques. This can be achieved through methods like vacuum evaporation or membrane separation.

  • Water Accumulation: Water is a byproduct of the esterification reaction. An excess of water in the reaction medium can shift the equilibrium back towards hydrolysis, reducing the net ester formation.

    • Solution: Add a water-adsorbing agent like molecular sieves to the reaction. Alternatively, conducting the reaction under a vacuum can help remove water as it is formed.

  • Substrate Inhibition: High concentrations of either stearic acid or isopropyl alcohol can inhibit the enzyme.

    • Solution: Experiment with varying the molar ratio of the substrates. A fed-batch or continuous process where substrates are added gradually can maintain a low and optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature can vary depending on the specific lipase used. However, a study achieved a maximum conversion of 93.89% at 70°C. It is generally recommended to operate within the range of 50°C to 80°C.

Q2: What is the ideal molar ratio of stearic acid to isopropyl alcohol?

A2: A molar ratio of 1:2 (stearic acid to isopropyl alcohol) has been shown to achieve high conversion rates. Increasing the alcohol amount to a 1:3 ratio can sometimes lead to a decrease in conversion due to enzyme inhibition by the alcohol.

Q3: How much enzyme (enzyme loading) should I use?

A3: An enzyme loading of 3% (w/w) has been reported to be effective, leading to a high conversion of 93.89%. The optimal amount can range from 2% to 4% depending on other reaction conditions.

Q4: Is a solvent necessary for this reaction?

A4: No, the enzymatic synthesis of this compound can be successfully performed in a solvent-free system. This "green" approach reduces pollution and simplifies downstream processing.

Q5: How does water content affect the reaction yield?

A5: A minimal amount of water is necessary for the lipase to retain its active conformational structure. However, as water is a product of the esterification, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. Controlling the water content is crucial for maximizing the yield.

Data Summary

The following tables summarize key quantitative data from optimization studies on the enzymatic synthesis of this compound.

Table 1: Optimal Reaction Conditions for this compound Synthesis

ParameterOptimal ValueConversion AchievedReference
Temperature70°C93.89%
Enzyme Loading3% (w/w)93.89%
Molar Ratio (Acid:Alcohol)1:293.89%
Agitation Speed200 rpm93.89%

Table 2: Effect of Molar Ratio on Conversion

Molar Ratio (Stearic Acid:Isopropanol)Conversion (%)Reference
1:293.89
1:381

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Synthesis of this compound

This protocol is based on optimized conditions reported in the literature.

  • Reactant Preparation:

    • Accurately weigh stearic acid and isopropyl alcohol to achieve a molar ratio of 1:2.

    • Add the reactants to a sealed reaction vessel.

  • Enzyme Addition:

    • Add the selected lipase (e.g., immobilized Candida antarctica lipase B) at a loading of 3% (w/w) relative to the total weight of the substrates.

  • Reaction Conditions:

    • Place the reaction vessel in a temperature-controlled shaker or water bath set to 70°C.

    • Set the agitation speed to 200 rpm to ensure adequate mixing.

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Analyze the samples to determine the concentration of the remaining stearic acid. This can be done via titration with a standardized NaOH solution.

  • Reaction Termination and Product Recovery:

    • Once the reaction reaches the desired conversion (or the concentration of stearic acid remains constant), terminate the reaction.

    • If using an immobilized enzyme, it can be recovered by filtration for potential reuse.

    • The crude product can be purified to remove any unreacted substrates and the enzyme.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Enzyme Step 1: Verify Enzyme Activity Start->Check_Enzyme Check_Conditions Step 2: Assess Reaction Conditions Check_Enzyme->Check_Conditions Solution_Enzyme Action: Use fresh enzyme / Verify storage Check_Enzyme->Solution_Enzyme Check_Solubility Step 3: Evaluate Substrate Solubility Check_Conditions->Check_Solubility Solution_Conditions Action: Optimize Temperature, pH, Water Activity Check_Conditions->Solution_Conditions Check_Mass_Transfer Step 4: Consider Mass Transfer Limitations Check_Solubility->Check_Mass_Transfer Solution_Solubility Action: Change solvent or use solvent-free system Check_Solubility->Solution_Solubility Solution_Mass_Transfer Action: Increase agitation / Use smaller particles Check_Mass_Transfer->Solution_Mass_Transfer

Caption: A step-by-step workflow for troubleshooting low product yield.

Diagram 2: Logical Relationships in Reaction Optimization

Optimization_Parameters Yield This compound Yield Product_Inhibition Product Inhibition Yield->Product_Inhibition (accumulation) Temp Temperature Temp->Yield Molar_Ratio Molar Ratio Molar_Ratio->Yield Substrate_Inhibition Substrate Inhibition Molar_Ratio->Substrate_Inhibition (high conc.) Enzyme_Loading Enzyme Loading Enzyme_Loading->Yield Water_Activity Water Activity Water_Activity->Yield Hydrolysis Hydrolysis (Reverse Reaction) Water_Activity->Hydrolysis (excess water) Agitation Agitation Speed Agitation->Yield Substrate_Inhibition->Yield Product_Inhibition->Yield Hydrolysis->Yield

Caption: Interdependencies of key parameters for reaction optimization.

References

Technical Support Center: Isopropyl Stearate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl stearate.

Troubleshooting Guides

Issue 1: Phase Separation in Emulsions

Symptoms: Your emulsion formulation containing this compound separates into distinct oil and water phases over time, indicating instability.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Emulsifier Concentration The concentration of your emulsifier may be insufficient to stabilize the oil droplets. Action: Gradually increase the concentration of the emulsifier (e.g., Polysorbate 80) and observe the impact on emulsion stability. Studies on similar esters like isopropyl myristate suggest that a concentration of around 5% w/w of Polysorbate 80 can create stable emulsions.[1][2]
Incorrect Hydrophilic-Lipophilic Balance (HLB) The HLB value of your emulsifier system may not be optimal for an oil-in-water (O/W) or water-in-oil (W/O) emulsion with this compound. Action: Adjust the HLB of your emulsifier system by combining high and low HLB surfactants to achieve the required HLB for your specific oil phase composition.
High Droplet Size Large oil droplets have a greater tendency to coalesce, leading to phase separation. Action: Reduce the droplet size by using a high-shear homogenizer or microfluidizer during the emulsification process.
Issue 2: Unexpected Changes in Viscosity of Gels

Symptoms: The viscosity of your gel formulation containing this compound and a gelling agent like Carbopol® 940 is either too low or changes significantly over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Interaction with Gelling Agent This compound, being an ester, can potentially interact with the polymer network of gelling agents like Carbopol®. This can disrupt the gel structure and lead to a decrease in viscosity.[3] Action: 1. Evaluate the effect of this compound concentration on the gel viscosity. A systematic, dose-dependent reduction in viscosity may indicate an interaction.[4] 2. Consider using a different grade of Carbopol® or an alternative gelling agent that is more compatible with esters.
pH Shift The pH of the formulation can significantly impact the viscosity of Carbopol® gels.[5] Action: 1. Measure the pH of your formulation. The optimal pH for Carbopol® 940 gels is typically in the range of 6.0-7.5. 2. If necessary, adjust the pH using a suitable neutralizing agent like triethanolamine (TEA).
Presence of Electrolytes The presence of salts or other electrolytes can screen the charges on the Carbopol® polymer chains, causing them to coil and reducing the viscosity. Action: Minimize the concentration of electrolytes in your formulation if possible.
Issue 3: Crystallization of this compound in Formulations

Symptoms: Solid crystals are observed in your liquid or semi-solid formulation containing this compound upon cooling or over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Supersaturation The concentration of this compound exceeds its solubility in the formulation at a given temperature. Action: 1. Reduce the concentration of this compound. 2. Incorporate a co-solvent in which this compound is highly soluble, such as ethanol or isopropanol.
Slow Cooling Rate Slow cooling during the manufacturing process can promote the growth of large, visible crystals. Action: Implement a rapid cooling process to encourage the formation of smaller, less noticeable crystals.
Incompatible Excipients Other excipients in the formulation may be promoting the crystallization of this compound. Action: Evaluate the compatibility of this compound with each excipient individually using techniques like Differential Scanning Calorimetry (DSC) to identify any interactions that might induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary compatibility concerns with this compound?

A1: The main compatibility concerns with this compound, an ester, involve potential interactions with acidic or basic excipients that could lead to hydrolysis. Physical incompatibilities such as phase separation in emulsions and changes in the viscosity of gels are also common challenges.

Q2: How can I assess the compatibility of this compound with other excipients?

A2: Several analytical techniques can be used:

  • Differential Scanning Calorimetry (DSC): To detect changes in melting points or the appearance of new thermal events that indicate an interaction.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the vibrational frequencies of functional groups, suggesting chemical interactions.

  • High-Performance Liquid Chromatography (HPLC): To quantify the degradation of this compound or the formation of new impurities over time in stability studies.

  • Visual Observation: For physical changes like phase separation, color change, or crystallization.

Q3: Is this compound compatible with Carbopol® 940?

A3: While Carbopol® 940 is a versatile gelling agent, its acidic nature can potentially lead to the slow hydrolysis of esters like this compound over time, especially in the presence of water. Additionally, the incorporation of oils can sometimes disrupt the gel network, affecting viscosity. It is crucial to conduct stability studies on any formulation containing this combination, monitoring both the chemical integrity of this compound and the rheological properties of the gel.

Q4: What is the role of Polysorbate 80 in formulations containing this compound?

A4: Polysorbate 80 is a non-ionic surfactant commonly used as an emulsifier to stabilize oil-in-water emulsions containing oily phases like this compound. It reduces the interfacial tension between the oil and water phases, preventing droplet coalescence and phase separation.

Q5: Can I use this compound with silicone oils?

A5: this compound and silicone oils are both non-polar and are generally considered compatible. However, it is always recommended to perform compatibility studies, especially for complex formulations, to ensure no phase separation or other physical instabilities occur.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterInsoluble
EthanolSoluble
IsopropanolSoluble
Mineral OilSoluble
Propylene GlycolInsoluble

Table 2: Illustrative DSC Thermal Events for this compound and a Hypothetical Excipient

SampleOnset (°C)Peak (°C)Enthalpy (J/g)Interpretation
This compound10.513.2110.4Melting of this compound
Excipient X60.163.5150.2Melting of Excipient X
1:1 Mixture8.911.895.3Shift in melting point of this compound, suggesting interaction.
1:1 Mixture55.458.9130.1Shift and broadening of Excipient X peak, indicating incompatibility.

Note: This data is illustrative. Actual values will vary depending on the specific excipient and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability by Visual Observation and Microscopy
  • Preparation of Emulsions:

    • Prepare a series of oil-in-water emulsions with a fixed concentration of this compound and varying concentrations of the emulsifier (e.g., Polysorbate 80).

    • Heat the oil and water phases separately to 75°C.

    • Add the oil phase to the water phase with continuous stirring using a high-shear homogenizer for 5 minutes.

    • Allow the emulsions to cool to room temperature with gentle stirring.

  • Visual Observation:

    • Transfer the emulsions to clear, sealed glass vials.

    • Store the vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).

    • Visually inspect the samples for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Microscopic Examination:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a light microscope at 40x and 100x magnification.

    • Note the size and distribution of the oil droplets. An increase in droplet size over time indicates instability.

Protocol 2: Compatibility Assessment using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound, the test excipient, and a 1:1 physical mixture of the two into separate aluminum DSC pans.

    • Seal the pans hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the samples from a suitable starting temperature (e.g., 0°C) to a final temperature above the melting point of both components (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis:

    • Record the thermograms for each sample.

    • Compare the thermogram of the physical mixture with those of the individual components.

    • Look for the appearance of new peaks, disappearance of existing peaks, or shifts in the melting endotherms, which would indicate a potential incompatibility.

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Forced Degradation Studies:

    • Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Method Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should be able to separate the intact this compound from its degradation products and any excipient peaks.

  • Stability Testing:

    • Prepare formulations containing this compound and the excipients of interest.

    • Store the formulations under accelerated stability conditions (e.g., 40°C/75% RH).

    • At specified time points, extract the this compound from the formulation and analyze it using the validated HPLC method to determine its concentration and the presence of any degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Formulations cluster_emulsion Phase Separation cluster_gel Viscosity Change cluster_crystallization Crystallization Start Formulation Issue Identified Issue_Type Identify Issue Type Start->Issue_Type Emulsion_Cause Check Emulsifier Concentration & HLB Issue_Type->Emulsion_Cause Emulsion Gel_Cause Check for Interaction with Gelling Agent & pH Issue_Type->Gel_Cause Gel Crystal_Cause Check for Supersaturation & Cooling Rate Issue_Type->Crystal_Cause Solid/Semi-Solid Emulsion_Solution Adjust Emulsifier/ Homogenization Emulsion_Cause->Emulsion_Solution End Stable Formulation Emulsion_Solution->End Gel_Solution Modify Gelling Agent/ Adjust pH Gel_Cause->Gel_Solution Gel_Solution->End Crystal_Solution Adjust Concentration/ Optimize Cooling Crystal_Cause->Crystal_Solution Crystal_Solution->End

Caption: Troubleshooting workflow for common issues with this compound.

G cluster_pathway Excipient Compatibility Assessment Pathway Start Select Excipients Physical_Mix Prepare 1:1 Physical Mixtures Start->Physical_Mix DSC DSC Analysis Physical_Mix->DSC FTIR FTIR Analysis Physical_Mix->FTIR Stability_Study Accelerated Stability Study (e.g., 40°C/75% RH) Physical_Mix->Stability_Study Decision Compatible? DSC->Decision FTIR->Decision HPLC HPLC Analysis Stability_Study->HPLC HPLC->Decision Formulate Proceed with Formulation Decision->Formulate Yes Reformulate Select Alternative Excipient Decision->Reformulate No

Caption: A typical workflow for assessing excipient compatibility.

References

Technical Support Center: Managing the Skin Irritation Potential of Isopropyl Stearate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl Stearate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in formulations?

This compound is the ester of isopropyl alcohol and stearic acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, binder, and solubilizer.[1] As an emollient, it helps to soften and smooth the skin by forming a thin film on the skin's surface, which reduces water loss and improves moisturization. It also acts as a binder to ensure the cohesion of powdered products and as a solubilizer to dissolve other active ingredients.

Q2: What is the general skin irritation potential of this compound?

This compound is generally considered to have a low potential for skin irritation.[2] However, it can cause slight to moderate skin irritation under certain conditions.[3] Undiluted this compound has been observed to cause moderate skin irritation in animal studies.[3] In human studies, a personal care product containing 1% this compound was classified as a slight skin irritant after repeated applications.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration, often basing this assessment on data from chemically similar isopropyl esters.

Q3: What are the primary mechanisms of skin irritation?

Skin irritation is a complex inflammatory response. When an irritant, such as a chemical, disrupts the skin barrier, it can trigger the release of pro-inflammatory cytokines from keratinocytes, including interleukin (IL)-1α, IL-1β, IL-6, and tumor necrosis factor (TNF)-α. This initiates a cascade of inflammatory events. Key signaling pathways involved in this process include the Toll-like receptor (TLR) pathway, which can be activated by saturated fatty acids, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which mediates cellular responses to cytokines and growth factors.

Troubleshooting Guides

Q1: My in vitro skin irritation assay using a Reconstructed Human Epidermis (RhE) model shows a significant decrease in cell viability for my formulation containing this compound. What are the possible causes?

A significant decrease in cell viability in an RhE model suggests potential skin irritation. Here are some possible causes to investigate:

  • Concentration of this compound: Higher concentrations of this compound are more likely to induce irritation. Consider titrating the concentration to determine a non-irritating level.

  • Formulation Excipients: Other ingredients in your formulation, such as emulsifiers, preservatives, or fragrances, could be the primary irritants or could be interacting with this compound to increase its irritation potential.

  • Occlusion: The occlusive nature of the formulation can enhance the penetration of this compound and other ingredients, potentially leading to irritation.

  • Test System Sensitivity: Ensure your RhE model and experimental protocol are properly validated and that positive and negative controls are behaving as expected.

Q2: I am observing mild erythema (redness) in a human patch test with a formulation containing this compound. How can I address this?

Mild erythema in a human patch test indicates a low-level irritant response. Consider the following troubleshooting steps:

  • Review Ingredient Concentrations: As with in vitro testing, the concentration of this compound and other potentially irritating ingredients should be the first point of evaluation.

  • Assess Cumulative Irritation: Repeated application of a product with low irritation potential can lead to cumulative irritation. Evaluate the application frequency and duration in your study.

  • Patch Test Methodology: Ensure the patch test is being conducted according to standard protocols, including appropriate patch type (occlusive vs. semi-occlusive), application duration, and scoring methodology.

  • Subject Sensitivity: Individual variations in skin sensitivity can influence patch test results. Ensure your test panel is appropriately screened.

Q3: My formulation appears stable, but I'm getting inconsistent irritation results. What should I investigate?

Inconsistent results can be challenging. Here's a logical workflow to troubleshoot this issue:

Troubleshooting_Inconsistent_Irritation start Inconsistent Irritation Results Observed check_formulation Verify Formulation Homogeneity and Stability start->check_formulation check_raw_materials Test Raw Material Batches for Consistency check_formulation->check_raw_materials If stable identify_source Identify Source of Variability check_formulation->identify_source If unstable check_protocol Review Experimental Protocol for Variability check_raw_materials->check_protocol If consistent check_raw_materials->identify_source If inconsistent check_equipment Calibrate and Validate All Equipment check_protocol->check_equipment If consistent check_protocol->identify_source If inconsistent analyze_data Perform Statistical Analysis of Data Subsets check_equipment->analyze_data If calibrated check_equipment->identify_source If not calibrated analyze_data->identify_source

Troubleshooting workflow for inconsistent irritation results.

Data Presentation

Table 1: Summary of Skin Irritation Data for this compound and Related Esters

Test SubstanceConcentrationSpecies/ModelTest TypeResultsCitation
This compoundUndilutedRabbitDraize TestModerate skin irritation
This compound1% in productHumanRepeated ApplicationSlight skin irritant
Isopropyl IsostearateUndilutedHumanPatch TestAt most, slight skin irritation
Isopropyl MyristateUndilutedHumanPatch TestVery slight skin irritation upon repeated application
Isopropyl PalmitateUndilutedHumanPatch TestNo primary skin irritation

Table 2: Example In Vitro Skin Irritation Data (Hypothetical for this compound based on related esters)

Test SubstanceConcentration (%)Mean Tissue Viability (%)SDClassification
Negative ControlN/A1005.2Non-Irritant
Positive Control (5% SDS)5254.1Irritant
This compound1926.5Non-Irritant
This compound5787.1Non-Irritant
This compound10658.3Non-Irritant
This compound25489.0Irritant
This compound50315.9Irritant

Note: This table is illustrative and based on the general irritation profile of isopropyl esters. Actual results may vary depending on the specific formulation and test system.

Experimental Protocols

1. Reconstructed Human Epidermis (RhE) In Vitro Skin Irritation Test (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring cell viability in a reconstructed human epidermis model.

  • Model: Utilize a validated RhE model (e.g., EpiDerm™, EPISKIN™).

  • Controls:

    • Negative Control: Phosphate-buffered saline (PBS) or water.

    • Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).

  • Procedure:

    • Pre-incubate the RhE tissues in assay medium overnight at 37°C, 5% CO2.

    • Topically apply the test material (and controls) to the surface of triplicate tissues. For liquids, apply a sufficient amount to cover the surface (typically 25-50 µL). For solids, moisten the tissue surface and apply a sufficient amount to cover it.

    • Incubate for the specified exposure time (e.g., 60 minutes for EpiDerm™).

    • Thoroughly wash the test substance from the tissue surface with PBS.

    • Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using the MTT assay. Transfer tissues to an MTT solution (1 mg/mL) and incubate for 3 hours.

    • Extract the formazan product with an appropriate solvent (e.g., isopropanol).

    • Measure the optical density of the extract using a spectrophotometer.

  • Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

2. Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the sensitization and irritation potential of a substance after repeated application to human skin.

  • Subjects: A panel of healthy volunteers (typically 50-200) with no known skin diseases.

  • Induction Phase:

    • Apply the test material under a semi-occlusive or occlusive patch to a designated skin site (e.g., the back).

    • Leave the patch in place for 24-48 hours.

    • Remove the patch and grade the skin reaction at specified time points (e.g., 30 minutes and 24 hours after removal).

    • Repeat this procedure 9 times over a 3-week period.

  • Rest Phase: A 2-week period with no patch application.

  • Challenge Phase:

    • Apply the test material under a patch to a new, previously unpatched skin site.

    • Remove the patch after 24-48 hours.

    • Grade the skin reaction at multiple time points (e.g., 24, 48, 72, and 96 hours after application).

  • Interpretation: Skin reactions are scored based on a standardized scale for erythema, edema, and other signs of irritation. The incidence and severity of reactions in the challenge phase compared to the induction phase are used to determine the irritation and sensitization potential.

Signaling Pathways

Toll-like Receptor (TLR) Signaling Pathway in Irritant-Induced Inflammation

Saturated fatty acids and other irritants can activate TLRs on keratinocytes and immune cells, leading to the production of pro-inflammatory cytokines.

TLR_Signaling cluster_extracellular Extracellular cluster_cell Keratinocyte Isopropyl_Stearate This compound (Irritant) TLR TLR2/TLR4 Isopropyl_Stearate->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α) NFkB->Proinflammatory_Cytokines

Simplified TLR signaling pathway in skin irritation.

JAK/STAT Signaling Pathway in Cytokine-Mediated Inflammation

Cytokines released during the initial irritant response bind to their receptors, activating the JAK/STAT pathway, which amplifies the inflammatory signal.

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_cell Keratinocyte Cytokine Pro-inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Simplified JAK/STAT signaling pathway in skin inflammation.

References

Overcoming challenges in scaling up Isopropyl Stearate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isopropyl Stearate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important esterification reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue 1: Low Conversion Rate or Incomplete Reaction

Question: My this compound synthesis is showing a low conversion rate after scaling up from the lab. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion rates during scale-up are a common challenge and can be attributed to several factors that differ between small and large-scale reactors. Here are the primary areas to investigate:

  • Heat and Mass Transfer Limitations: In larger reactors, achieving uniform temperature and efficient mixing is more difficult.[1][2] This can lead to localized "cold spots" where the reaction rate is slower or areas where reactants are not sufficiently mixed.

    • Troubleshooting Steps:

      • Optimize Agitation: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous mixture.

      • Improve Heat Distribution: Verify that the reactor's heating system provides even heat distribution. For large vessels, consider multiple heating zones.

      • Monitor Temperature at Multiple Points: Use multiple temperature probes to ensure there are no significant temperature gradients within the reactor.

  • Inadequate Water Removal: The esterification of stearic acid with isopropanol is a reversible reaction that produces water as a byproduct. If water is not effectively removed from the reaction mixture, the equilibrium will shift back towards the reactants, limiting the conversion to this compound.[3]

    • Troubleshooting Steps:

      • Efficient Water Separation: In systems using a Dean-Stark trap or similar apparatus, ensure that the rate of water removal is sufficient for the scale of the reaction.

      • Vacuum Application: Applying a vacuum can aid in the removal of water, especially at lower reaction temperatures.[4]

  • Suboptimal Molar Ratio of Reactants: While a certain molar ratio may work at the lab scale, it might need adjustment during scale-up to drive the reaction to completion.

    • Troubleshooting Steps:

      • Increase Excess of Isopropanol: Using a larger excess of isopropanol can shift the equilibrium towards the product side.[5] However, be mindful of the increased cost and need for recovery of the excess alcohol at an industrial scale.

  • Catalyst Deactivation or Insufficient Amount: The catalyst may lose its activity or the amount used may not be sufficient for the larger volume.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a recycled catalyst, ensure it has been properly regenerated.

      • Optimize Catalyst Loading: The optimal catalyst concentration may differ between lab and plant scale. Perform small-scale experiments to determine the ideal loading for the scaled-up process.

Issue 2: Product Discoloration (Dark or Yellowish Tint)

Question: The this compound produced in my pilot batch has a dark color, unlike the colorless product I obtained in the lab. What causes this and how can I prevent it?

Answer: Product discoloration is often a result of side reactions and degradation at elevated temperatures, which are more prevalent during scale-up.

  • Catalyst-Induced Discoloration: The choice of catalyst can significantly impact the color of the final product.

    • Explanation: Strong mineral acids like sulfuric acid are effective catalysts but can cause charring and other side reactions at high temperatures, leading to a dark-colored product.

    • Solution: Consider using a milder catalyst such as p-toluenesulfonic acid (p-TSA), which is known to produce a lighter-colored this compound, potentially reducing the need for extensive color purification steps.

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of reactants or the product itself.

    • Explanation: In large reactors, heating and cooling cycles are longer, meaning the reaction mixture is held at high temperatures for extended periods.

    • Solution:

      • Optimize Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate.

      • Minimize Reaction Time: Once the desired conversion is achieved, cool the reaction mixture promptly to prevent degradation.

Issue 3: Difficulties in Product Purification

Question: I am facing challenges in purifying the crude this compound at a larger scale. What are the common impurities and effective purification strategies?

Answer: Purification is a critical step that can become more complex on a larger scale. Common impurities include unreacted stearic acid, excess isopropanol, water, catalyst residues, and byproducts from side reactions.

  • Removal of Unreacted Stearic Acid and Catalyst:

    • Strategy: Neutralization and washing are effective methods.

      • Neutralization: Wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate solution) to neutralize the acidic catalyst and any remaining unreacted stearic acid.

      • Washing: Follow the neutralization with water washes to remove the resulting salts and other water-soluble impurities. A final wash with brine can help to break up emulsions and improve phase separation.

  • Removal of Excess Isopropanol and Water:

    • Strategy: Distillation is the most common method.

      • Atmospheric or Vacuum Distillation: Remove the excess isopropanol and any residual water by distillation. Applying a vacuum will lower the boiling point and can be gentler on the product.

  • Final Product Purification:

    • Strategy: For high-purity applications, further purification may be necessary.

      • Vacuum Distillation: Distilling the crude this compound under high vacuum can separate it from non-volatile impurities and colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to monitor when scaling up this compound synthesis?

A1: The most critical parameters to monitor and control during scale-up are:

  • Temperature: Ensure uniform heating and avoid localized overheating.

  • Mixing/Agitation: Maintain efficient mixing to ensure homogeneity of reactants and uniform temperature.

  • Reactant Molar Ratio: The ratio of isopropanol to stearic acid will influence the reaction equilibrium and final conversion.

  • Catalyst Concentration: The amount of catalyst will affect the reaction rate.

  • Rate of Water Removal: In equilibrium-limited reactions, this is crucial for driving the reaction to completion.

Q2: What are the advantages of using an enzymatic catalyst like lipase for this compound synthesis?

A2: Enzymatic synthesis offers several advantages, particularly from a "green chemistry" perspective:

  • Milder Reaction Conditions: Lipase-catalyzed reactions typically occur at lower temperatures, which can prevent the formation of color bodies and other degradation byproducts.

  • High Specificity: Enzymes are highly specific and can reduce the formation of unwanted side products.

  • Easier Product Purification: As the catalyst is often immobilized, it can be easily separated from the reaction mixture by filtration, simplifying downstream processing.

  • Reduced Corrosion: The milder conditions reduce the risk of reactor corrosion compared to using strong acid catalysts.

Q3: What are some of the challenges associated with using enzymatic catalysts at scale?

A3: While advantageous, enzymatic catalysis has its own set of challenges:

  • Enzyme Cost and Stability: Enzymes can be expensive, and their activity can be sensitive to temperature, pH, and the presence of certain chemicals.

  • Mass Transfer Limitations: In heterogeneous enzymatic systems (immobilized enzyme), the reaction rate can be limited by the diffusion of reactants to the enzyme's active site.

  • Enzyme Inhibition: The products of the reaction (ester and water) can sometimes inhibit the enzyme's activity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ester synthesis, providing a reference for optimizing reaction conditions.

Table 1: Comparison of Catalysts and Reaction Conditions for Ester Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Catalyst Conc.Max. Conversion/YieldReference
Sulfuric AcidStearic Acid & 1-Butanol1:15650.75 (mol ratio to acid)99%
p-methyl-benzenesulfonic acidStearic Acid & IsopropanolNot specifiedNot specifiedNot specified>98% (ester content)
Novozym 435 (Lipase)Stearic Acid & Isopropanol1:2703% (w/w)93.89%
LipaseHigh-Oleic Sunflower Oil & Isopropanol1:3 (oil:alcohol)717%84%

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)

This protocol is based on a method known to produce a light-colored product.

  • Reactor Setup: Equip a suitable reactor with a heating mantle, mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging the Reactor: Charge the reactor with stearic acid and isopropanol. A molar excess of isopropanol (e.g., 1.5 to 3 equivalents) is recommended to drive the reaction forward.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as the catalyst. A typical starting concentration is 1-2% by weight of the stearic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The isopropanol-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by taking samples for analysis (e.g., acid value titration).

  • Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected or the acid value of the mixture stabilizes at a low level.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Transfer the mixture to a separation funnel and wash with a 5% sodium bicarbonate solution to neutralize the p-TSA and any unreacted stearic acid.

    • Wash with water until the washings are neutral.

    • Wash with brine to facilitate phase separation.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • For higher purity, the crude this compound can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on a solvent-free enzymatic method.

  • Reactor Setup: Use a temperature-controlled stirred-tank reactor.

  • Charging the Reactor: Add stearic acid and isopropanol to the reactor. A molar ratio of 1:2 (acid to alcohol) has been shown to be effective.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A catalyst loading of around 3% (w/w of total reactants) is a good starting point.

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 70°C for Novozym 435) and stir at a moderate speed (e.g., 200 rpm) to ensure the enzyme is suspended without causing excessive shear. The reaction is typically carried out under atmospheric pressure.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing the conversion of stearic acid via titration or chromatography.

  • Product Recovery:

    • Once the desired conversion is reached, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.

    • Remove the excess isopropanol from the filtrate by vacuum distillation. The remaining product is crude this compound.

    • Further purification can be achieved by vacuum distillation if required.

Visualizations

experimental_workflow_chemical cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Charge Reactor: Stearic Acid, Isopropanol add_catalyst Add p-TSA Catalyst start->add_catalyst heat_reflux Heat to Reflux add_catalyst->heat_reflux water_removal Remove Water (Dean-Stark) heat_reflux->water_removal monitor Monitor Reaction (Acid Value) water_removal->monitor monitor->heat_reflux Continue cool Cool Reaction monitor->cool Complete neutralize Neutralize & Wash cool->neutralize dry Dry Organic Layer neutralize->dry evaporate Evaporate Excess Isopropanol dry->evaporate distill Vacuum Distillation (Optional) evaporate->distill end_product Pure Isopropyl Stearate evaporate->end_product distill->end_product

Caption: Workflow for Chemical Synthesis of this compound.

troubleshooting_low_yield start Low this compound Yield cause1 Poor Heat/Mass Transfer? start->cause1 cause2 Inefficient Water Removal? start->cause2 cause3 Suboptimal Molar Ratio? start->cause3 cause4 Catalyst Issue? start->cause4 solution1 Optimize Agitation & Heating cause1->solution1 solution2 Improve Water Separation/Vacuum cause2->solution2 solution3 Increase Excess of Isopropanol cause3->solution3 solution4 Check Catalyst Activity & Loading cause4->solution4

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Methods for removing residual catalysts from Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the removal of residual catalysts from Isopropyl Stearate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound after synthesis.

Category 1: Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Q1: My final this compound product is discolored (yellow to dark brown). What is the likely cause and how can I fix it?

A1: Product discoloration is typically caused by residual acid catalyst that promotes side reactions or charring, especially at elevated temperatures.[1][2] Sulfuric acid, in particular, is a strong oxidizing agent and can lead to darker colored products compared to p-toluenesulfonic acid (p-TSA).[3]

Solution:

  • Ensure Complete Neutralization: The most critical step is to completely neutralize and remove the acid catalyst. This is achieved by washing the crude product with a weak base.

  • Washing Procedure: Wash the organic phase with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) until the effervescence of CO₂ ceases. Follow this with several washes with deionized water and a final wash with brine (saturated NaCl solution) to remove residual salts and aid phase separation.[1][3]

  • Adsorbent Treatment: If discoloration persists, treatment with activated carbon can remove colored impurities.

Q2: I am experiencing significant emulsion formation during the aqueous wash steps. How can I break the emulsion and prevent it in the future?

A2: Emulsions are common when washing crude esters, especially after a basic wash which can form soap-like molecules from any unreacted fatty acids. Vigorous shaking of the separatory funnel exacerbates this issue.

Solutions to Break an Emulsion:

  • Add Brine: Introduce a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion by breaking up suspended solids that may be stabilizing it.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force phase separation.

  • Patience: Allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can often lead to spontaneous phase separation.

Prevention:

  • Avoid aggressive shaking during extraction.

  • Add brine during the initial washes to reduce the tendency for emulsion formation.

Q3: After washing, my product still tests as acidic. How can I ensure complete removal of the acid catalyst?

A3: Residual acidity indicates insufficient washing. It is crucial to remove all traces of the acid catalyst to ensure the stability and purity of the final product.

Solution:

  • Multiple Washes: Perform multiple washes with the neutralizing solution. After the initial neutralization, wash 2-3 more times with fresh sodium bicarbonate solution to ensure all acid is removed.

  • pH Testing: After the base washes, wash with deionized water until the aqueous layer is neutral (pH 7). You can test the pH of the aqueous washing discard with pH paper.

  • Sufficient Volume: Use an adequate volume for each wash, typically 25-50% of the organic phase volume.

Q4: I am using p-Toluenesulfonic acid (p-TSA) and am concerned about genotoxic impurities. How do I address this?

A4: A potential side reaction when using p-TSA is the formation of Isopropyl p-toluenesulfonate (IPTS), which is a potentially genotoxic impurity. Therefore, thorough purification and, if necessary, analysis are critical.

Solution:

  • Robust Washing: The neutralization and washing protocol described in A1 and A3 is generally effective at removing both p-TSA and IPTS, as they are water-soluble or hydrolyzed under basic conditions.

  • Analytical Confirmation: For pharmaceutical applications, it may be necessary to validate the removal of IPTS to acceptable levels. HPLC-UV or GC-MS methods can be used for quantification at very low levels (ppm or µg/g). The limit of detection for sensitive HPLC methods can be as low as 0.96 µg/g.

Category 2: Heterogeneous (Solid) Acid Catalysts

Q5: How do I efficiently remove a solid acid catalyst from the reaction mixture?

A5: One of the main advantages of solid acid catalysts is their ease of removal from the reaction mixture.

Solution:

  • Filtration: The most straightforward method is to filter the reaction mixture while it is still warm to reduce viscosity. A Buchner funnel with an appropriate filter paper is typically sufficient.

  • Centrifugation: For very fine catalyst particles, centrifugation followed by decanting the liquid product can be more effective.

  • Washing the Catalyst: The recovered catalyst can be washed with a solvent like hexane or methanol to remove any adsorbed product before regeneration.

Q6: My solid acid catalyst's activity has decreased after several uses. Can it be regenerated?

A6: Yes, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) can often be regenerated. Deactivation is commonly caused by the adsorption of water produced during the esterification or fouling by organic species.

Solution:

  • Solvent Washing: Wash the catalyst sequentially with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a polar solvent (e.g., methanol).

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to remove any adsorbed water and solvent. Studies have shown that catalysts can be reused for four or more cycles with regeneration, though a gradual decrease in activity may still occur.

Category 3: Metallic Catalysts (e.g., Tin Salts)

Q7: I used a soluble metallic catalyst (e.g., a tin salt). How can I reduce the residual metal content in my final product to acceptable levels (e.g., <5 ppm)?

A7: Soluble metallic catalysts cannot be removed by simple filtration and require a specific adsorption step. Distillation is often ineffective and can damage the product.

Solution:

  • Adsorption: The most effective method is to treat the crude ester with an amorphous silicon dioxide adsorbent.

  • Procedure: Add an effective amount of the adsorbent to the crude product, heat the mixture to between 80°C and 130°C (90-100°C is often preferred) for approximately 45-60 minutes with stirring.

  • Filtration: After the heat treatment, cool the mixture (e.g., to 20-60°C) and filter it to remove the adsorbent, which now contains the metallic catalyst. This process can effectively reduce residual metal content to below 5 ppm.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to catalyst removal and product purity.

Table 1: Effectiveness of Catalyst Removal Methods

Catalyst Type Removal Method Typical Residual Level Reference
Sulfuric Acid Neutralization & Water/Brine Wash < 0.05 mg KOH/g (Acid Value)
p-Toluenesulfonic Acid Neutralization & Water/Brine Wash IPTS < 2.91 µg/g (LOQ)
Tin Salts Adsorption (Amorphous SiO₂) < 5 ppm

| Solid Acid Catalysts | Filtration | N/A (physically removed) | |

Table 2: Parameters for Breaking Emulsions

Method Key Parameter Observation/Result Reference
Salting Out Addition of saturated NaCl (brine) Increases ionic strength of the aqueous phase, promoting separation.
Filtration Use of Celite® or glass wool Physically disrupts the emulsion structure.
Centrifugation High-speed rotation Forces separation of immiscible liquids based on density.

| Gentle Heating | Slight increase in temperature | Reduces viscosity and can facilitate phase separation. | |

Experimental Protocols

Protocol 1: Neutralization and Washing for Homogeneous Acid Catalysts

This protocol describes the workup procedure for a reaction using sulfuric acid or p-TSA.

  • Cooling: After the esterification is complete, cool the reaction mixture to room temperature.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate or hexane) to reduce viscosity.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Caution: Mix gently by swirling and vent the funnel frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution in portions until no more gas evolves.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (FAQ 2). Drain and discard the lower aqueous layer.

  • Water Wash: Add deionized water to the organic layer, gently mix, and separate the layers. Repeat this step 2-3 times. Check the pH of the final aqueous wash to ensure it is neutral (pH ~7).

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove dissolved water from the organic phase and breaks minor emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. A final product with an ester content of over 98% can be achieved.

Protocol 2: Removal of Soluble Metallic Catalysts via Adsorption

This protocol is for removing catalysts like tin salts.

  • Adsorbent Addition: To the crude this compound product, add an effective amount of amorphous silicon dioxide adsorbent (typically 1-5% by weight).

  • Heating and Mixing: Heat the mixture to 90-100°C and stir continuously for 45-60 minutes to ensure optimal contact between the ester and the adsorbent.

  • Cooling: Cool the mixture to a suitable filtration temperature (e.g., 40-60°C) to ensure the product is liquid but not overly viscous.

  • Filtration: Filter the mixture through a filter aid (e.g., Celite®) to remove the adsorbent. The resulting filtrate is the purified ester.

  • Analysis: The purified ester should be analyzed for residual metal content to ensure it meets the required specification (e.g., < 5 ppm).

Visual Diagrams

Troubleshooting Workflow for Catalyst Removal

This diagram outlines a logical decision-making process for troubleshooting common issues during the purification of this compound.

TroubleshootingWorkflow start Start: Crude this compound (Post-Reaction) catalyst_type Identify Catalyst Type start->catalyst_type homo_acid Homogeneous Acid (H₂SO₄, p-TSA) catalyst_type->homo_acid Acid hetero_solid Heterogeneous Solid catalyst_type->hetero_solid Solid metallic Soluble Metallic catalyst_type->metallic Metallic neutralize_wash Perform Neutralization & Water/Brine Wash (Protocol 1) homo_acid->neutralize_wash check_purity Check Product Purity (Color, Acidity) neutralize_wash->check_purity discolored Product Discolored? check_purity->discolored No Emulsion emulsion Emulsion Formed? check_purity->emulsion Yes acidic Product Still Acidic? discolored->acidic No activated_carbon Treat with Activated Carbon discolored->activated_carbon Yes repeat_wash Repeat Base & Water Washes acidic->repeat_wash Yes end_product Final Purified This compound acidic->end_product No emulsion->check_purity No break_emulsion Break Emulsion (Add Brine, Filter, etc.) emulsion->break_emulsion Yes activated_carbon->end_product repeat_wash->neutralize_wash break_emulsion->neutralize_wash filter_catalyst Filter Catalyst hetero_solid->filter_catalyst adsorption Perform Adsorption (Protocol 2) metallic->adsorption check_activity Check Catalyst Activity for Reuse filter_catalyst->check_activity adsorption->end_product regenerate Regenerate Catalyst (Wash & Dry) check_activity->regenerate Low Activity check_activity->end_product Good Activity regenerate->filter_catalyst Reuse

Caption: Troubleshooting workflow for residual catalyst removal.

Logical Relationship for Emulsion Breaking

This diagram shows the logical steps and options for resolving an emulsion during the workup process.

EmulsionBreaking start Emulsion Observed in Separatory Funnel step1 Step 1: Add Saturated NaCl (Brine) Solution start->step1 decision1 Emulsion Broken? step1->decision1 step2 Step 2: Allow to Stand (30 mins - several hours) decision2 Emulsion Broken? step2->decision2 step3 Step 3: Filter Mixture through Celite® Pad decision3 Emulsion Broken? step3->decision3 step4 Step 4: Centrifuge the Mixture success Phase Separation Achieved. Continue Workup. step4->success decision1->step2 No decision1->success Yes decision2->step3 No decision2->success Yes decision3->step4 No decision3->success Yes

Caption: Decision tree for breaking emulsions during workup.

References

Validation & Comparative

A Comparative Analysis of Isopropyl Stearate and Isopropyl Palmitate for Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to achieving desired product performance, stability, and sensory characteristics. Among the most widely utilized emollients and texture enhancers are isopropyl esters, notably Isopropyl Stearate and Isopropyl Palmitate. Both are esters of isopropyl alcohol with long-chain fatty acids—stearic acid (C18) and palmitic acid (C16), respectively. While they share structural similarities and functional roles, their subtle differences in physicochemical properties translate into distinct performance profiles, making them suitable for different applications. This guide provides a comprehensive comparison of their properties, supported by experimental protocols and data, to aid researchers and formulation scientists in their selection process.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and Isopropyl Palmitate arise from the two-carbon difference in their fatty acid chains. This variation influences their molecular weight, melting point, viscosity, and other physical characteristics, which in turn affect their feel on the skin and their function within a formulation.

PropertyThis compoundIsopropyl PalmitateReference(s)
INCI Name This compoundIsopropyl Palmitate[1],[2]
CAS Number 112-10-7142-91-6[1],[2]
Molecular Formula C₂₁H₄₂O₂C₁₉H₃₈O₂[3],
Molecular Weight 326.56 g/mol 298.51 g/mol ,
Appearance Oily, colorless liquidClear, colorless to pale yellow viscous liquid,
Melting Point ~10 °C11-14 °C,
Boiling Point 343 °C~350 °C,
Density ~0.853 g/cm³~0.852 g/cm³,
Viscosity Low5-10 mPa·s,
Solubility Insoluble in water; soluble in nonpolar organic solvents, oils, and alcohols.Practically insoluble in water; soluble in acetone, ethanol, oils, and organic solvents.,

Performance and Applications in Formulations

Both esters are valued as emollients, skin-conditioning agents, and solvents in a wide array of products, from lotions and creams to makeup and hair care. Their primary function is to soften and smooth the skin by forming a non-greasy, hydrophobic film that reduces moisture loss.

Isopropyl Palmitate is renowned for its excellent spreading characteristics and velvety skin feel. It is a versatile emollient, moisturizer, and thickening agent. Due to its good solvent properties, it is also used for fragrance oils. It is frequently found in rich creams, lotions, sunscreens, and barrier repair formulations designed for dry or compromised skin. However, it is often cited as having a higher potential for comedogenicity, which may be a concern in formulations for acne-prone skin.

This compound , with its slightly longer carbon chain, is also a low-viscosity, non-greasy emollient. It provides a hydrophobic film on the skin and is used in skin care products, makeup, and lipstick. It is also utilized in industrial applications as a lubricant and surfactant. While less commonly discussed in terms of comedogenicity compared to its palmitate counterpart, all fatty acid esters have some potential to clog pores, particularly at high concentrations.

Both esters are considered safe for cosmetic use and are approved by regulatory bodies like the FDA and under EU Cosmetics Regulations. They are resistant to oxidation and hydrolysis, which contributes to the stability of formulations and prevents rancidity.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of this compound and Isopropyl Palmitate in formulations, several key experiments can be conducted.

In Vitro Skin Penetration/Permeation Assay

This experiment evaluates the extent to which a substance can cross the skin barrier. It is crucial for assessing the delivery of active ingredients and understanding the interaction of excipients with the skin. The OECD Test Guideline 428 provides a standardized protocol.

Methodology:

  • Skin Preparation: Excised human or porcine skin is used. The skin is dermatomed to a thickness of approximately 300-500 µm, ensuring the stratum corneum and epidermis are intact. Skin integrity is verified by measuring Transepidermal Water Loss (TEWL) or Transdermal Electrical Resistance (TER).

  • Diffusion Cell Setup: The prepared skin membrane is mounted on a Franz diffusion cell, separating the donor and receptor chambers. The dermal side is in contact with a receptor fluid (e.g., phosphate-buffered saline), which is maintained at 32 ± 1°C to simulate skin surface temperature.

  • Dosing: A finite dose (e.g., 10 mg/cm²) of the formulation containing the ester and a model active pharmaceutical ingredient (API) is applied to the epidermal surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, and 24 hours), aliquots of the receptor fluid are collected and replaced with fresh fluid.

  • Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). At the end of the experiment, the skin surface is washed, and the amounts of API remaining on the surface, within the epidermis, and in the dermis are also determined.

  • Data Interpretation: The cumulative amount of the API that has permeated the skin over time is plotted. The steady-state flux and permeability coefficient are calculated to compare the penetration-enhancing effects of this compound versus Isopropyl Palmitate.

Emolliency and Skin Hydration Assessment

This evaluation measures the moisturizing and skin-smoothing effects of the esters.

Methodology:

  • Panel Selection: A panel of human volunteers with normal to dry skin is recruited.

  • Test Sites: Designated areas on the forearms of the volunteers are marked.

  • Baseline Measurement: Baseline skin hydration is measured using a Corneometer, which determines the electrical capacitance of the skin—a parameter correlated with water content. Baseline TEWL is measured with a Tewameter to assess barrier function.

  • Product Application: A standardized amount of a base cream containing either this compound or Isopropyl Palmitate (e.g., at 5% w/w) is applied to the respective test sites. A control site receives no treatment or the base cream without any ester.

  • Post-Application Measurements: Corneometer and Tewameter readings are taken at set intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically compared between the two esters and the control. A significant increase in Corneometer readings and a decrease in TEWL indicate effective moisturization and occlusion.

Formulation Stability Testing

Stability testing ensures that the cosmetic or pharmaceutical product maintains its physical, chemical, and microbiological quality over its shelf life.

Methodology:

  • Sample Preparation: Formulations (e.g., oil-in-water emulsions) are prepared containing either this compound or Isopropyl Palmitate.

  • Storage Conditions: Samples are stored under various conditions to predict shelf life:

    • Accelerated Stability: High temperatures (e.g., 40°C ± 2°C) for 3-6 months.

    • Real-Time Stability: Room temperature (e.g., 25°C) for the intended shelf life (e.g., 12-24 months).

    • Cycle Testing: Alternating temperatures (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for several cycles to assess resistance to temperature fluctuations during shipping and storage.

  • Parameter Evaluation: At specified time points, the following parameters are evaluated:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Emulsion Stability: Signs of phase separation, creaming, or coalescence are checked visually and by microscopy. Centrifugation can be used as a stress test to predict creaming.

  • Data Comparison: The stability profiles of the formulations containing this compound and Isopropyl Palmitate are compared to determine if one ester contributes to a more stable product under the tested conditions.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G Experimental Workflow: In Vitro Skin Penetration Assay cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Skin Membrane (Human/Porcine, ~400µm) P2 Verify Skin Integrity (TEWL/TER Measurement) P1->P2 P3 Mount Skin on Franz Diffusion Cell P2->P3 P4 Equilibrate Cell (32°C, Receptor Fluid) P3->P4 E1 Apply Formulation (Finite Dose, 10 mg/cm²) P4->E1 E2 Sample Receptor Fluid (0.5, 1, 2, 4, 8, 16, 24h) E1->E2 E3 Maintain Temperature (32°C) A1 Quantify API in Samples (HPLC) E2->A1 A3 Calculate Permeation Parameters (Flux, Permeability Coeff.) A1->A3 A2 Analyze API in Skin Layers (Epidermis, Dermis) A2->A3

Caption: Workflow for evaluating skin penetration using a Franz diffusion cell.

G cluster_shared Shared Characteristics cluster_compare Comparative Aspects cluster_apps Primary Applications IS This compound Prop1 Emollient & Moisturizer IS->Prop1 Prop2 Low Viscosity, Non-Greasy Feel IS->Prop2 Prop3 Good Spreading Properties IS->Prop3 Prop4 Solvent for Lipophilic Compounds IS->Prop4 Prop5 Improves Formulation Stability IS->Prop5 IS_Prop C18 Fatty Acid Chain Slightly Higher Molecular Weight IS->IS_Prop IP Isopropyl Palmitate IP->Prop1 IP->Prop2 IP->Prop3 IP->Prop4 IP->Prop5 IP_Prop C16 Fatty Acid Chain Velvety Skin Feel Higher Comedogenic Concern IP->IP_Prop App1 Creams & Lotions Prop1->App1 App2 Sunscreens Prop1->App2 App3 Makeup & Color Cosmetics Prop4->App3 App4 Topical Pharmaceuticals Prop4->App4

Caption: Logical relationship diagram of this compound vs. Isopropyl Palmitate.

Conclusion

The choice between this compound and Isopropyl Palmitate depends on the specific goals of the formulation. Isopropyl Palmitate offers a distinctively smooth, velvety feel and is a powerful emollient, making it ideal for products targeting dry skin, though its comedogenic potential warrants consideration. This compound provides similar emollient and non-greasy properties and serves as an excellent alternative, particularly when a slightly different sensory profile is desired or when formulating for skin types prone to congestion. By utilizing the experimental protocols outlined, researchers can quantitatively assess their performance and make an evidence-based decision to optimize their product's efficacy, stability, and consumer appeal.

References

A Comparative Guide to Analytical Methods for the Quantification of Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four analytical techniques for the quantitative analysis of Isopropyl Stearate: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented is intended to assist in the selection of the most suitable analytical methodology for specific research, development, and quality control needs.

Introduction to this compound and its Analysis

This compound is the ester of isopropyl alcohol and stearic acid. It is a common ingredient in cosmetics and topical pharmaceutical formulations, where it functions as an emollient, lubricant, and thickening agent. Accurate and precise quantification of this compound is essential for ensuring product quality, stability, and consistency. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, desired accuracy and precision, and available instrumentation.

Comparative Overview of Analytical Methods

The selection of an analytical method is a critical decision in the development and quality control of products containing this compound. The following table summarizes the key performance characteristics of the four methods discussed in this guide.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection by flame ionization.Separation based on polarity in a liquid mobile phase with detection based on light scattering of the nebulized eluent.Measurement of the absorption of infrared radiation by molecular vibrations.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.
Sample Volatility Required. Derivatization may be necessary for non-volatile matrices.Not required. Suitable for non-volatile and thermally labile compounds.Not required.Not required.
Key Advantages High resolution and sensitivity for fatty acid esters.[1][2]Wide applicability to non-volatile compounds without the need for chromophores.[3]Rapid, non-destructive, and requires minimal sample preparation.[4][5]Primary analytical method, highly specific, and can be used without a reference standard of the analyte.
Key Disadvantages Not suitable for thermally labile compounds; may require derivatization.Lower sensitivity compared to other detectors; non-linear response may require logarithmic calibration.Lower sensitivity and specificity compared to chromatographic methods; susceptible to matrix interference.Lower sensitivity than chromatographic methods; requires expensive instrumentation and specialized expertise.
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.A few minutes per sample.5-15 minutes per sample.
Solvent Consumption Low.Moderate to high.Very low to none.Low.

Data Presentation: Quantitative Performance

The following tables summarize typical validation parameters for the quantification of this compound using the four analytical methods. The data is compiled from published methods for long-chain fatty acid esters and represents expected performance.

Table 1: Linearity and Range

MethodLinearity Range (mg/mL)Correlation Coefficient (r²)
GC-FID 0.1 - 2.0> 0.999
HPLC-ELSD 0.2 - 5.0> 0.995 (log-log)
ATR-FTIR 1.0 - 20.0> 0.998
qNMR 0.5 - 50.0> 0.999

Table 2: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (RSD %)
GC-FID 98.0 - 102.0< 2.0
HPLC-ELSD 95.0 - 105.0< 5.0
ATR-FTIR 97.0 - 103.0< 3.0
qNMR 99.0 - 101.0< 1.0

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MethodLOD (mg/mL)LOQ (mg/mL)
GC-FID 0.030.1
HPLC-ELSD 0.050.2
ATR-FTIR 0.51.0
qNMR 0.10.5

Experimental Protocols

This section provides detailed experimental protocols for the four analytical methods for the quantification of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of this compound in samples that can be dissolved in a volatile solvent.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Chromatographic Conditions:

    • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 10 minutes.

    • Injection Volume: 1 µL (split injection, ratio 20:1).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in isopropanol to achieve a final concentration within the linear range of the method (e.g., 1 mg/mL).

    • Vortex the solution until homogeneous.

    • If necessary, filter the solution through a 0.45 µm PTFE syringe filter.

  • Calibration:

    • Prepare a series of standard solutions of this compound in isopropanol at concentrations ranging from 0.1 to 2.0 mg/mL.

    • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of this compound in various matrices, especially for non-volatile formulations.

  • Instrumentation: High-performance liquid chromatograph equipped with an evaporative light scattering detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with 80% A, ramp to 100% A over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the initial mobile phase composition (80:20 Acetonitrile:Water) to achieve a concentration within the linear range (e.g., 1 mg/mL).

    • Vortex until the sample is fully dissolved.

    • Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 0.2 to 5.0 mg/mL.

    • Inject each standard and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

This is a rapid method for the direct quantification of this compound in liquid or semi-solid samples.

  • Instrumentation: Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spectral Acquisition:

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the liquid or semi-solid sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in a suitable matrix (e.g., a cosmetic base without this compound) at concentrations ranging from 1.0 to 20.0 mg/mL.

    • Record the ATR-FTIR spectrum for each standard.

    • Identify a characteristic absorption band for this compound that is free from interference from the matrix. The strong carbonyl (C=O) stretching vibration around 1735 cm⁻¹ is typically used for esters.

    • Construct a calibration curve by plotting the absorbance of the selected peak against the concentration of this compound.

    • Measure the absorbance of the sample at the same wavenumber and determine the concentration from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for a specific this compound reference standard, by using a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or as required to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.

    • Acquisition Time: Sufficient to allow for complete signal decay.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample containing this compound into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d) to dissolve both the sample and the internal standard completely.

    • Vortex the tube to ensure a homogeneous solution.

  • Quantification:

    • Acquire the ¹H NMR spectrum.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton of the isopropyl group, a septet at ~4.9 ppm) and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation:

    • Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Isopropanol weigh->dissolve vortex Vortex dissolve->vortex filter Filter (optional) vortex->filter inject Inject into GC filter->inject separate Separation on DB-FFAP Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound by GC-FID.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve vortex Vortex dissolve->vortex filter Filter vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Log-Log Calibration integrate->calibrate quantify Quantify This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound by HPLC-ELSD.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing clean Clean ATR Crystal background Acquire Background clean->background apply Apply Sample background->apply acquire Acquire Spectrum apply->acquire measure Measure Peak Absorbance (1735 cm⁻¹) acquire->measure calibrate Calibration Curve measure->calibrate quantify Quantify This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound by ATR-FTIR.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve vortex Vortex dissolve->vortex acquire Acquire ¹H NMR Spectrum vortex->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantification of this compound by qNMR.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis.

  • GC-FID offers high sensitivity and resolution and is a robust method for routine quality control of raw materials.

  • HPLC-ELSD is a versatile technique suitable for a wide range of formulations, including those containing non-volatile components.

  • ATR-FTIR provides a rapid and non-destructive approach for at-line or in-process monitoring.

  • qNMR serves as a primary method for highly accurate and precise measurements, particularly valuable for the certification of reference materials and in research settings.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers, scientists, and drug development professionals can make an informed decision to ensure the quality and reliability of their results.

References

A Comparative Guide to the Synthesis of Isopropyl Stearate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters such as isopropyl stearate is a fundamental process. This guide provides a comprehensive comparison of the two primary methods for its synthesis: traditional chemical catalysis (Fischer-Speier esterification) and modern enzymatic catalysis. The performance of each method is evaluated based on experimental data, with detailed protocols provided for both approaches.

Performance Benchmark: A Head-to-Head Comparison

The choice between chemical and enzymatic synthesis of this compound involves a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key performance indicators for each method, drawing from optimized lab-scale experiments.

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong acids (e.g., p-toluenesulfonic acid, methanesulfonic acid)Immobilized Lipase (e.g., Fermase CALB™ 10000)
Temperature 77 - 95°C70°C
Reaction Time 6 - 8 hoursNot specified, but high conversion achieved
Substrate Molar Ratio (Alcohol:Acid) Typically a large excess of alcohol is used.2:1
Solvent Often solvent-free (using excess alcohol as solvent) or in a non-polar solvent like toluene.Solvent-free
Conversion/Yield ~80% conversion; >98% ester content reported with specific catalysts.[1][2]Up to 93.89% conversion.
Product Purity Variable, with potential for side reactions and colored byproducts.[1]High, due to high selectivity of the enzyme.
Catalyst Reusability Difficult and often not practical for homogeneous catalysts.Yes, for immobilized enzymes.
Environmental Impact Harsher conditions, use of corrosive acids, and potential for waste generation.Milder conditions, biodegradable catalyst, considered a "greener" process.

In-Depth Methodologies: Experimental Protocols

Below are detailed protocols for the synthesis of this compound using both chemical and enzymatic catalysis.

Chemical Synthesis: Acid-Catalyzed Fischer Esterification

This method utilizes a strong acid to catalyze the esterification of stearic acid with isopropanol. The following protocol is based on typical Fischer esterification procedures for long-chain fatty acids.

Materials:

  • Stearic Acid

  • Isopropanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add stearic acid and an excess of isopropanol. The isopropanol can also act as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol% relative to the stearic acid).

  • Heat the mixture to reflux with vigorous stirring. Water, a byproduct of the reaction, is removed azeotropically with isopropanol and collected in the Dean-Stark trap to drive the reaction towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 6-8 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent such as toluene was used, remove it under reduced pressure.

  • Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This method employs a lipase as a biocatalyst for the esterification reaction under milder, solvent-free conditions.

Materials:

  • Stearic Acid

  • Isopropanol

  • Immobilized Lipase (e.g., Fermase CALB™ 10000)

Procedure:

  • In a temperature-controlled reaction vessel with magnetic stirring, combine stearic acid and isopropanol in a 1:2 molar ratio.

  • Add the immobilized lipase catalyst, typically at a loading of 3% (w/w) of the total reactants.

  • Heat the reaction mixture to the optimal temperature of 70°C with constant stirring at 200 rpm.

  • The reaction is carried out in a solvent-free system.

  • Monitor the progress of the reaction by determining the acid value of the mixture at regular intervals. A maximum conversion of 93.89% has been reported under these conditions.

  • Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • The resulting product is this compound of high purity, often not requiring extensive downstream processing.

Visualizing the Process: Workflows and Mechanisms

To better understand the distinct approaches, the following diagrams illustrate the experimental workflows for both synthesis methods.

G cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_reactants Mix Stearic Acid, Isopropanol, & Acid Catalyst chem_reflux Heat to Reflux with Water Removal chem_reactants->chem_reflux chem_neutralize Neutralize Catalyst chem_reflux->chem_neutralize chem_wash Wash with Brine chem_neutralize->chem_wash chem_dry Dry Organic Layer chem_wash->chem_dry chem_purify Purify (e.g., Distillation) chem_dry->chem_purify chem_product This compound chem_purify->chem_product enz_reactants Mix Stearic Acid, Isopropanol, & Immobilized Lipase enz_heat Heat at Optimal Temperature enz_reactants->enz_heat enz_filter Filter to Recover Enzyme enz_heat->enz_filter enz_product High-Purity this compound enz_filter->enz_product

Caption: Comparative experimental workflows for chemical and enzymatic synthesis of this compound.

The underlying mechanisms of catalysis also differ significantly. Chemical synthesis relies on the protonation of the carboxylic acid to increase its electrophilicity, while enzymatic synthesis involves the formation of an acyl-enzyme intermediate.

G cluster_pathways Logical Relationship of Synthesis Pathways start Synthesis of this compound chemical_path Chemical Pathway (Fischer Esterification) start->chemical_path enzymatic_path Enzymatic Pathway (Biocatalysis) start->enzymatic_path harsh_conditions Harsh Conditions (High Temp, Strong Acid) chemical_path->harsh_conditions mild_conditions Mild Conditions (Lower Temp, Neutral pH) enzymatic_path->mild_conditions side_reactions Potential for Side Reactions harsh_conditions->side_reactions high_selectivity High Specificity & Selectivity mild_conditions->high_selectivity complex_purification Complex Purification side_reactions->complex_purification simple_purification Simplified Product Isolation high_selectivity->simple_purification

Caption: Logical flow comparing the characteristics of chemical versus enzymatic synthesis pathways.

Conclusion

Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. The traditional acid-catalyzed Fischer esterification can achieve high conversion but requires harsh reaction conditions and more extensive purification. In contrast, enzymatic synthesis provides a greener alternative with high selectivity and milder operating conditions, leading to a purer product with simpler downstream processing. For applications where high purity, sustainability, and reduced environmental impact are paramount, enzymatic synthesis presents a superior choice. For large-scale industrial production where cost and reaction speed are the primary drivers, and robust purification infrastructure is in place, chemical synthesis remains a competitive option. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthesis strategy for their specific needs.

References

A Comparative Analysis of Isopropyl Stearate and Mineral Oil in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical drug delivery systems and cosmetic formulations, the choice of emollient is a critical determinant of product performance, stability, and consumer acceptance. Among the vast array of available emollients, Isopropyl Stearate and mineral oil are two ubiquitously utilized agents, each possessing a distinct profile of physicochemical and sensory properties. This guide provides an objective, data-driven comparison of these two emollients across key performance parameters to aid in formulation development.

Physicochemical Properties

PropertyThis compoundMineral Oil
Chemical Name Isopropyl octadecanoateLiquid paraffin
CAS Number 112-10-28042-47-5
Type Ester emollientHydrocarbon emollient
Appearance Colorless to pale yellow liquidColorless, oily liquid
Solubility Soluble in oils, insoluble in waterSoluble in oils, insoluble in water
Key Feature Non-greasy, good spreadabilityHighly occlusive, inert

Performance Comparison

A comprehensive evaluation of this compound and mineral oil involves assessing their impact on skin hydration, barrier function, sensory perception, and the stability of the final formulation.

Skin Penetration

The ability of an emollient to penetrate the stratum corneum can influence the delivery of active pharmaceutical ingredients (APIs). While this compound is reputed for its penetration-enhancing properties, mineral oil is largely considered to be non-penetrating.

Table 2.1: Skin Penetration Profile

ParameterThis compoundMineral Oil
Penetration Depth Can penetrate the upper layers of the stratum corneumPrimarily resides on the skin surface with minimal penetration into the stratum corneum[1][2]
Mechanism Acts as a penetration enhancerForms an occlusive film on the skin
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the methodology to quantify the skin penetration of substances from topical formulations.

Objective: To determine the flux and permeation coefficient of a test substance (e.g., a model drug) from a formulation containing either this compound or mineral oil.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Test formulations (one with this compound, one with mineral oil)

  • High-performance liquid chromatography (HPLC) system for analysis

  • Magnetic stirrer

  • Water bath

Procedure:

  • Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed, degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath set to 32°C for 30-60 minutes to maintain the skin surface temperature.

  • Formulation Application: Apply a finite dose of the test formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of the test substance in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the substance permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Chamber B->C D Equilibrate Cell at 32°C C->D E Apply Topical Formulation D->E F Collect Samples Over Time E->F G Analyze Samples (HPLC) F->G H Calculate Flux and Permeability Coefficient G->H

In Vitro Skin Permeation Workflow
Moisturization and Skin Barrier Function

Both emollients contribute to skin hydration, but through different mechanisms. Mineral oil is a well-known occlusive agent that reduces transepidermal water loss (TEWL), while this compound also possesses moisturizing properties.

Table 2.2: Moisturization and Skin Barrier Function Data

ParameterThis compound FormulationMineral Oil Formulation
Corneometer Reading (Arbitrary Units) Data not available for direct comparison. However, esters like Isopropyl Myristate have shown to increase skin hydration.Formulations containing mineral oil have been shown to increase skin hydration levels as measured by a Corneometer[3].
TEWL Reduction (%) Data not available for direct comparison.A study on various oils showed that paraffin oil (mineral oil) reduced TEWL by 10.66% after 30 minutes of application[4].
Experimental Protocol: Evaluation of Skin Moisturization and Barrier Function

Objective: To compare the effect of topical formulations containing this compound and mineral oil on skin hydration and transepidermal water loss (TEWL).

Instruments:

  • Corneometer® for measuring skin hydration.

  • Tewameter® for measuring TEWL.

Procedure:

  • Subject Selection: Recruit healthy volunteers with normal to dry skin.

  • Acclimatization: Allow subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.

  • Baseline Measurement: Define test areas on the volar forearm. Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) at each test site.

  • Product Application: Apply a standardized amount of the test formulations (one with this compound, one with mineral oil, and an untreated control site) to the designated areas.

  • Post-application Measurements: At specified time points (e.g., 1, 2, 4, 8, 24 hours) after application, repeat the Corneometer and Tewameter measurements at each test site.

  • Data Analysis: Calculate the change in skin hydration and the percentage reduction in TEWL from baseline for each formulation and compare the results.

Diagram of Moisturization and Barrier Function Assessment:

G A Subject Acclimatization B Baseline Measurement (Corneometer & Tewameter) A->B C Product Application (Formulations A & B, Control) B->C D Measurements at Time Intervals C->D E Data Analysis (Hydration & TEWL Change) D->E

Skin Moisturization and Barrier Function Workflow
Sensory Characteristics

The feel of a topical product is paramount for consumer compliance. This compound is often chosen for its light, non-greasy feel, whereas mineral oil can be perceived as heavier and more occlusive.

Table 2.3: Sensory Profile Comparison (Based on a study of various emollients)

Sensory AttributeIsopropyl Myristate* Score (0-10)Mineral Oil Score (0-10)
Difficulty of Spreading 2.13.5
Gloss 6.86.5
Residue 3.24.8
Stickiness 2.53.9
Slipperiness 7.15.8
Softness 7.56.2
Oiliness 4.56.1

*Isopropyl Myristate is a similar ester emollient to this compound and its sensory data is presented here as a proxy in the absence of direct comparative data for this compound. Source: Adapted from a study by Parente et al. (2005) on the sensory properties of emollients.[5]

Experimental Protocol: Sensory Panel Evaluation

Objective: To quantitatively compare the sensory attributes of topical formulations containing this compound and mineral oil.

Panel: A trained sensory panel of at least 10-12 individuals.

Procedure:

  • Terminology Development: Establish a consensus vocabulary to describe the sensory attributes of the formulations (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, residue).

  • Sample Presentation: Present the coded samples to the panelists in a randomized and blinded manner.

  • Application: Instruct panelists to apply a standardized amount of each product to a designated area of their skin (e.g., forearm).

  • Evaluation: Panelists evaluate each product based on the predefined sensory attributes at different time points (e.g., during application, immediately after, and 10 minutes after).

  • Scoring: Use a labeled magnitude scale (e.g., 0-10 or 0-100) for each attribute, where 0 represents the absence of the sensation and the higher number represents high intensity.

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences between the formulations for each sensory attribute.

Diagram of Sensory Evaluation Process:

G A Panelist Training & Terminology Development B Blinded Sample Presentation A->B C Standardized Application B->C D Sensory Attribute Evaluation & Scoring C->D E Statistical Analysis of Scores D->E

Sensory Evaluation Workflow
Formulation Stability

The choice of emollient can significantly impact the stability of an emulsion. Both this compound and mineral oil are stable to oxidation, but their interaction with other formulation components can influence physical stability parameters like viscosity and particle size over time.

Table 2.4: Stability Profile

ParameterThis compound FormulationMineral Oil Formulation
Oxidative Stability GoodExcellent, highly inert
Physical Stability (Emulsion) Can be formulated into stable emulsions.Can be formulated into stable emulsions; however, the high density of mineral oil may increase the risk of creaming.
Viscosity Change over Time Formulation dependent.Generally stable, but can be influenced by the overall formulation.
Particle Size Change over Time Formulation dependent.Emulsions with mineral oil can be stable with appropriate emulsifiers and processing.
Experimental Protocol: Accelerated Stability Testing of Emulsions

Objective: To compare the physical stability of oil-in-water (O/W) emulsions formulated with this compound versus mineral oil.

Procedure:

  • Formulation Preparation: Prepare two O/W emulsions with identical compositions, except for the oil phase (one with this compound, one with mineral oil).

  • Initial Characterization: Immediately after preparation, measure the initial viscosity, pH, and particle size distribution of both emulsions.

  • Storage Conditions: Store aliquots of each formulation at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time-point Testing: At specified time intervals (e.g., 1, 3, 6 months), withdraw samples and re-evaluate their viscosity, pH, particle size distribution, and visual appearance (for signs of phase separation or creaming).

  • Data Analysis: Compare the changes in the measured parameters over time for both formulations to assess their relative stability.

Diagram of Stability Testing Logic:

G cluster_initial Initial State (T=0) cluster_storage Accelerated Storage cluster_testing Time-Point Testing A Prepare Emulsions (IPS vs. Mineral Oil) B Measure Initial Viscosity, pH, Particle Size A->B C Store at Different Conditions (Temp/Humidity) B->C D Measure Parameters at 1, 3, 6 Months C->D E Compare Changes Over Time D->E

Emulsion Stability Testing Workflow

Conclusion

The selection between this compound and mineral oil is contingent upon the specific objectives of the topical formulation.

  • This compound is an excellent choice for formulations where a light, non-greasy sensory experience and good spreadability are desired. Its potential to enhance the penetration of active ingredients makes it a valuable component in transdermal drug delivery systems.

  • Mineral oil remains a gold standard for its exceptional occlusive properties, providing a robust barrier to prevent water loss and protect the skin. Its inert nature and high stability make it a reliable and cost-effective choice for a wide range of dermatological and cosmetic products, particularly those aimed at treating dry skin conditions.

Ultimately, the optimal choice may involve a blend of emollients to achieve the desired balance of efficacy, stability, and sensory appeal. The experimental protocols provided herein offer a framework for conducting comparative studies to inform evidence-based formulation decisions.

References

A Comparative Guide to In-Vitro Drug Release from Isopropyl Stearate-Based Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate vehicle is a cornerstone in the development of effective topical drug delivery systems. The vehicle not only influences the physicochemical stability and aesthetic qualities of the formulation but also critically governs the rate and extent of drug release. Isopropyl stearate (IPS), an ester of isopropyl alcohol and stearic acid, is a commonly used excipient in topical preparations due to its emollient, moisturizing, and solvent properties. This guide provides an objective comparison of the in-vitro release of drugs from IPS-based formulations against other common topical vehicles, supported by experimental data.

While direct comparative studies on this compound are limited in publicly available literature, data for the chemically similar ester, Isopropyl Myristate (IPM), is more abundant. Given their structural similarities, IPM-based formulations are presented here as a surrogate for comparison, with the clear acknowledgment of this substitution. This guide aims to provide a valuable resource for formulation scientists by presenting available data in a structured format, detailing experimental protocols, and visualizing key workflows.

Comparative In-Vitro Drug Release Performance

The in-vitro release of active pharmaceutical ingredients (APIs) from various topical formulations is a critical quality attribute that predicts their in-vivo performance. The following tables summarize the cumulative release of different drugs from formulations containing Isopropyl Myristate (as a surrogate for this compound) and other alternative bases.

Table 1: In-Vitro Release of Diclofenac Sodium from Various Topical Formulations

Formulation TypeVehicle CompositionCumulative Drug Release (µg/cm²) at 6hRelease Rate (µg/cm²/h⁰·⁵)Reference
Lipogel (IPM-based) Egg lecithin, Isopropyl myristate, Propylene glycol, Ethanol2.102 (Diffusion Coefficient x 10⁻⁷ cm²/s)Not Reported[1]
Lotion Soya lecithin, Ethanol, Buffer5.308 (Diffusion Coefficient x 10⁻⁷ cm²/s)Not Reported[1]
Emulgel (Commercial) Not Specified1.518 (Diffusion Coefficient x 10⁻⁷ cm²/s)Not Reported[1]
Aqueous Gel (Micellar) Sodium cholate, Egg lecithin0.966 (Diffusion Coefficient x 10⁻⁷ cm²/s)Not Reported[1]
Emulgel (Investigational) Not Specified23.61 ± 1.03 (permeation)Not Reported[2]
Gel (Investigational) Not SpecifiedNot Reported380.42 ± 3.05

Note: Data from different studies may not be directly comparable due to variations in experimental conditions. Diffusion coefficients are presented as reported in the source.

Table 2: In-Vitro Release of Ibuprofen from Various Topical Gel Formulations

Formulation TypeKey ExcipientsCumulative Drug Release (%) at 8hRelease Flux (µg/cm²/min)Reference
Proniosome Gel (IPM surrogate implied) Ibuprofen, Span 60, Cholesterol in HPMC gel~23 (Flux in µg/cm²/min½)23.1900 ± 1.7658
Simple Gel Ibuprofen in HPMC gel~28 (Flux in µg/cm²/min½)28.3067 ± 3.0852
Clear Gel 3% w/w Ibuprofen739.6 ± 36.1 (at 24h)Not Reported
Cream (Suspended) 5% w/w Ibuprofen320.8 ± 17.53 (at 24h)Not Reported
Emulgel 3% w/w Ibuprofen178.5 ± 34.5 (at 24h)Not Reported

Note: Direct comparison is challenging due to differing units and time points. Flux values are presented as reported in the source.

Table 3: In-Vitro Release of Fluconazole from Microemulsion Formulations (IPM as Oil Phase)

Formulation CodeOil Phase (Isopropyl Myristate) (%)Surfactant/Co-surfactant (%)Water (%)Cumulative Drug Release (%) at 24hPermeation Rate (µg/cm²/h)Reference
Optimized Microemulsion 1442 (Tween-80/PG 5:1)42Not Reported67.58 ± 1.26
F1 56530~55Not Reported
F2 106030~65Not Reported
F3 155530~75Not Reported
F4 205030~85Not Reported
F5 254530~95Not Reported
Marketed Gel Not ApplicableNot ApplicableNot Applicable~20Not Reported

Note: The data highlights the enhanced release from microemulsion systems compared to a conventional gel formulation.

Experimental Protocols

The following section details a standard methodology for conducting in-vitro release studies of drugs from semi-solid formulations, based on the widely accepted Franz diffusion cell method.

Objective

To determine the rate and extent of drug release from a topical formulation over time.

Apparatus
  • Vertical Franz Diffusion Cells

  • Circulating water bath with heater

  • Magnetic stirrer

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Materials
  • Formulation: this compound-based formulation containing the active drug.

  • Alternative Formulations: For comparative analysis (e.g., petrolatum-based ointment, o/w emulsion cream).

  • Membrane: Inert synthetic membrane (e.g., cellulose acetate, polysulfone) with a specified pore size.

  • Receptor Medium: A buffered solution (e.g., phosphate-buffered saline pH 7.4) in which the drug is soluble and stable. The medium should provide sink conditions.

  • Analytical Standards: Pure drug substance for calibration.

Procedure
  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor compartment is filled with a known volume of pre-warmed (32 ± 0.5 °C) and de-gassed receptor medium. A magnetic stir bar is placed in the receptor compartment to ensure continuous mixing.

  • Membrane Mounting: The synthetic membrane is mounted between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.

  • Formulation Application: A accurately weighed amount of the topical formulation is applied uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), a sample of the receptor medium is withdrawn from the sampling port. An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume.

  • Sample Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: The cumulative amount of drug released per unit area of the membrane (µg/cm²) is calculated for each time point. The release rate is often determined from the slope of the linear portion of the plot of cumulative amount released versus the square root of time.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of a typical in-vitro release study using a Franz diffusion cell.

InVitroReleaseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_apparatus Apparatus Setup apply_formulation Formulation Application prep_apparatus->apply_formulation Assembled Franz Cell prep_media Receptor Media Preparation prep_media->prep_apparatus prep_membrane Membrane Hydration prep_membrane->prep_apparatus run_experiment Incubation & Stirring apply_formulation->run_experiment sampling Periodic Sampling run_experiment->sampling Time Intervals sample_analysis Drug Quantification (HPLC/UV) sampling->sample_analysis data_analysis Data Calculation & Plotting sample_analysis->data_analysis results Determine Release Profile data_analysis->results

In-Vitro Drug Release Experimental Workflow

Conclusion

References

A Head-to-Head Comparison of Isopropyl Stearate from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isopropyl Stearate, the ester of isopropyl alcohol and stearic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries. Its primary functions include acting as an emollient, lubricant, and solubilizing agent.[1] The performance of this compound in a final formulation can be significantly influenced by its quality and purity, which may vary between suppliers. This guide provides a framework for a head-to-head comparison of this compound from different suppliers, offering objective methodologies and supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Variability in excipients can arise from the source of raw materials and differences in the manufacturing process, potentially impacting the final product's performance. Therefore, a thorough evaluation of this compound from various suppliers is a critical step in formulation development to ensure consistency and efficacy.

Key Quality and Performance Parameters

A comprehensive comparison of this compound from different suppliers should focus on both fundamental quality attributes and functional performance characteristics. The following tables outline key parameters and provide hypothetical comparative data for three anonymous suppliers (Supplier A, Supplier B, and Supplier C) to illustrate potential variations.

Table 1: Comparative Quality Attributes of this compound from Different Suppliers

ParameterSpecificationSupplier ASupplier BSupplier CTest Method
Appearance Clear, colorless to pale yellow liquidConformsConformsConformsVisual Inspection
Assay (Purity) ≥ 98.0%99.2%98.5%99.5%Gas Chromatography
Acid Value ≤ 1.0 mg KOH/g0.20.80.1Titration
Saponification Value 185 - 195 mg KOH/g190188192Titration
Iodine Value ≤ 1.0 g I₂/100g0.30.70.2Titration
Water Content ≤ 0.1%0.02%0.08%0.01%Karl Fischer Titration
Refractive Index @ 20°C 1.444 - 1.4481.4461.4471.445Refractometry
Specific Gravity @ 25°C 0.850 - 0.8550.8520.8540.851Pycnometry

Table 2: Comparative Functional Performance of this compound from Different Suppliers

Performance ParameterTestSupplier ASupplier BSupplier C
Emolliency (Spreadability) Spreading Diameter (mm) after 10 min353238
Viscosity @ 25°C Kinematic Viscosity (cSt)8.59.88.2
Solubilizing Capacity Solubility of Model Drug (mg/mL)15.212.816.5
Sensory Profile Greasiness (1-10 scale)352
Sensory Profile Absorption Rate (1-10 scale)869

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide methodologies for the key experiments cited in the comparison tables.

Assay (Purity) by Gas Chromatography (GC)

This method determines the percentage of this compound and detects any impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents:

  • Carrier Gas: Helium

  • Internal Standard: n-Eicosane

  • Solvent: Hexane

Procedure:

  • Internal Standard Solution Preparation: Accurately weigh and dissolve a known amount of n-Eicosane in hexane to prepare a solution of approximately 1 mg/mL.

  • Standard Preparation: Accurately weigh about 50 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of the Internal Standard Solution and dilute to volume with hexane.

  • Sample Preparation: Accurately weigh about 50 mg of the this compound sample from each supplier into separate 10 mL volumetric flasks. Add 5 mL of the Internal Standard Solution to each and dilute to volume with hexane.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Injection Volume: 1 µL

  • Analysis: Inject the standard and sample preparations into the GC. Calculate the purity of this compound based on the peak area ratios relative to the internal standard.

Water Content by Karl Fischer Titration

This method quantifies the amount of water present in the this compound samples.[2][3][4]

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer Reagent (e.g., Hydranal-Composite 5)

  • Anhydrous Methanol

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Accurately weigh a suitable amount of the this compound sample (typically 1-5 g) and introduce it into the titration vessel containing anhydrous methanol.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The water content is automatically calculated by the instrument and is typically expressed as a percentage.

Emolliency (Spreadability) Test

This test provides an in-vitro measure of how easily the emollient spreads on a surface, which correlates to its feel on the skin.

Materials:

  • Glass plate or a synthetic skin substrate

  • Micropipette

  • Ruler or caliper

Procedure:

  • Place the glass plate or synthetic skin on a level surface.

  • Using a micropipette, dispense a precise volume (e.g., 10 µL) of the this compound sample onto the center of the substrate.

  • Start a timer and allow the sample to spread for a defined period (e.g., 10 minutes).

  • After the specified time, measure the diameter of the spread in two perpendicular directions and calculate the average. A larger diameter indicates better spreadability.

Viscosity Measurement

Viscosity is a key parameter that influences the texture and feel of a formulation.

Instrumentation:

  • Viscometer (e.g., Brookfield viscometer or a capillary viscometer following ASTM D445)

Procedure (using a rotational viscometer):

  • Equilibrate the this compound sample to a constant temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed for the expected viscosity range.

  • Immerse the spindle into the sample up to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

Solubilizing Capacity Study

This experiment assesses the ability of this compound from different suppliers to dissolve a model active pharmaceutical ingredient (API).

Materials:

  • Model API (e.g., a poorly water-soluble drug like ibuprofen or ketoconazole)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare saturated solutions by adding an excess amount of the model API to a known volume of this compound from each supplier in separate vials.

  • Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis method.

  • The solubility is expressed in mg/mL.

Sensory Evaluation

A trained sensory panel can provide valuable data on the aesthetic properties of this compound.

Panelists:

  • A panel of at least 10 trained individuals.

Procedure:

  • Apply a standardized amount (e.g., 0.1 mL) of each this compound sample to a designated area on the panelists' forearms.

  • Panelists evaluate specific attributes such as greasiness, absorption rate, and after-feel on a labeled magnitude scale (e.g., 1 to 10).

  • Provide a washout period and a neutral palate cleanser (e.g., water and crackers) between sample evaluations to minimize carry-over effects.

  • Collect and statistically analyze the data to identify significant differences between the samples.

Visualizations

Workflow for Supplier Qualification of this compound

The following diagram illustrates a logical workflow for the qualification and comparison of this compound from different suppliers.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical & Purity Analysis cluster_2 Phase 3: Functional Performance Evaluation cluster_3 Phase 4: Final Selection A Request Samples & CoAs from Suppliers B Review CoAs for Specification Compliance A->B C Basic Quality Control Tests (Appearance, Odor) B->C D Assay (Purity) by GC C->D E Water Content (Karl Fischer) D->E F Acid, Saponification, Iodine Values G Physical Properties (Viscosity, Refractive Index, Specific Gravity) F->G H Emolliency (Spreadability) Test G->H I Solubilizing Capacity Study H->I J Sensory Panel Evaluation I->J K Compare Data & Rank Suppliers J->K L Select Primary & Secondary Suppliers K->L

Supplier Qualification Workflow
Mechanism of this compound as a Solubilizer

This diagram illustrates the role of this compound in enhancing the solubility of a poorly soluble active pharmaceutical ingredient (API) in a formulation.

cluster_formulation Formulation API API Crystals IPS This compound (Solubilizer) Formulation Homogeneous Solution (Dissolved API) API->Formulation Insoluble IPS->Formulation Solubilizes

References

Evaluating the safety profile of Isopropyl Stearate against other fatty acid esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety profile of Isopropyl Stearate in comparison to other widely used fatty acid esters in the cosmetic and pharmaceutical industries: Isopropyl Myristate, Isopropyl Palmitate, and Isopropyl Isostearate. This objective comparison is supported by available experimental data to aid in formulation development and safety assessment.

Executive Summary

Fatty acid esters, including this compound, are extensively used as emollients, skin conditioning agents, and solvents. Their safety is of paramount importance for consumer products and topical drug formulations. Based on a thorough review of available data, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound and chemically similar isopropyl esters are safe as cosmetic ingredients in their present practices of use and concentration.[1][2] These esters are generally characterized by low acute toxicity, minimal to moderate skin irritation depending on the specific ester and concentration, low potential for eye irritation, and a lack of sensitizing properties.

Comparative Safety Data

The following table summarizes the available quantitative and qualitative safety data for this compound and its comparators. It is important to note that direct numerical comparisons can be challenging due to variations in study designs and reporting.

Safety EndpointThis compoundIsopropyl MyristateIsopropyl PalmitateIsopropyl Isostearate
Acute Oral Toxicity (LD50) > 8 ml/kg (rat)[1]> 16 ml/kg (rat), 49.7 ml/kg (mouse)[3]> 5,000 mg/kg (rat)No data available
Dermal Toxicity (LD50) No data available> 5 g/kg (rabbit)> 5 g/kg (rabbit)No data available
Skin Irritation Moderate irritant (undiluted, rabbit)Minimal to mild irritant (undiluted, rabbit)Non-irritating to slightly irritating (PII ranged from 0.0 to 1.25 in rabbits)Non-irritant (PII = 0.42, undiluted, rabbit)
Eye Irritation Non-irritant (undiluted, rabbit)Minimally irritating (undiluted, rabbit)No significant irritation (undiluted, rabbit)Slight ocular irritant (undiluted and 10% aqueous suspension, rabbit)
Skin Sensitization Not a sensitizer in human patch tests (at 1%)Not a sensitizer in guinea pigs and humansNot a sensitizer in human patch testsNot a sensitizer (based on data from similar esters)

Experimental Protocols

The safety data presented in this guide are primarily derived from standardized toxicological tests. The methodologies for these key experiments are outlined below.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Healthy young adult albino rabbits are typically used.

  • Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance (0.5 ml of liquid or 0.5 g of solid) is applied to a small patch of gauze, which is then placed on the skin and covered with an occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The Primary Irritation Index (PII) is calculated from these scores.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible damage to the eye.

  • Test System: Healthy young adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 ml of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular lesions are scored according to the Draize scale, which evaluates the opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is the preferred method for in vivo skin sensitization testing and provides a quantitative measure of sensitizing potency.

  • Test System: Mice are used as the test system.

  • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.

  • Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group compared to the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can be calculated to indicate the potency of the sensitizer.

Safety Assessment Workflow

The safety evaluation of cosmetic ingredients like fatty acid esters typically follows a tiered or sequential testing strategy. This approach aims to minimize animal testing by first utilizing existing data and in vitro methods. The following diagram illustrates a general workflow for such a safety assessment.

Safety_Assessment_Workflow cluster_0 Phase 1: Data Gathering & In Silico Analysis cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) A Literature Review & Existing Data Analysis C Skin Irritation/Corrosion (e.g., OECD 439 - Reconstructed Human Epidermis) A->C D Eye Irritation (e.g., OECD 492 - Reconstructed Human Cornea-like Epithelium) A->D E Skin Sensitization (e.g., OECD 442C/D/E) A->E B Structure-Activity Relationship (SAR) & (Q)SAR Modeling B->C B->D B->E F Dermal Irritation (OECD 404) C->F If results are inconclusive or further data is required I Safety Assessment & Conclusion C->I If conclusive G Eye Irritation (OECD 405) D->G If results are inconclusive or further data is required D->I If conclusive H Skin Sensitization (e.g., OECD 429 - LLNA) E->H If results are inconclusive or further data is required E->I If conclusive F->I G->I H->I

Figure 1: A typical workflow for the safety assessment of cosmetic ingredients.

Conclusion

This compound exhibits a safety profile that is broadly similar to other commonly used fatty acid esters such as Isopropyl Myristate, Isopropyl Palmitate, and Isopropyl Isostearate. The available data indicate that these esters have a low order of acute toxicity. Skin irritation potential appears to vary from non-irritating to moderately irritating, with undiluted this compound showing a higher potential for irritation in animal studies compared to the other esters in this comparison. However, in human studies, products containing low concentrations of this compound are classified as slight irritants. For eye irritation, most of these esters are considered to be minimal or slight irritants. Crucially, there is no significant evidence to suggest that this compound or the other esters included in this guide are skin sensitizers at typical use concentrations.

The selection of a specific fatty acid ester for a formulation should be guided by its physicochemical properties and the desired sensory characteristics, with the knowledge that their safety profiles are well-established and favorable for use in cosmetic and topical applications when used within appropriate concentration ranges.

References

Safety Operating Guide

Proper Disposal of Isopropyl Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of isopropyl stearate, a common emollient and lubricant in pharmaceutical and cosmetic formulations. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While not classified as a hazardous substance, good laboratory practices should always be observed.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2][3] In case of splashes or potential for aerosol formation, a face shield may be necessary.

  • Ventilation: Handle this compound in a well-ventilated area to minimize inhalation of any vapors or mists.[4][5]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or earth. Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal. Do not allow the spilled material to enter drains or waterways.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical incineration or the use of a licensed waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

2. Disposal of Unused or Surplus Material:

  • For unused or surplus this compound, the recommended method is to offer it to a licensed professional waste disposal company.
  • Alternatively, the material can be disposed of by controlled incineration at a licensed chemical destruction plant. This process may involve dissolving or mixing the material with a combustible solvent.

3. Disposal of Contaminated Materials:

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be offered for recycling or reconditioning. If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill.
  • Contaminated PPE and Absorbents: Gloves, absorbent materials from spills, and other contaminated disposable items should be collected in a sealed bag or container and disposed of as chemical waste through a licensed disposal service.

4. Regulatory Compliance:

  • All disposal activities must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

Quantitative Data

The safety data sheets reviewed for this compound do not specify quantitative data such as EPA waste codes or concentration limits for disposal. Waste classification would be dependent on the specific circumstances of generation and any contaminants present. Consult with your institution's environmental health and safety (EHS) department or your licensed waste disposal contractor for guidance on proper waste profiling and coding.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Initial Assessment cluster_pathways Disposal Pathways cluster_actions Action cluster_final Final Disposition start Start: this compound for Disposal assess_type Determine Waste Type start->assess_type unused_product Unused/Surplus Product assess_type->unused_product Product contaminated_material Contaminated Material (e.g., absorbents, PPE) assess_type->contaminated_material Contaminated empty_container Empty Container assess_type->empty_container Container licensed_disposal Contact Licensed Waste Disposal Service unused_product->licensed_disposal collect_waste Collect in Labeled, Sealed Container contaminated_material->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse incineration Controlled Incineration at Licensed Facility licensed_disposal->incineration end_disposal Dispose as Chemical Waste incineration->end_disposal collect_waste->licensed_disposal recycle_recondition Recycle or Recondition triple_rinse->recycle_recondition landfill Sanitary Landfill (after rendering unusable) triple_rinse->landfill

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Isopropyl Stearate, a common emollient and lubricant in cosmetic and pharmaceutical applications. Adherence to these procedures is critical for minimizing risks and ensuring responsible chemical management.

This compound is generally considered to have low acute toxicity but can be a skin irritant and may be harmful if swallowed.[1][2] A primary environmental concern is its potential for long-lasting harmful effects on aquatic life.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are the first line of defense against exposure. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory in areas where it is handled.

Recommended Personal Protective Equipment:

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Chemically resistant, impervious gloves. Fire/flame resistant and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection Generally not required with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator.Follow appropriate government standards.

Occupational Exposure Limits:

Organization Limit Notes
ACGIH (TLV) TWA: 10 mg/m³Not classifiable as a human carcinogen.
ACGIH (TLV) TWA: 3 mg/m³Not classifiable as a human carcinogen.

Note: Some sources indicate no established occupational exposure limit values. It is prudent to adhere to the most conservative limits available.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Inspection:

  • Before starting any work, ensure the ventilation system (e.g., chemical fume hood) is functioning correctly.

  • Inspect all required PPE for integrity. Gloves must be inspected prior to use.

  • Ensure spill containment materials are readily available.

2. Handling the Chemical:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition, as the material can be combustible.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Do not store near foodstuffs or feed.

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental harm, particularly to aquatic ecosystems.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in suitable, closed, and clearly labeled containers for disposal.

2. Spill Management:

  • In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear full PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).

  • Collect the absorbed material using spark-proof tools and place it in a closed container for disposal.

  • Prevent the spill from entering drains, sewers, or waterways.

3. Final Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • Do not discharge into sewer systems. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Spill Management cluster_final Final Disposal prep_start Start: Receive this compound check_sds Review Safety Data Sheet (SDS) prep_start->check_sds check_ppe Inspect & Don PPE (Goggles, Gloves, Lab Coat) check_eng Verify Engineering Controls (Fume Hood, Eyewash Station) check_sds->check_ppe check_ppe->check_eng handle Handle in Ventilated Area (Avoid Skin/Eye Contact, Dust/Aerosol) check_eng->handle storage Store in Cool, Dry, Ventilated Area (Tightly Closed Container) handle->storage waste Collect Waste in Labeled, Closed Container handle->waste spill Spill Occurs handle->spill storage->handle Use in Experiment dispose Dispose via Licensed Waste Disposal Service waste->dispose spill_response Spill Response: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Contain with Inert Material 4. Collect with Non-Sparking Tools spill->spill_response spill_response->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.